4'-Aminodibenzo-18-crown-6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-22-9, 126531-26-8 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminodibenzo-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Aminodibenzo-18-crown-6 (CAS Number: 126531-26-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4'-Aminodibenzo-18-crown-6, a functionalized crown ether with significant potential in various scientific and therapeutic applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, were first synthesized by Charles J. Pedersen, a discovery that led to a Nobel Prize in Chemistry.[1] Their unique ability to selectively bind specific cations is a function of the size of the central cavity. The 18-crown-6 structure, in particular, exhibits a high affinity for potassium ions due to the complementary size of the ion and the ether ring's cavity.[1]
The dibenzo- variant of 18-crown-6 incorporates two benzene rings into the macrocyclic structure, enhancing its rigidity and modifying its solubility and complexation properties.[2] The introduction of an amino group to this structure, yielding this compound, provides a reactive handle for further chemical modifications. This functionalization is pivotal, enabling the covalent attachment of this ionophore to other molecules or surfaces, thereby expanding its utility in fields such as sensor technology and targeted drug delivery.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 126531-26-8 | [3] |
| Molecular Formula | C₂₀H₂₅NO₆ | [3] |
| Molecular Weight | 375.42 g/mol | [3] |
| Melting Point | 159-163 °C | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in many organic solvents. | [2] |
Spectroscopic Analysis
Spectroscopic techniques are critical for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene rings, the protons of the methylene groups in the ether linkages, and the protons of the amino group. The aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm). The methylene protons adjacent to the oxygen atoms will resonate in the mid-field region (around 3.5-4.5 ppm). The amino group protons will present as a broad singlet, the chemical shift of which can be solvent-dependent. For the closely related 4-aminobenzo-18-crown-6, distinct peaks for the aromatic and ether protons are observed.[4]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the methylene ether units, and the carbon atom attached to the amino group. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, while the methylene carbons will be found in the more upfield region of 60-80 ppm.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A characteristic broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.[5]
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[5]
-
C=C stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.[5]
-
C-O-C stretching: A strong, characteristic ether band will be present around 1250 cm⁻¹.[5]
-
C-N stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region.
-
-
UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic UV absorption due to the presence of the benzene rings. The interaction of the crown ether with metal ions can lead to changes in the UV-Vis spectrum, a property that is exploited in ion sensing applications.[6] The complexation can cause a shift in the absorption maximum (a red or blue shift) or a change in the molar absorptivity.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from dibenzo-18-crown-6.[5]
Synthesis Workflow
Sources
- 1. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 3. 4′-氨基二苯并-18-冠醚-6 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultraviolet photodepletion spectroscopy of dibenzo-18-crown-6-ether complexes with alkaline Earth metal divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Strategic Importance of Functionalized Crown Ethers
An In-depth Technical Guide to the Synthesis of 4'-Aminodibenzo-18-crown-6
Since Pedersen's Nobel Prize-winning discovery in 1967, crown ethers have become foundational building blocks in supramolecular chemistry.[1] Their defining feature—an electron-rich cavity formed by precisely arranged oxygen atoms—allows for the selective complexation of cations, particularly alkali and alkaline earth metals.[1][2] Dibenzo-18-crown-6 (DB18C6) is a classic example, featuring a rigid aromatic framework that enhances this selectivity.
However, the true potential of these macrocycles is unlocked through functionalization. By introducing active moieties onto the crown ether scaffold, we can create sophisticated molecules for a range of applications, from ion-selective sensors and phase-transfer catalysts to building blocks for complex molecular machinery.[1] The amino group is a particularly valuable functional handle due to its versatility; it can be readily derivatized to attach chromophores, fluorophores, polymers, or other molecular systems.[3][4]
This guide provides a detailed, field-proven pathway for the synthesis of this compound, a key intermediate for these advanced applications. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for success. The synthesis is a robust, two-step process starting from the commercially available dibenzo-18-crown-6:
-
Electrophilic Nitration: Introduction of a nitro group onto one of the aromatic rings.
-
Catalytic Reduction: Conversion of the nitro group to the target primary amine.
Synthetic Pathway Overview
The overall transformation from the parent crown ether to the amino-functionalized target molecule is illustrated below. This strategy leverages well-established and high-yielding aromatic chemistry.
Caption: Overall two-step synthesis of this compound.
Part 1: Electrophilic Nitration of Dibenzo-18-crown-6
The initial step involves the functionalization of the inert aromatic ring of DB18C6 via electrophilic aromatic substitution. The ether linkages are ortho-, para-directing and activating, making the benzene rings susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).
Expertise & Rationale: Controlling the Reaction
The choice of nitrating agent and solvent is critical. While potent nitrating mixtures like fuming nitric acid and sulfuric acid are common, they can lead to over-nitration (dinitration) or oxidation of the sensitive polyether chain. A milder, more controlled approach is preferable.
The procedure outlined by M. B. C. Leão et al. utilizes a solution of 65% nitric acid in acetonitrile.[3] This system offers several advantages:
-
Controlled Reactivity: Acetonitrile serves as a polar solvent that moderates the reactivity of the nitric acid, minimizing side reactions.
-
Homogeneous Reaction: DB18C6 is suspended in warm acetonitrile, ensuring good dispersal before the acid is added, which promotes a more uniform reaction.
-
High Yield: This method consistently produces the desired 4'-Nitro-dibenzo-18-crown-6 in nearly quantitative yields.[3]
Experimental Protocol: Synthesis of 4'-Nitro-dibenzo-18-crown-6
This protocol is adapted from a validated literature procedure.[3]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g of dibenzo-18-crown-6 in 30 mL of acetonitrile.
-
Warming: Gently warm the suspension to approximately 50 °C with stirring to ensure the solid is well dispersed.
-
Nitration: Slowly and carefully add 10 mL of 65% nitric acid to the stirred suspension. An exothermic reaction may be observed. Maintain control of the temperature with a water bath if necessary.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion. The mixture will become a yellowish slurry.
-
Quenching & Precipitation: Add crushed ice to the reaction flask. The product will precipitate as a pale-yellow solid as the ice melts.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Drying: Allow the product to air-dry. The yield is typically almost quantitative.[3]
Part 2: Reduction of 4'-Nitro-dibenzo-18-crown-6
The final step is the reduction of the aromatic nitro group to a primary amine. This is a common transformation in organic synthesis, with several available methods.
Expertise & Rationale: Selecting the Reduction System
While various methods exist for nitro group reduction (e.g., metal/acid combinations like Zn/HCl, or catalytic hydrogenation with H₂/Pd-C), the use of hydrazine hydrate with a Raney Nickel catalyst in a high-boiling solvent like Dimethylformamide (DMF) is particularly effective for this substrate.[3]
-
Causality: Raney Nickel is a highly active hydrogenation catalyst. In this system, hydrazine hydrate acts as the in-situ source of hydrogen. This avoids the need for high-pressure hydrogenation equipment.
-
Efficiency: The reaction is relatively fast (30-60 minutes) at elevated temperatures (around 70-100 °C).[3]
-
Selectivity: This method is highly selective for the nitro group and does not affect the aromatic rings or the ether linkages of the crown structure.
-
Alternative Considerations: While methods like using Zinc and acetic acid are possible, they can sometimes lead to impure products that require more extensive purification.[3]
Experimental Workflow: Reduction and Purification
Caption: Step-by-step workflow for the reduction and purification process.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a validated literature procedure.[3]
-
Preparation: In a 100 mL flask, dissolve 2.0 g of 4'-Nitro-dibenzo-18-crown-6 in 40 mL of Dimethylformamide (DMF). Heat the mixture to 100 °C to ensure complete dissolution.
-
Catalyst Addition: Under vigorous stirring, carefully add 2.0 g of Raney Nickel catalyst to the hot solution. Caution: Raney Ni can be pyrophoric; handle with care.
-
Reduction: Reduce the heat to approximately 70 °C. Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction with gas evolution (nitrogen) will be observed.
-
Reaction Monitoring: Stir the reaction for 30-60 minutes. The completion of the reaction can often be monitored by TLC or by the cessation of gas evolution.
-
Catalyst Removal: While the solution is still warm, filter it through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Ni on the filter paper to dry completely, as it may ignite. Quench it with water immediately after filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Extract the aqueous DMF mixture several times with dichloromethane (DCM).
-
Washing & Drying: Combine the organic layers and dry over anhydrous sodium sulphate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound. The yield is typically high, around 90%.[3]
Data Summary: Physicochemical Properties
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₆ | |
| Molecular Weight | 375.42 g/mol | |
| CAS Number | 126531-26-8 | |
| Appearance | Solid | |
| Melting Point | 159-163 °C | |
| Assay | ≥98.0% (GC) |
Conclusion
The synthesis of this compound is a reliable and high-yielding two-step process that provides a crucial building block for advanced supramolecular chemistry and materials science. By starting with the parent dibenzo-18-crown-6, a controlled nitration followed by a robust reduction using Raney Nickel and hydrazine hydrate delivers the target molecule with high purity. This guide provides the detailed protocols and scientific rationale necessary for researchers to successfully replicate this synthesis and utilize this versatile compound in their own research and development endeavors.
References
-
Synthesis and Cation Recognition Study of Novel Benzo Crown Ether Functionalized Enamine Derivatives . ResearchGate. [Link]
-
SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS . IIP Series. [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether . MDPI. [Link]
-
4,13-diaza-18-crown-6 . Organic Syntheses. [Link]
-
4'-Aminobenzo-18-crown-6 . PubChem, NIH. [Link]
-
Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[3]arenes . MDPI. [Link]
-
Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives . ResearchGate. [Link]
-
SYNTHESIS AND APPLICATION OF CROWN ETHERS . CiteSeerX. [Link]
-
Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications . MDPI. [Link]
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A Technical Guide to the Supramolecular Chemistry of Functionalized Dibenzo-18-Crown-6
Abstract: Dibenzo-18-crown-6 (DB18C6), a foundational macrocycle in supramolecular chemistry, offers a unique platform for molecular recognition and the construction of complex chemical systems.[1] Its semi-rigid cavity, endowed by the fusion of two benzene rings, provides distinct selectivity for cations, particularly potassium, and serves as a versatile scaffold for chemical functionalization.[1] This guide provides an in-depth exploration of the supramolecular chemistry of DB18C6, focusing on strategic functionalization to tailor its properties for advanced applications. We will delve into the principles of host-guest chemistry, detail synthetic methodologies, and survey its applications in sensing, drug delivery, and materials science, offering a technical resource for researchers, scientists, and professionals in drug development.
The Dibenzo-18-Crown-6 Scaffold: Structure and Inherent Properties
Dibenzo-18-crown-6 is a cyclic polyether consisting of an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the macrocyclic framework.[2] This structure imparts a greater degree of rigidity compared to its aliphatic counterpart, 18-crown-6, influencing its complexation behavior. The central cavity, with a diameter of approximately 2.6-3.2 Å, is ideally sized for the complexation of the potassium cation (ionic diameter ~2.66 Å).[3]
The primary forces driving host-guest complexation with DB18C6 are ion-dipole interactions between the electron-rich oxygen atoms of the ether and a guest cation. The benzene rings, while enhancing structural rigidity, also offer possibilities for π-π stacking and cation-π interactions, which can be exploited in the design of more sophisticated host-guest systems.[4]
Strategic Functionalization of the DB18C6 Core
The true potential of DB18C6 in advanced applications is unlocked through covalent modification of its aromatic rings. Functionalization allows for the tuning of solubility, the introduction of reporter groups (chromophores or fluorophores), the attachment of polymers, or the integration of DB18C6 into larger supramolecular architectures.[5][6][7]
Rationale for Functionalization
The choice of functional group is dictated by the intended application:
-
Solubility and Biocompatibility: Attaching hydrophilic groups, such as carboxylates or short polyethylene glycol (PEG) chains, can improve water solubility, a critical factor for biomedical applications.
-
Sensing and Detection: The introduction of chromogenic or fluorogenic units that respond to guest binding enables the use of DB18C6 as a chemosensor.[8]
-
Polymer Integration: Functional groups like vinyl or amino moieties allow for the incorporation of DB18C6 into polymer backbones, leading to the creation of ion-conductive materials or stimuli-responsive gels.[9][10]
-
Building Blocks for Complex Architectures: Bifunctional DB18C6 derivatives are essential for synthesizing rotaxanes, catenanes, and metal-organic frameworks (MOFs).
Synthetic Methodologies
Direct functionalization of the pre-formed DB18C6 macrocycle is often achieved through electrophilic aromatic substitution reactions. Common strategies include:
-
Formylation: The introduction of one or more formyl (-CHO) groups via reactions like the Vilsmeier-Haack or Duff reaction. These aldehydes are versatile intermediates for further modifications, such as conversion to amines (via reductive amination) or for the synthesis of Schiff bases.[11][12]
-
Nitration: Treatment with nitric acid leads to the formation of nitro derivatives, which can be subsequently reduced to amino groups. Diamino-dibenzo-18-crown-6 is a particularly valuable building block for polyamides and other polymers.[13]
-
Halogenation: Bromination or chlorination provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex functionalities.
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of DB18C6.
Caption: Synthetic workflow for functionalized DB18C6.
Host-Guest Chemistry and Molecular Recognition
The ability of DB18C6 to selectively bind guest molecules is the cornerstone of its utility.[1] While renowned for cation binding, functionalized derivatives can recognize a broader range of guests.
Cation Complexation
DB18C6 exhibits a strong preference for potassium ions (K⁺) due to the complementary size of the ion and the crown ether's cavity.[3] The binding selectivity for alkali metal cations generally follows the order K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ in aqueous solution.[3] The thermodynamics of complexation are influenced by factors such as the solvent, the counter-ion, and the nature of substituents on the dibenzo rings.[14][15]
| Guest Cation | Host | Log K (M⁻¹) | Solvent | Reference |
| K⁺ | DB18C6 | 5.00 | Methanol | |
| Na⁺ | DB18C6 | 4.36 | Methanol | |
| Ba²⁺ | DB18C6 | 3.50 | Methanol | |
| K⁺ | 18-Crown-6 | 6.10 | Methanol | |
| Pb²⁺ | DB18C6 | 4.9 (approx.) | - | [16] |
Note: Binding constants are highly dependent on experimental conditions.
The interaction between a guest cation and the DB18C6 cavity can be visualized as follows:
Caption: DB18C6 complexing a potassium ion.
Recognition of Organic Molecules
Functionalized DB18C6 can also bind neutral or charged organic molecules. For instance, amino-functionalized DB18C6 can interact with molecules containing protonated amine groups, such as the anti-HCV drug daclatasvir, through hydrogen bonding and ion-dipole interactions.[17] This principle is fundamental to its use in drug sensing and delivery. The host can also interact with neutral guest molecules like water, ammonia, or methanol through hydrogen bonding.[18]
Applications in Drug Development and Research
The unique recognition properties of functionalized DB18C6 make it a valuable tool in the pharmaceutical and biomedical fields.[1]
Ion-Selective Sensors
One of the most established applications of DB18C6 is in the fabrication of ion-selective electrodes (ISEs) and optical sensors (optodes).[1] By incorporating DB18C6 into a membrane (e.g., PVC), a sensor can be created that selectively responds to the concentration of a target ion, like K⁺ or Pb²⁺.[16] Functionalization with chromophores allows for colorimetric or fluorometric detection, enabling the development of highly sensitive assays for pico-molar concentrations of analytes.[16] Recently, DB18C6-based carbon paste sensors have been developed for the sensitive potentiometric determination of drugs like daclatasvir.[17]
Drug Delivery Systems
Supramolecular chemistry offers sophisticated methods for drug delivery, and DB18C6 is a key component in designing "smart" systems.[19] For example, it can be used to construct rotaxanes, which are molecular machines composed of a macrocycle (the "wheel," e.g., DB18C6) threaded onto a linear molecule (the "axle"). The ends of the axle are capped with bulky "stoppers" to prevent the wheel from dethreading.
A drug can be attached to the axle, and the DB18C6 ring can be positioned to block its release. Upon introduction of a specific stimulus (e.g., a high concentration of K⁺ ions, a change in pH), the crown ether can be induced to move along the axle, unmasking the drug and allowing for its release at a target site.
Caption: Stimuli-responsive drug release from a DB18C6-based rotaxane.
Key Experimental Protocols
Protocol: Synthesis of 4,4'-Diformyl-dibenzo-18-crown-6
This protocol describes a common method for introducing aldehyde groups onto the DB18C6 scaffold, creating a versatile intermediate.[12]
Materials:
-
Dibenzo-18-crown-6 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Hexamethylenetetramine (HMTA) (4.0 eq)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cool a flask containing trifluoroacetic acid in an ice bath.
-
Slowly add dibenzo-18-crown-6 to the cooled TFA with stirring until fully dissolved.
-
Add hexamethylenetetramine portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours.
-
Pour the reaction mixture into a beaker of ice-water and add aqueous HCl.
-
Heat the mixture to reflux for 2 hours to hydrolyze the intermediate.
-
Cool the mixture to room temperature. A precipitate should form.
-
Filter the precipitate and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-diformyl-dibenzo-18-crown-6.
Protocol: Characterization of Host-Guest Complexation by UV-Vis Titration
This protocol outlines a method to determine the binding constant (Kₐ) between a functionalized DB18C6 host and a guest molecule.
Materials:
-
Host molecule (e.g., a chromophore-functionalized DB18C6) solution of known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).
-
Guest molecule (e.g., potassium perchlorate) stock solution of known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
UV-Vis spectrophotometer.
-
Set of matched quartz cuvettes (1 cm path length).
-
Micropipettes.
Procedure:
-
Record the UV-Vis spectrum of the host solution alone in a quartz cuvette. This is the spectrum for zero guest concentration.
-
Make small, incremental additions of the guest stock solution to the cuvette containing the host solution (e.g., 2-10 µL aliquots).
-
After each addition, mix the solution thoroughly and record the full UV-Vis spectrum.
-
Observe the changes in the spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance at a specific wavelength.
-
Continue the additions until no further significant spectral changes are observed, indicating saturation of the host.
-
Plot the change in absorbance (ΔA) at a chosen wavelength against the concentration of the guest.
-
Analyze the resulting binding isotherm using a suitable model (e.g., a 1:1 binding model, using non-linear regression analysis software) to calculate the association constant (Kₐ).
Conclusion and Future Outlook
Functionalized dibenzo-18-crown-6 continues to be a molecule of profound importance in supramolecular chemistry.[1] Its robust and predictable complexation behavior, coupled with the versatility of its aromatic scaffold for chemical modification, ensures its relevance in the development of next-generation sensors, stimuli-responsive materials, and targeted therapeutic systems. Future research will likely focus on integrating DB18C6 into more complex, multicomponent systems, developing novel synthetic routes for asymmetric functionalization, and exploring its applications in areas such as catalysis and molecular machinery. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals aiming to harness the power of this remarkable macrocycle.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Dibenzo-18-Crown-6: A Deep Dive into Crown Ether Chemistry.
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
- Rounaghi, G., & Zade Kakhki, R. M. (n.d.). Thermodynamic study of complex formation between dibenzo-18-crown-6 and UO2 2+ cation in different non-aqueous binary solutions.
- Rounaghi, G. H., et al. (n.d.). Thermodynamic behavior of complexation process between dibenzo-18-crown-6 and K+, Ag+, NH 4+ , and Hg2+ cations in ethylacetate-dimethylformamide binary media.
- Kim, D., et al. (n.d.).
- El-Kosasy, A. M., et al. (n.d.).
- Deshmukh, M. B., et al. (2014). Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg 2+ and as Antifungal Agents. Journal of Heterocyclic Chemistry, 52(2).
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Discovery and history of aromatic crown ethers
An In-Depth Technical Guide to the Discovery and History of Aromatic Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serendipitous discovery of crown ethers in 1967 by Charles J. Pedersen marked a pivotal moment in chemistry, launching the field of supramolecular chemistry and host-guest interactions. This guide provides a detailed exploration of the history, synthesis, and foundational principles of aromatic crown ethers, beginning with the first of their kind: dibenzo-18-crown-6. We will delve into the mechanistic underpinnings of their synthesis, the structural basis for their remarkable ion-binding selectivity, and their applications in catalysis, ion sensing, and the frontiers of drug development. This document is intended for professionals seeking a deep, technical understanding of these fascinating macrocycles, grounded in the original research that brought them to light.
A Fortuitous Discovery: The Birth of Host-Guest Chemistry
In 1967, Charles Pedersen, a chemist at DuPont, was not searching for a new class of macrocycles.[1][2] His research was focused on synthesizing multidentate ligands to act as metal deactivators, aiming to complex with and neutralize the catalytic activity of divalent cations like copper and vanadium.[3][4] The intended synthesis involved reacting two catecholate groups to create a specific polydentate ligand.[1]
During the purification of an intermediate, bis[2-(o-hydroxyphenoxy)ethyl] ether, Pedersen isolated a small quantity of an unexpected white, crystalline by-product.[2][3] This substance, which he described as "goo," had very low solubility.[2] Out of sheer curiosity, he tested its properties and discovered that its solubility in methanol was dramatically increased by the addition of a sodium salt. It was this observation that signaled the discovery of something extraordinary.
Pedersen deduced that the cyclic structure of the by-product, formed from a condensation reaction, created a central cavity. He hypothesized that the sodium ion was being held within this cavity by the electrostatic attraction of the symmetrically arranged oxygen atoms in the polyether ring.[3] This was the first synthetic neutral molecule shown to form stable complexes with alkali metal ions, a groundbreaking achievement at the time.[3][5] He named this molecule dibenzo-18-crown-6 , and the general class of compounds "crown ethers" due to their resemblance to a crown when binding a cation.[1] This discovery, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, laid the foundation for the field of supramolecular chemistry.[1][2][5]
Synthesis and Structural Elucidation
The initial synthesis of dibenzo-18-crown-6 was an accident with a mere 0.4% yield.[4] However, armed with the knowledge of its structure, Pedersen and others developed rational, high-yield synthetic routes. The most common method is a modification of the Williamson ether synthesis.[6][7]
The Template Effect in Synthesis
A key challenge in synthesizing macrocycles is preventing the linear polymerization of the reactants. The crucial insight was the use of a templating cation. By using an alkali hydroxide (like NaOH or KOH) as the base, the cation acts as a template, organizing the linear polyether intermediate around itself in a conformation that favors the final ring-closing step over intermolecular reactions.[8][9] The yield is significantly higher when using template ions like Na+ or K+ that fit well within the final crown ether cavity, compared to smaller ions like Li+ which are not strongly complexed.[8]
Caption: Synthetic workflow for dibenzo-18-crown-6 via the template-assisted Williamson ether synthesis.
Experimental Protocol: Synthesis of Dibenzo-18-Crown-6
The following protocol is adapted from the improved method reported in Organic Syntheses.[8]
Materials:
-
Catechol (3.00 moles)
-
Sodium hydroxide pellets (3.05 moles initially, plus another 3.05 moles)
-
bis(2-chloroethyl) ether (1.55 moles)
-
n-Butanol (solvent)
Procedure:
-
Initial Setup: Charge a suitable reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 330 g (3.00 moles) of catechol and 2 L of n-butanol.
-
Base Addition: While stirring, add 122 g (3.05 moles) of sodium hydroxide pellets.
-
Heating: Heat the mixture rapidly to reflux (approx. 115°C).
-
Reactant Addition: Prepare a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 mL of n-butanol. Add this solution dropwise to the refluxing mixture over a 2-hour period with continuous stirring.
-
First Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.
-
Second Base Addition: Cool the mixture to 90°C and add another 122 g (3.05 moles) of sodium hydroxide pellets.
-
Second Reflux & Workup: Resume refluxing for 1 hour to ensure complete reaction. The product can then be isolated and purified through filtration and recrystallization.
Causality Note: The stepwise addition of the base is critical. The first portion deprotonates one hydroxyl group on catechol to initiate the first ether linkage. The second portion ensures deprotonation for the final ring-closing cyclization step. n-Butanol is chosen as a solvent for its high boiling point, allowing the reaction to proceed at an effective rate, and its ability to dissolve both the organic reactants and, to some extent, the sodium catecholate intermediate.
The Chemistry of Selective Cation Binding
The defining characteristic of crown ethers is their ability to selectively bind cations in a host-guest relationship.[5] The oxygen atoms, rich in electron density, line the interior of the macrocycle, creating a hydrophilic cavity.[10][11] The exterior of the ring, composed of ethylene and aromatic groups, is hydrophobic, allowing the entire complex to dissolve in nonpolar organic solvents.[1][9]
The "Size-Fit" Principle
Selectivity is primarily governed by the compatibility between the size of the cation and the diameter of the crown ether's cavity.[1][4] An optimal fit maximizes the electrostatic interactions between the cation and the oxygen lone pairs.
| Crown Ether | Cavity Diameter (Å) | Best Fit Cation | Cation Ionic Diameter (Å) |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |
Data compiled from multiple sources.[1][4][12]
As the table shows, 18-crown-6 and its derivatives are perfectly sized to encapsulate the potassium ion (K⁺).[1] While dibenzo-18-crown-6 also binds Na⁺, its affinity for K⁺ is significantly higher. The presence of the two benzo groups introduces rigidity to the macrocycle, which can enhance selectivity compared to the more flexible, non-aromatic 18-crown-6.[9]
Caption: Host-guest complexation of a K⁺ ion within the cavity of a crown ether.
Spectroscopic Characterization
The synthesis and complexation behavior of aromatic crown ethers are routinely verified using standard spectroscopic techniques.
| Technique | Observation for Dibenzo-18-crown-6 |
| ¹H-NMR | Signals for the aromatic protons typically appear in the δ 6.8-7.0 ppm range. The protons of the macrocyclic ether linkages (O-CH₂-CH₂-O) appear as a multiplet around δ 3.9-4.2 ppm.[10] |
| ¹³C-NMR | Aromatic carbons show signals in the δ 110-150 ppm region. The ether carbons appear around δ 68-70 ppm. |
| FTIR | A strong C-O-C stretching band for the ether linkages is prominent around 1130 cm⁻¹. The C-H out-of-plane deformation of the aromatic rings can be a useful diagnostic peak.[12] |
| UV-Vis | Complexation with metal ions can lead to shifts in the absorption spectrum, which can be used to quantify binding affinities.[13] |
Applications in Research and Development
The ability to selectively bind cations and render them soluble in organic media gives aromatic crown ethers a wide range of applications.
Phase Transfer Catalysis (PTC)
One of the earliest and most impactful applications is in phase transfer catalysis.[1][9] Many useful inorganic reagents (e.g., KMnO₄, KCN) are insoluble in organic solvents where most organic substrates dissolve. A crown ether can act as a shuttle, complexing the cation (e.g., K⁺ from KMnO₄) and transporting it into the organic phase.[11][14] This leaves the anion (e.g., MnO₄⁻) "bare" and highly reactive, dramatically accelerating reaction rates that would otherwise be impossibly slow.[14]
Ion Sensing and Separation
The high selectivity of crown ethers makes them ideal components for chemical sensors and ion-selective electrodes.[9][15] By immobilizing a crown ether onto a surface or incorporating it into a membrane, devices can be created that generate a measurable signal (potentiometric, optical, or fluorescent) upon binding a target ion.[1][9][13] They are also used in chromatography as stationary phases for the separation of different alkali and alkaline earth metals.[15]
Drug Development and Biological Systems
The structural similarity of crown ethers to naturally occurring ionophores like valinomycin, which transport ions across cell membranes, has spurred significant interest in their biomedical applications.[5][14]
-
Drug Delivery: Aromatic crown ethers can be functionalized to carry drug molecules. Their lipophilic exterior can facilitate the transport of these drugs across biological membranes.[10]
-
Antimicrobial/Anticancer Activity: Certain modified crown ethers have demonstrated antibacterial and antifungal properties.[1] For instance, some thia-crown ethers have shown inhibitory effects against methicillin-resistant S. aureus (MRSA).[1] Their ability to disrupt ion homeostasis within cells is a potential mechanism for anticancer activity that is under investigation.[11]
-
Molecular Recognition: Chiral aromatic crown ethers are used to study and achieve enantiomeric separation of chiral amines and amino acids, a critical process in drug development.[16]
Despite their promise, the broader application of crown ethers in pharmaceuticals is currently limited by concerns over their potential toxicity.[1] Ongoing research focuses on designing derivatives with improved biocompatibility and targeted delivery to minimize off-target effects.[9]
Conclusion
From an unexpected laboratory by-product to a cornerstone of supramolecular chemistry, aromatic crown ethers have fundamentally changed our understanding of molecular recognition. The pioneering work of Charles Pedersen not only introduced a new class of compounds but also provided chemists with a powerful tool to control the reactivity and transport of ions. For researchers in materials science, catalysis, and drug development, the principles of host-guest chemistry, born from the discovery of dibenzo-18-crown-6, continue to offer a rational design framework for creating novel functional molecules and advanced therapeutic agents.
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Introduction: A Functionalized Macrocycle at the Forefront of Supramolecular Chemistry
An In-Depth Technical Guide to 4'-Aminobenzo-18-Crown-6: Properties, Characterization, and Applications
Crown ethers, first reported by Charles Pedersen in 1967, represent a landmark class of macrocyclic polyethers capable of selectively binding cations within their central cavity. This discovery opened the door to the field of supramolecular chemistry, focusing on the intricate assemblies of molecules held together by non-covalent bonds. Among the vast family of these compounds, 4'-aminobenzo-18-crown-6 (AB18C6) stands out as a particularly versatile derivative.
The 18-crown-6 backbone, with its 18-membered ring and six oxygen atoms, is ideally sized to form stable complexes with potassium ions (K⁺), a critical electrolyte in numerous biological processes. The incorporation of a benzo group imparts conformational rigidity and provides a site for functionalization. The key feature of AB18C6 is the primary amine (-NH₂) group attached to this aromatic ring. This functional handle is a gateway for covalent modification, allowing the crown ether to be tethered to polymers, nanoparticles, surfaces, and other molecules.[1][2] This unique combination of a selective binding cavity and a reactive functional group makes 4'-aminobenzo-18-crown-6 a molecule of significant interest for researchers, scientists, and drug development professionals. Its applications range from the creation of highly selective sensors to the development of sophisticated drug delivery systems.[3]
This guide provides a comprehensive overview of the core physical and chemical properties of 4'-aminobenzo-18-crown-6, detailing its synthesis, spectroscopic signature, cation binding behavior, and key applications.
Synthesis and Purification
The most common and efficient synthesis of 4'-aminobenzo-18-crown-6 is a two-step process that begins with a commercially available benzo-18-crown-6 precursor.[4] The strategy involves the electrophilic nitration of the electron-rich aromatic ring, followed by the chemical reduction of the resulting nitro group to the desired primary amine.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 4'-aminobenzo-18-crown-6.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4'-Nitrobenzo-18-crown-6 [4][5]
This procedure details the nitration of benzo-18-crown-6. The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as an electrophile, attacking the benzene ring of the crown ether.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 5.0 g of benzo-18-crown-6 in 30 mL of warm acetonitrile (approx. 50°C). The gentle heating aids in dissolution.
-
Reaction: Slowly add 10 mL of 65% nitric acid to the suspension under continuous, vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Incubation: Maintain the reaction at room temperature for 2 hours to ensure the reaction proceeds to completion.
-
Quenching & Precipitation: Upon completion, carefully add ice to the reaction mixture. This simultaneously quenches the reaction and precipitates the product, which is less soluble in the cold aqueous mixture. Allow the mixture to stand until the ice begins to melt.
-
Isolation: Filter the resulting yellow precipitate using a Buchner funnel. Wash the solid with cold ethanol and dry under vacuum to yield 4'-nitrobenzo-18-crown-6.
Step 2: Synthesis of 4'-Aminobenzo-18-crown-6 [4]
This procedure describes the reduction of the nitro group to an amine using a catalytic hydrogenation method. Raney Nickel is a highly effective catalyst for this transformation, and hydrazine hydrate serves as the hydrogen source.
-
Preparation: In a round-bottom flask, dissolve 2.0 g of the purified 4'-nitrobenzo-18-crown-6 from Step 1 in 40 mL of dimethylformamide (DMF) at 100°C.
-
Catalyst Addition: Under continuous stirring, carefully add 2.0 g of Raney Nickel to the solution.
-
Reduction: Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture, maintaining a temperature of approximately 70°C. The evolution of nitrogen gas will be observed.
-
Catalyst Removal: After the addition is complete and gas evolution has ceased, filter the hot solution through a pad of Celite to remove the Raney Nickel catalyst.
-
Extraction & Purification: Add water to the filtrate to precipitate the crude product. Extract the product from the aqueous mixture several times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4'-aminobenzo-18-crown-6 as a light brown solid.[6][7] Further purification can be achieved by recrystallization.
Physicochemical and Spectroscopic Properties
The identity and purity of synthesized AB18C6 are confirmed through a combination of physical measurements and spectroscopic analysis.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 68941-06-0 | [2][6] |
| Molecular Formula | C₁₆H₂₅NO₆ | [4][6][8] |
| Molecular Weight | 327.37 g/mol | [4][6][8] |
| Appearance | Light brown to brown solid | [6][7] |
| Melting Point | 53-56 °C | [6][7] |
| Boiling Point | 511.9 ± 50.0 °C (Predicted) | [6][7] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Storage Temperature | 0-8 °C | [1][6] |
Molecular Structure Diagram
Caption: Chemical structure of 4'-aminobenzo-18-crown-6.
Spectroscopic Profile
Spectroscopy is indispensable for verifying the molecular structure of AB18C6. The key techniques and their expected outcomes are summarized below.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Source(s) |
| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 6.0-7.0 ppm | [5][9] |
| Amine Protons (-NH₂) | δ ≈ 3.5-5.0 ppm (broad) | [10] | |
| Ether Protons (-O-CH₂-CH₂-O-) | δ ≈ 3.7-4.2 ppm (multiplets) | [5][9] | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ ≈ 110-150 ppm | [8][11] |
| Ether Carbons (-O-C H₂-C H₂-O-) | δ ≈ 68-72 ppm | [8][11] | |
| FTIR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands for primary) | [9] |
| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | [12] | |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | [12] | |
| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | [12] | |
| C-O-C Stretch (Ether) | ~1100-1250 cm⁻¹ (strong, characteristic) | [13][14] | |
| UV-Vis | π → π* transitions (Aromatic) | λₘₐₓ ~280-300 nm | [15][16] |
| Mass Spec (ESI) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 328.17 | [8][17] |
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the different types of protons. The protons on the aromatic ring will appear in the downfield region (6.0-7.0 ppm). The numerous protons of the flexible ether backbone will appear as a series of complex multiplets in the range of 3.7-4.2 ppm. The amine protons typically give a broad signal that can vary in position depending on the solvent and concentration.[5][9]
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework, showing distinct signals for the aromatic carbons and the aliphatic carbons of the crown ether ring.[8][11]
-
FTIR Spectroscopy: Infrared spectroscopy is excellent for confirming the presence of key functional groups. The most telling signals for AB18C6 are the strong, broad C-O-C stretching band characteristic of ethers, and the two distinct N-H stretching bands around 3300-3500 cm⁻¹, which are diagnostic for a primary amine.[9][13][14]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 328.17 would be expected.[8][17]
Cation Complexation
The defining chemical property of 4'-aminobenzo-18-crown-6 is its ability to act as an ionophore, selectively binding cations.[1][18] This binding is driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the six ether oxygen atoms, which are oriented towards the center of the macrocyclic cavity. The planar arrangement of these oxygen atoms creates a region of strong negative potential, ideal for coordinating with metal ions.[1][6]
The size of the 18-crown-6 cavity is particularly well-suited for the potassium ion (K⁺), leading to the formation of a highly stable host-guest complex. However, it can also form complexes with other cations of similar ionic radii, including NH₄⁺, Pb²⁺, and Cs⁺.[1][3][19]
Cation Complexation Diagram
Caption: Encapsulation of a K⁺ ion by the crown ether cavity.
Experimental Protocol: Determining Binding Constant via UV-Vis Titration
The strength of the interaction between the crown ether and a cation is quantified by the binding constant (Kₐ). A higher Kₐ value indicates a more stable complex. UV-Vis spectrophotometry is a common method for determining this constant, as the electronic environment of the benzo group is often perturbed upon cation binding, leading to a change in the absorption spectrum.[15]
-
Stock Solutions: Prepare a stock solution of 4'-aminobenzo-18-crown-6 of a known concentration (e.g., 100 µM) in a suitable solvent (e.g., acetonitrile or a DMSO/water mixture).[15] Prepare a high-concentration stock solution of the metal salt to be tested (e.g., 10 mM KCl).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the AB18C6 solution alone. This will serve as the baseline (zero-equivalent) measurement.
-
Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette containing the AB18C6 solution.
-
Spectral Measurement: After each addition, gently mix the solution and record the new UV-Vis spectrum. A systematic change, such as an increase or decrease in absorbance at a specific wavelength or a shift in the λₘₐₓ, should be observed as the concentration of the metal ion increases and more of the crown ether becomes complexed.[15]
-
Data Analysis: Plot the change in absorbance (ΔA) at a chosen wavelength against the concentration of the added cation. The resulting data can be fitted to a 1:1 binding isotherm model using non-linear regression software to calculate the binding constant, Kₐ.
Applications in Research and Drug Development
The unique bifunctional nature of AB18C6—a selective binding site paired with a reactive handle—makes it a valuable tool in several advanced scientific fields.
-
Ion-Selective Sensors: The amine group allows AB18C6 to be easily immobilized onto surfaces like gold nanoparticles or electrode materials.[2] When the immobilized crown ether captures its target ion (e.g., K⁺ or Pb²⁺) from a sample, it generates a measurable signal (colorimetric, fluorescent, or electrochemical). This is the basis for highly sensitive and selective sensors for environmental monitoring and clinical diagnostics.[3][15]
-
Drug Delivery Systems: In pharmaceutical sciences, AB18C6 is explored for its potential in drug delivery.[3][20] It can form host-guest complexes with certain drug molecules, particularly those with ammonium groups. This encapsulation can enhance the drug's aqueous solubility, protect it from degradation, and improve its bioavailability.[3] The amine handle can also be used to attach the crown ether to larger drug carrier systems, creating a targeted delivery vehicle.
-
Organic Synthesis and Catalysis: Like its parent compound, 18-crown-6, AB18C6 can function as a phase-transfer catalyst.[21] By sequestering inorganic cations in an organic phase, it can solubilize the corresponding anion, making it a "naked" and highly reactive nucleophile. This accelerates reaction rates and improves yields in various organic transformations.[21]
Safety and Handling
According to its GHS classification, 4'-aminobenzo-18-crown-6 is considered an irritant.[1][8]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or fume hood.[1]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure long-term stability.[1][6]
Conclusion
4'-Aminobenzo-18-crown-6 is more than just a simple macrocycle; it is a sophisticated molecular tool. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its capacity for selective cation binding make it a subject of enduring scientific interest. The presence of the reactive amine group elevates its utility, providing a covalent anchor point for creating functional materials and advanced therapeutics. For researchers in supramolecular chemistry, sensor development, and drug delivery, 4'-aminobenzo-18-crown-6 offers a powerful and versatile platform for innovation.
References
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National Center for Biotechnology Information. (n.d.). 4'-Aminobenzo-18-crown-6. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminodibenzo-18-crown-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 18-CROWN-6. Retrieved from [Link]
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Avestia Publishing. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Journal of Fluid Flow, Heat and Mass Transfer, 8, 20-26. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8763. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 18-Crown-6. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. Nanoscale, 13, 8564-8575. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of 18-crown-6 (18C6) (blue) and the resulting complex I (18C6:1-ethyl-1 methylpyrrolidinium) (red). Retrieved from [Link]
-
ResearchGate. (n.d.). Ammonium chloride complexes with 18-crown-6. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 4′-Aminobenzo-18-crown-6, 1 X 100 mg (06913-100MG). Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures of molecular complexes of 18-crown-6 with 2-aminobenzoic and 5-amino-1-benzyl-1,2,3-triazole-4-carboxylic acid hydrazides. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by Conductometric study. 7(3), 1084-1091. Retrieved from [Link]
-
MDPI. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Inorganics, 11(7), 275. Retrieved from [Link]
-
CrystEngComm. (2021). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure. 23, 731-741. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. RSC Advances, 11, 2405-2410. Retrieved from [Link]
-
ResearchGate. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV-Vis absorption spectra of dibenzo[22]-crown-6 and DHP-crown ether hybrid system (2) (8 μM) in methanol. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Functionalization of 4'-Aminodibenzo-18-crown-6
Introduction: Unlocking the Potential of a Versatile Macrocycle
Dibenzo-18-crown-6, first discovered by Charles J. Pedersen, is a cornerstone of supramolecular chemistry, renowned for its ability to selectively complex alkali metal cations, particularly potassium ions.[1] The introduction of an amino group at the 4'-position to create 4'-Aminodibenzo-18-crown-6 provides a crucial handle for covalent modification, transforming this passive host molecule into a versatile platform for a multitude of applications. The ability to functionalize this primary aromatic amine opens avenues for the development of sophisticated chemosensors, targeted drug delivery systems, phase transfer catalysts, and novel materials.[2][3]
This comprehensive guide provides detailed protocols for several key functionalization reactions of this compound. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel derivatives. The methodologies covered include acylation, sulfonamide synthesis, Schiff base formation, and diazotization followed by azo coupling, each offering a distinct pathway to a diverse range of functionalized crown ethers.
Core Functionalization Strategies
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The choice of functionalization strategy is dictated by the desired properties of the final molecule. The following sections detail robust and reproducible protocols for the most common and versatile of these transformations.
Protocol 1: Acylation – Formation of Amide Linkages
Acylation of the amino group to form a stable amide bond is a fundamental and widely used modification. This reaction allows for the introduction of a vast array of functionalities, including reporter groups (fluorophores, chromophores), reactive handles for further conjugation, and moieties that modulate the solubility and complexation properties of the crown ether.
Causality Behind Experimental Choices: The use of an acyl chloride provides a highly reactive acylating agent, ensuring efficient conversion of the amine. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of 4'-(Acetylamino)dibenzo-18-crown-6
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR | Appearance of a new singlet around δ 2.1-2.3 ppm (COCH₃) and a downfield shift of the aromatic protons adjacent to the amide group. |
| IR (cm⁻¹) | Appearance of a strong C=O stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ adducts corresponding to the molecular weight of the acylated product. |
Visualization of the Acylation Workflow:
Caption: Workflow for the acylation of this compound.
Protocol 2: Sulfonamide Synthesis
The formation of a sulfonamide linkage provides a robust and chemically stable modification. Sulfonamides are important pharmacophores and can alter the electronic properties of the crown ether.[4] This reaction is analogous to acylation but employs a sulfonyl chloride.
Causality Behind Experimental Choices: The Hinsberg reaction is a classic method for sulfonamide synthesis.[5] Pyridine serves as both the solvent and the base to neutralize the HCl produced. The reaction is typically straightforward, and the product often precipitates from the reaction mixture upon addition of water.
Experimental Protocol: Synthesis of a 4'-(Benzenesulfonamido)dibenzo-18-crown-6
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl. The product will often precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | Crystalline solid |
| ¹H NMR | Appearance of new aromatic signals corresponding to the benzenesulfonyl group and a characteristic N-H proton signal. |
| IR (cm⁻¹) | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ adducts corresponding to the molecular weight of the sulfonamide derivative. |
Protocol 3: Schiff Base Formation
The condensation of the primary amine with an aldehyde or ketone results in the formation of an imine or Schiff base.[6] This reaction is reversible and can be used to introduce a wide range of functionalities, often with interesting optical or coordination properties.
Causality Behind Experimental Choices: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the formation of the Schiff base.
Experimental Protocol: Synthesis of a Dibenzo-18-crown-6 Schiff Base
-
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (or other desired aldehyde) (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the aldehyde to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-6 hours. The formation of a colored product is often observed.
-
Cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | Colored solid (often yellow, orange, or red) |
| ¹H NMR | Disappearance of the -NH₂ protons and the aldehyde proton. Appearance of a new singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. |
| IR (cm⁻¹) | Disappearance of the C=O stretch of the aldehyde and the N-H stretches of the amine. Appearance of a C=N stretch around 1600-1650 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ adduct corresponding to the molecular weight of the Schiff base. |
Visualization of Schiff Base Formation:
Caption: Key steps in the formation of a Schiff base from this compound.
Protocol 4: Diazotization and Azo Coupling
Diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound is a powerful method for synthesizing azo dyes.[7] These dyes are intensely colored and their properties can be sensitive to their environment, making them suitable for colorimetric sensors.[8]
Causality Behind Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) as the diazonium salt is unstable and can decompose at higher temperatures.[9] The subsequent azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and couples with an activated aromatic ring (e.g., a phenol or an aniline derivative). The coupling is typically performed under conditions that favor the stability of the coupling partner (e.g., alkaline conditions for phenols).
Experimental Protocol: Synthesis of a Dibenzo-18-crown-6 Azo Dye
-
Part A: Diazotization
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Distilled water
-
Beakers, magnetic stirrer, ice-salt bath
-
-
Procedure:
-
Suspend this compound in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting diazonium salt solution should be kept cold and used immediately.
-
-
-
Part B: Azo Coupling
-
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol (or other coupling agent) (1.0 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Beaker, magnetic stirrer, ice bath
-
-
Procedure:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a cold 10% NaOH solution.
-
Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the solution of the coupling agent.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the azo dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | Intensely colored solid (e.g., red, orange, yellow) |
| ¹H NMR | Complex aromatic region with signals from both the crown ether and the coupled aromatic ring. |
| IR (cm⁻¹) | N=N stretching vibration, which can be weak and difficult to assign, often appearing in the 1400-1600 cm⁻¹ region. |
| UV-Vis | Strong absorption in the visible region, characteristic of the extended π-system of the azo dye. |
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and fundamental organic reactions. For each protocol, a self-validating system is inherent in the expected characterization data. Successful functionalization will result in predictable and significant changes in the spectroscopic data (NMR, IR, Mass Spec) compared to the starting material, this compound. For instance, the appearance of a carbonyl stretch in the IR spectrum after acylation is a clear indicator of amide bond formation. Similarly, the disappearance of the amine protons and the appearance of an imine proton in the ¹H NMR spectrum confirm the formation of a Schiff base. Researchers should always perform thorough characterization of their products to confirm the desired transformation and to assess purity.
Conclusion and Future Perspectives
The functionalization of this compound is a gateway to a vast and exciting area of chemical research. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse range of derivatives. These functionalized crown ethers hold immense promise in the development of next-generation sensors for environmental and biomedical applications, targeted drug delivery vehicles that can be directed to specific cells or tissues, and highly efficient and selective catalysts. As our understanding of supramolecular chemistry deepens, the ability to precisely engineer the structure and function of these remarkable molecules will undoubtedly lead to groundbreaking innovations across multiple scientific disciplines.
References
- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
- Li, Z., & Li, Y. (2014). Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg2+ and as Antifungal Agents. Journal of Heterocyclic Chemistry, 52(2), n/a-n/a.
- Cozan, V., et al. (2017). Crystalline smectic E phase revisited in case of symmetrical dibenzo-18-crown-6-ether azomethine dimers. Journal of Molecular Structure, 1147, 586-594.
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025).
- Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Colorado Denver.
- Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
- PubChem. 4'-Aminobenzo-18-crown-6.
- Sigma-Aldrich. This compound. MilliporeSigma.
- ResearchGate. ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2).
- ResearchGate.
- Organic Chemistry Portal.
- MDPI.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- NIH. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety.
- Organic Syntheses. 18-Crown-6.
- Avestia Publishing.
- Sigma-Aldrich. 4′-Aminobenzo-18-crown-6 technical.
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- R Discovery. dibenzo-18-crown-6 Research Articles.
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- PubMed. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors.
- The Journal of Physical Chemistry A. Electronic Photodepletion Spectroscopy of Dibenzo-18-crown-6 with a Potassium Ion.
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- ResearchGate.
-
MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[5]arenes.
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- Elsevier. Synthesis, enhanced spectroscopic characterization and electrochemical grafting of N-(4-aminophenyl)aza-18-crown-6.
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- Chemical Communications. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
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Using 4'-Aminodibenzo-18-crown-6 in potentiometric sensors
Application Note & Protocol
Topic: Using 4'-Aminodibenzo-18-crown-6 in Potentiometric Sensors
Audience: Researchers, scientists, and drug development professionals.
Leveraging this compound for Advanced Potentiometric Sensing in Pharmaceutical and Clinical Analysis
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of this compound as a highly selective ionophore in the fabrication of potentiometric ion-selective electrodes (ISEs). Potentiometric sensors offer a powerful analytical tool for real-time, cost-effective, and direct measurement of ionic activity in complex matrices.[1][2] The unique molecular architecture of this compound, featuring a cation-selective 18-crown-6 cavity and a functional amino group, enables the development of sensors with high sensitivity and selectivity for key analytes in pharmaceutical and clinical research. We detail the principles of operation, step-by-step protocols for sensor fabrication and characterization, and a practical application example. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical expertise to successfully implement this technology.
Introduction: The Power of Selective Recognition
Potentiometric sensors are a class of electrochemical sensors that measure the potential difference between a sensing electrode and a reference electrode under zero-current conditions.[3] Their utility in drug development and clinical analysis is immense, owing to their simplicity, rapid response, and ability to perform measurements in turbid or colored samples without extensive preparation.[1][4]
The core of a potentiometric sensor's performance lies in its ionophore—the active component responsible for selectively binding a target ion.[5] Crown ethers are exemplary ionophores; these macrocyclic polyethers possess a central cavity lined with oxygen atoms, creating a strong negative potential that can selectively complex with cations based on a "lock-and-key" principle, where the fit is determined by the relative sizes of the cation and the crown ether's cavity.[5]
This compound is a particularly versatile ionophore.[6] Its structure combines three key features:
-
The 18-crown-6 Ring: The 18-membered ring with six oxygen atoms is ideally sized to form stable complexes with potassium ions (K⁺) and ammonium ions (NH₄⁺), as well as the protonated amine groups found in many pharmaceutical compounds.[7][8]
-
Dibenzo Groups: The two benzene rings fused to the macrocycle enhance the rigidity of the structure and its solubility in the organic polymer membranes used in sensors.[6]
-
The Amino (–NH₂) Group: This functional group can be used for covalent immobilization of the ionophore or to fine-tune its electronic properties and selectivity.[9]
These features make this compound an excellent candidate for developing robust sensors for applications ranging from monitoring electrolyte balance to quantifying active pharmaceutical ingredients (APIs).
Principle of Operation: From Host-Guest Chemistry to a Potentiometric Signal
The sensor operates based on the selective complexation of the target analyte (guest) by the this compound ionophore (host) embedded within a plasticized polymer membrane, typically polyvinyl chloride (PVC).
-
Ion Exchange at the Interface: At the interface between the sample solution and the sensor membrane, the target cations are selectively extracted from the aqueous phase into the organic membrane phase through the formation of a host-guest complex with the crown ether.
-
Charge Separation: This selective binding and transport of positive ions across the phase boundary creates a charge separation, resulting in an electrical potential difference across the interface.
-
Nernstian Response: The magnitude of this potential is directly proportional to the logarithm of the activity (approximated by concentration in dilute solutions) of the target ion in the sample, as described by the Nernst equation.
The entire electrochemical cell consists of the ion-selective electrode (containing the this compound membrane) and an external reference electrode (e.g., Ag/AgCl) immersed in the sample solution. The voltmeter measures the potential difference between these two electrodes.
Caption: Host-Guest interaction leading to a potentiometric signal.
Part I: Protocol for Sensor Fabrication
This protocol describes the fabrication of a PVC membrane-based ion-selective electrode. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Component | Role | Recommended Material | Purity |
| Ionophore | Analyte Recognition | This compound | ≥98% |
| Polymer Matrix | Membrane Support | High molecular weight Polyvinyl Chloride (PVC) | Selectophore grade |
| Plasticizer | Membrane Solvent / Ion Mobility | 2-Nitrophenyl octyl ether (o-NPOE) | Selectophore grade |
| Ionic Additive | Reduces Resistance | Potassium tetrakis(4-chlorophenyl)borate (KTpClB) | ≥98% |
| Solvent | Component Dissolution | Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Electrode Body | Housing | PVC or Glass Tube (e.g., 3 mm inner diameter) | - |
| Internal Electrode | Reference Potential | Silver/Silver Chloride (Ag/AgCl) wire | - |
| Internal Filling Solution | Stable Internal Potential | 0.01 M KCl + 0.01 M Target Analyte Chloride | Analytical grade |
3.2. Step-by-Step Fabrication Protocol
-
Preparation of the Membrane Cocktail:
-
Precisely weigh the membrane components according to the optimized ratios. A typical composition for a potassium-selective electrode is provided in the table below.[10]
-
Dissolve all components in approximately 2 mL of THF in a small glass vial.
-
Stir the mixture until a clear, homogenous, and slightly viscous solution is obtained.
-
| Component | Typical Weight (mg) | Weight % | Molar Ratio (relative to Ionophore) |
| This compound | 2.0 | ~1% | 1 |
| PVC | 66.0 | ~33% | - |
| o-NPOE | 131.0 | ~65.5% | - |
| KTpClB | 1.0 | ~0.5% | ~0.4 |
| Total | 200.0 | 100% |
-
Membrane Casting:
-
Place a glass ring (e.g., 20 mm inner diameter) on a clean, perfectly level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup loosely with a petri dish to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.
-
Let the solvent evaporate for at least 24 hours. A transparent, flexible membrane will be formed.
-
-
Electrode Assembly:
-
Using a cork borer, cut a small disc (e.g., 5 mm diameter) from the master membrane.
-
Securely glue this disc to the polished end of a PVC or glass electrode body using a PVC-THF slurry or another suitable adhesive. Ensure there are no leaks.
-
Allow the adhesive to dry completely (at least 1 hour).
-
-
Filling and Conditioning:
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the body, making sure it is immersed in the filling solution.
-
Condition the newly fabricated ion-selective electrode by soaking its membrane tip in a 0.01 M solution of the target analyte for at least 12-24 hours before first use.[11] This ensures equilibrium is established at the membrane-solution interface.
-
Caption: Workflow for fabricating a potentiometric sensor.
Part II: Protocol for Sensor Characterization
A thorough characterization is essential to validate the sensor's performance. This involves connecting the fabricated ISE and a reference electrode to a high-impedance mV/pH meter.
4.1. Calibration and Potentiometric Response
This determines the sensor's working concentration range, sensitivity (slope), and limit of detection (LOD).
-
Place 50 mL of a background solution (e.g., 0.1 M Tris-HCl buffer at the desired pH) into a beaker with a magnetic stirrer.
-
Immerse the ISE and the reference electrode in the solution.
-
Allow the potential reading to stabilize.
-
Add small aliquots of a standard stock solution of the target analyte to the beaker to increase its concentration sequentially (e.g., from 1.0x10⁻⁸ M to 1.0x10⁻² M).
-
Record the stable potential reading after each addition.
-
Plot the measured potential (E in mV) versus the logarithm of the analyte activity/concentration. The linear portion of this graph is the calibration curve. The slope should be close to the theoretical Nernstian value of 59.2/z mV per decade of concentration at 25°C (where z is the charge of the ion).
-
The LOD is typically determined as the concentration of the analyte at the intersection of the two extrapolated linear segments of the calibration curve.
4.2. Selectivity Coefficient Determination
Selectivity is the sensor's most critical parameter, indicating its ability to distinguish the target ion from other interfering ions. The Separate Solution Method (SSM) is commonly used.[10]
-
Calibrate the electrode in standard solutions of the primary ion (A) and record the potential response (E_A) over a concentration range (e.g., 10⁻⁴ to 10⁻¹ M).
-
Separately, measure the potential response (E_B) of the electrode in solutions of an interfering ion (B) over the same concentration range.
-
The selectivity coefficient, K_pot(A,B), is calculated using the following equation: log K_pot(A,B) = (E_B - E_A) / S + log[a_A] - log[a_B]^(z_A/z_B) Where S is the slope of the calibration curve for the primary ion A. A smaller K_pot value indicates better selectivity for the primary ion A over the interfering ion B.
Typical Interfering Ions for a K⁺ Sensor:
| Interfering Ion | Ionic Radius (Å) | Potential for Interference |
| Na⁺ | 1.02 | High concentration in biological fluids |
| NH₄⁺ | 1.48 | Similar size to K⁺ |
| Ca²⁺ | 1.00 | Divalent, typically less interference |
| Mg²⁺ | 0.72 | Smaller, typically low interference |
| Rb⁺ | 1.52 | Very similar size to K⁺, strong interference |
| Cs⁺ | 1.67 | Larger, can cause interference |
Note: Interference from ions like Rb⁺ and Cs⁺ can be significant, but they are typically present in low concentrations in biological samples.[12]
4.3. pH Study and Response Time
-
pH Independence: Measure the sensor's potential in a solution of the target analyte at a fixed concentration (e.g., 10⁻³ M) while varying the pH using small additions of HCl or NaOH. Plot potential vs. pH to identify the stable operating pH range.[13]
-
Response Time: Immerse the electrode in a solution and rapidly change the analyte concentration (e.g., from 10⁻⁴ M to 10⁻³ M). Record the potential over time. The response time is the time required to reach 90% of the final stable potential value.[13]
Caption: Workflow for potentiometric sensor characterization.
Application Example: Determination of Daclatasvir in Simulated Serum
Daclatasvir is an antiviral drug with protonatable amine groups, making it a suitable target for a crown ether-based sensor.[8] This example outlines its determination.
Protocol:
-
Sensor: Fabricate a sensor using the protocol in Part I, using Daclatasvir Dihydrochloride to prepare the standard and conditioning solutions.
-
Sample Preparation: Spike drug-free serum with known concentrations of Daclatasvir. To release the drug and precipitate proteins, mix 1 mL of the spiked serum with 1 mL of acetonitrile, vortex, and centrifuge. Use the clear supernatant for analysis.
-
Measurement: Use the standard addition method. Add a known volume of the prepared sample to a buffered solution. Measure the potential. Then, add a known volume of a high-concentration Daclatasvir standard and measure the new potential. The initial concentration in the sample can be calculated from the change in potential.
-
Validation: Compare the results with a standard analytical method like HPLC to validate the sensor's accuracy.
Expected Performance Data (Hypothetical):
| Parameter | Value |
| Linear Range | 5.0 x 10⁻⁹ – 1.0 x 10⁻³ M |
| Nernstian Slope | 29.5 ± 1.0 mV/decade |
| Limit of Detection | 3.2 x 10⁻⁹ M |
| pH Range | 4.0 - 9.5 |
| Response Time | < 15 seconds |
| Recovery in Serum | 98.5% - 101.2% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Sub-Nernstian Slope (<50/z mV) | - Membrane leak or damage.- Insufficient ionic additive.- Expired or impure ionophore. | - Re-cast the membrane or re-assemble the electrode.- Optimize membrane composition.- Use fresh, high-purity components. |
| Drifting/Unstable Potential | - Trapped air bubble in electrode body.- Clogged reference electrode junction.- Insufficient conditioning time. | - Dislodge bubble by tapping.- Clean or replace the reference electrode.- Re-condition the ISE for a longer period. |
| Poor Selectivity | - Interfering ion has a strong affinity for the ionophore.- Incorrect plasticizer polarity. | - Use an interfering ion removing agent if possible.- Modify the membrane composition; test different plasticizers. |
| No Response | - Incorrect internal filling solution.- Broken internal Ag/AgCl wire.- Membrane components are not fully dissolved. | - Check and replace the filling solution.- Inspect and replace the internal electrode.- Ensure the membrane cocktail is homogenous before casting. |
Conclusion
This compound is a powerful and versatile ionophore for the development of high-performance potentiometric sensors. Its inherent selectivity for key cations, combined with the straightforward fabrication process of polymer membrane electrodes, allows for the creation of reliable analytical tools for diverse applications in drug discovery, quality control, and clinical diagnostics. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness this technology to achieve sensitive, real-time measurements of critical analytes.
References
-
Wikipedia. (n.d.). Potassium selective electrode. Retrieved from [Link]
-
Gagnon, B., et al. (2009). Assessment of Ionic Interferences to Nitrate and Potassium Analyses with Ion-Selective Electrodes. Communications in Soil Science and Plant Analysis, 40(11-12), 1783-1804. Retrieved from [Link]
-
Kim, H. J., et al. (2021). Suggestion for deep learning approach to solve the interference effect of ammonium ion on potassium ion-selective electrode. Journal of the Korean Sensors Society, 30(6), 392-398. Retrieved from [Link]
-
ResearchGate. (2009). Assessment of Ionic Interferences to Nitrate and Potassium Analyses with Ion-selective Electrodes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tallium(I) Ion-Selective Electrodes Based on Crown Ethers. Retrieved from [Link]
-
ResearchGate. (2014). Coated Wire Ion Selective Electrode Based on a New Crown Ether for Determination of Fe2+. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. Nature Communications, 12(1), 5241. Retrieved from [Link]
-
MDPI. (2023). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Materials, 16(2), 798. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. Retrieved from [Link]
-
ACG Publications. (2021). The use of crown ethers as sensor material in potentiometry technique. Records of Natural Products, 15(3), 228-239. Retrieved from [Link]
-
ACG Publications. (2021). The use of crown ethers as sensor material in potentiometry technique. Retrieved from [Link]
-
ResearchGate. (2021). The use of crown ethers as sensor material in potentiometry technique. Retrieved from [Link]
-
Semantic Scholar. (2008). Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. Sensors, 8(3), 1645-1677. Retrieved from [Link]
-
MDPI. (2018). Cross-Sensitive Potentiometric Sensors Based on Anti-Crown (C6HgF4)3. Sensors, 18(1), 226. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Aminobenzo-18-crown-6. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[14]arenes. Molecules, 26(22), 6981. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2. Microchemical Journal, 168, 106422. Retrieved from [Link]
-
ResearchGate. (2020). Novel Potentiometric Sensors Based on ß-cyclodextrin and Dibenzo 18-crown-6 Ionophores/Mesoporous Silica Nanoparticles for Clidinium Determination. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2020). Novel Potentiometric Sensors Based on ß-cyclodextrin and Dibenzo 18-crown-6 Ionophores/Mesoporous Silica Nanoparticles for Clidinium Determination. 15, 3346-3363. Retrieved from [Link]
-
ResearchGate. (2007). The fabrication of potentiometric membrane sensors and their applications. African Journal of Biotechnology, 6(25). Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. Retrieved from [Link]
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Application Notes and Protocols: 4'-Aminodibenzo-18-crown-6 for Ultrasensitive Heavy Metal Ion Detection
Introduction: The Unique Potential of 4'-Aminodibenzo-18-crown-6 in Heavy Metal Sensing
The escalating issue of heavy metal contamination in our environment necessitates the development of sensitive, selective, and rapid detection methods. Among the diverse array of chemical sensors, those based on crown ethers have garnered significant attention due to their remarkable ability to selectively bind specific metal cations. This compound, a derivative of the well-known 18-crown-6, stands out as a particularly versatile and powerful tool for the detection of a range of toxic heavy metal ions, including lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).
The foundational principle of this compound's sensing capability lies in the specific "host-guest" interaction between the crown ether's polyether ring and the target metal ion. The size of the crown ether's cavity is a critical determinant of its selectivity, with the 18-crown-6 structure being particularly well-suited for ions like Pb²⁺. The presence of the amino group on the dibenzo moiety provides a crucial handle for functionalization, allowing for the covalent attachment of this ionophore to various signal-generating platforms, including nanoparticles and electrode surfaces. This modularity enables the development of a suite of analytical techniques, each with its own distinct advantages.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in three key heavy metal detection modalities: colorimetric, electrochemical, and fluorescence-based sensing. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Colorimetric Detection of Lead (Pb²⁺) using this compound Functionalized Gold Nanoparticles
This protocol details a visual and spectrophotometric method for the detection of Pb²⁺ ions based on the aggregation of gold nanoparticles (AuNPs) functionalized with a dithiocarbamate derivative of 4'-aminobenzo-18-crown-6. The presence of Pb²⁺ induces the aggregation of the functionalized AuNPs, resulting in a distinct color change from red to blue, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer.
Principle of Operation
The dithiocarbamate group serves as a robust anchor to the surface of the AuNPs. The 4'-aminobenzo-18-crown-6 moiety on the nanoparticle surface selectively captures Pb²⁺ ions. This binding event facilitates the cross-linking of multiple AuNPs, leading to their aggregation. The aggregation of AuNPs alters their surface plasmon resonance (SPR) properties, causing a red-shift in the maximum absorbance wavelength, which is perceived as a color change.
Caption: Workflow for colorimetric Pb²⁺ detection.
Experimental Protocol
Materials and Reagents:
-
4'-Aminobenzo-18-crown-6
-
Carbon disulfide (CS₂)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Other heavy metal salt solutions (for selectivity studies)
-
Deionized (DI) water
-
Ethanol
Protocol 1: Synthesis of Dithiocarbamate-Modified 4'-Aminobenzo-18-crown-6
-
Dissolve 10 mg of 4'-aminobenzo-18-crown-6 in 5 mL of ethanol.
-
Add 1 mL of carbon disulfide to the solution.
-
Sonicate the mixture for 20 minutes to facilitate the reaction, forming the dithiocarbamate ligand.
Protocol 2: Synthesis and Functionalization of Gold Nanoparticles
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in DI water and bring it to a boil with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.
-
Allow the AuNP solution to cool to room temperature.
-
To 10 mL of the prepared AuNP solution, add 1 mL of the dithiocarbamate-modified 4'-aminobenzo-18-crown-6 solution.
-
Stir the mixture for 12 hours at room temperature to ensure complete functionalization of the AuNPs.
-
Centrifuge the solution to remove excess unbound ligand and resuspend the functionalized AuNPs in DI water.
Protocol 3: Colorimetric Detection of Pb²⁺
-
In a cuvette or microplate well, mix 500 µL of the functionalized AuNP solution with 500 µL of the sample solution containing an unknown concentration of Pb²⁺.
-
Allow the mixture to incubate at room temperature for 15 minutes.
-
Visually observe any color change. A change from red to blue indicates the presence of Pb²⁺.
-
For quantitative analysis, measure the UV-Vis spectrum of the solution from 400 nm to 800 nm.
-
Calculate the ratio of the absorbance at 650 nm to that at 520 nm (A₆₅₀/A₅₂₀).
-
Construct a calibration curve by plotting the A₆₅₀/A₅₂₀ ratio against known concentrations of Pb²⁺ standards.
-
Determine the concentration of Pb²⁺ in the unknown sample from the calibration curve.
Performance Data
| Parameter | Value | Reference |
| Linear Range | 0.1 to 75 µM | [1] |
| Limit of Detection (LOD) | 50 nM | [1] |
| Selectivity | High selectivity for Pb²⁺ over other common metal ions. | [1] |
II. Electrochemical Detection of Lead (Pb²⁺) using a this compound Modified Electrode
This section describes the fabrication and application of an ion-selective electrode (ISE) for the potentiometric or voltammetric detection of Pb²⁺. The this compound is incorporated into a polymeric membrane or directly onto an electrode surface, where it selectively binds Pb²⁺, causing a measurable change in the electrochemical signal.
Principle of Operation
The this compound acts as an ionophore. When incorporated into an electrode, the selective binding of Pb²⁺ ions at the electrode-solution interface alters the charge distribution and potential at this interface. This change can be measured either as a potential difference (potentiometry) or as a change in current during a voltammetric scan (e.g., differential pulse anodic stripping voltammetry - DPASV). In DPASV, Pb²⁺ is first preconcentrated on the electrode surface at a negative potential, and then stripped off by scanning the potential in the positive direction, generating a current peak proportional to the Pb²⁺ concentration.
Caption: Workflow for electrochemical Pb²⁺ detection.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Screen-printed carbon electrodes (SPCEs)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
o-Nitrophenyloctyl ether (o-NPOE) as a plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an anion excluder
-
Tetrahydrofuran (THF)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Acetate buffer (0.1 M, pH 5.5)
-
Potentiostat/Galvanostat
Protocol 4: Fabrication of a PVC Membrane-Based Ion-Selective Electrode
-
Prepare the membrane cocktail by dissolving 10 mg of this compound, 100 mg of PVC, 200 mg of o-NPOE, and 5 mg of KTpClPB in 5 mL of THF.
-
Gently swirl the mixture until all components are fully dissolved.
-
Drop-cast 100 µL of the membrane cocktail onto the working electrode area of the SPCE.
-
Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours to form a uniform membrane.
-
Condition the modified electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for 2 hours before use.
Protocol 5: Electrochemical Measurement of Pb²⁺ using DPASV
-
Place the modified SPCE into an electrochemical cell containing the sample solution in 0.1 M acetate buffer (pH 5.5).
-
Apply a preconcentration potential of -1.2 V for 180 seconds with stirring.
-
Stop the stirring and allow the solution to equilibrate for 30 seconds.
-
Scan the potential from -1.2 V to -0.2 V using a differential pulse waveform (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, step potential: 5 mV).
-
Record the resulting stripping voltammogram. The peak current at approximately -0.6 V corresponds to the stripping of Pb.
-
Construct a calibration curve by plotting the peak current against known concentrations of Pb²⁺ standards.
-
Determine the concentration of Pb²⁺ in the unknown sample from the calibration curve.
Performance Data
| Parameter | Value | Reference |
| Linear Range | 1.0 x 10⁻⁹ to 1.0 x 10⁻³ M | [2] |
| Limit of Detection (LOD) | 7.5 x 10⁻¹⁰ M | [2] |
| Selectivity | High selectivity for Pb²⁺ over other interfering ions. | [3] |
III. Fluorescence-Based Detection of Heavy Metal Ions
This protocol outlines a method for the detection of heavy metal ions, such as Hg²⁺ and Cd²⁺, through fluorescence quenching of this compound. The interaction between the crown ether and the metal ion can lead to a decrease in the fluorescence intensity of the molecule, which can be correlated to the concentration of the analyte.
Principle of Operation
This compound exhibits intrinsic fluorescence. Upon binding of certain heavy metal ions, the fluorescence of the crown ether can be quenched through various mechanisms, including electron transfer or heavy atom effect. This quenching of fluorescence is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Principle of fluorescence quenching detection.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Stock solutions of heavy metal ions (e.g., HgCl₂, CdCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Spectrofluorometer
Protocol 6: Fluorescence Quenching Assay
-
Prepare a stock solution of this compound (e.g., 1 mM in ethanol).
-
In a quartz cuvette, prepare a solution of this compound at a final concentration of 10 µM in the desired buffer.
-
Record the initial fluorescence emission spectrum of the crown ether solution (e.g., excitation at 295 nm, emission scan from 310 to 500 nm).
-
Add increasing concentrations of the target heavy metal ion to the cuvette and mix thoroughly.
-
After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum for each concentration.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Determine the concentration of the heavy metal ion in an unknown sample by measuring its effect on the fluorescence of the crown ether solution and comparing it to the calibration curve.
Performance Data
| Parameter | Target Ion | Value | Reference |
| Limit of Detection (LOD) | Hg²⁺ | 2.72 µM | [4] |
| Selectivity | Can be selective for certain ions depending on conditions. | [3] |
References
-
Mehta, V. N., & Kailasa, S. K. (2014). Selective visual detection of Pb(II) ion via gold nanoparticles coated with a dithiocarbamate-modified 4′-aminobenzo-18-crown-6. Microchimica Acta, 181(13-14), 1905–1912. [Link]
-
Abdel-Haleem, F. M., & El-Nasser, A. (2025). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 325, 126553. [Link]
-
Zarenezhad, E., Taghavi, R., Kamrani, P., Farjam, M., & Rostamnia, S. (2022). Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines. RSC Advances, 12(49), 31680-31687. [Link]
-
El-Nasser, A., & Abdel-Haleem, F. M. (2023). Synthesis and Applications of Crown Ether-Linked Metal–Organic Framework Composite-Based Sensors for Stripping Voltammetric Determination of Lead. Arabian Journal for Science and Engineering, 49(1), 16. [Link]
-
Ushakov, E. N., Alfimov, M. V., & Gromov, S. P. (2010). Crown Ether-Based Optical Molecular Sensors and Photocontrolled Ionophores. Macroheterocycles, 3(4), 189-200. [Link]
-
Chen, Y., Zhang, Y., & Liu, S. (2015). Ion sensors with crown ether-functionalized nanodiamonds. Optics express, 23(15), 19476–19484. [Link]
-
Di Tocco, T., Nevola, L., Di Natale, C., & Paolesse, R. (2024). Modified Gold Screen-Printed Electrodes for the Determination of Heavy Metals. Chemosensors, 12(7), 143. [Link]
-
Jafari, S., & Derki, A. (2021). Screen-Printed Electrodes: Fabrication, Modification, and Biosensing Applications. Biosensors, 11(11), 415. [Link]
-
Rojas-Guzmán, M., & Arrieta-García, J. (2019). Strategies for Surface Modification with Ag-Shaped Nanoparticles: Electrocatalytic Enhancement of Screen-Printed Electrodes for the Detection of Heavy Metals. Sensors, 19(19), 4243. [Link]
-
Economou, A., & Kokkinos, C. (2016). Screen-Printed Electrodes Modified with “Green” Metals for Electrochemical Stripping Analysis of Toxic Elements. Sensors, 16(7), 1149. [Link]
-
Gerasimova, Y. V., & Fedorov, Y. V. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[5]arenes. Chemistry, 5(4), 2838-2848. [Link]
-
Yan, J. K., Shi, Y. P., & Wei, Y. L. (2019). 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+. Analytical Methods, 11(13), 1735-1742. [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Aminobenzo-18-crown-6. PubChem. Retrieved from [Link]
-
Abdel-Haleem, F. M., & El-Nasser, A. (2025). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 325, 126553. [Link]
-
Saito, S., Danzaka, N., & Hoshi, S. (2006). Direct fluorescence detection of Pb2+ and Cd2+ by high-performance liquid chromatography using 1-(4-aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetate as a pre-column derivatizing agent. Journal of Chromatography A, 1104(1-2), 140-144. [Link]
-
Călina, I., & Răducan, A. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8758. [Link]
-
Akutagawa, T., Koshinaka, H., & Sato, D. (2012). Tetranitro- and tetraamino-dibenzo[6]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm, 14(12), 4165-4172. [Link]
-
Abdel-Haleem, F. M., & El-Nasser, A. (2025). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 325, 126553. [Link]
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Immobilization of 4'-Aminodibenzo-18-crown-6 on nanoparticles
Application Note & Protocols
Topic: Immobilization of 4'-Aminodibenzo-18-crown-6 on Nanoparticles for Advanced Sensing and Separation Applications
Abstract
The selective host-guest chemistry of crown ethers, combined with the unique physical and chemical properties of nanomaterials, creates powerful hybrid systems for a range of applications. This document provides a detailed guide for the covalent immobilization of this compound (AD18C6) onto two widely used nanoparticle platforms: gold nanoparticles (AuNPs) and magnetic iron oxide nanoparticles (MNPs). We will explore the fundamental chemical strategies, provide field-tested, step-by-step protocols for synthesis and functionalization, and detail the essential characterization techniques required to validate the final conjugate. This guide is intended for researchers in materials science, analytical chemistry, and drug development seeking to leverage these advanced materials for applications such as selective ion sensing, targeted delivery, and environmental remediation.
Introduction: The Synergy of Crown Ethers and Nanomaterials
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind specific cations within their central cavity. The size of the cavity dictates the binding selectivity; for instance, the 18-crown-6 scaffold exhibits a high affinity for potassium (K⁺) and lead (Pb²⁺) ions.[1] By functionalizing a dibenzo-18-crown-6 molecule with an amine group (this compound), we introduce a chemical handle for covalent attachment to other substrates without compromising the ion-binding cavity.
Nanoparticles offer a high surface-area-to-volume ratio, unique optical properties (e.g., the surface plasmon resonance of AuNPs), and superparamagnetism (in the case of MNPs).[2][3] Immobilizing AD18C6 onto these nanoparticles transforms them into "smart" materials. For example:
-
AuNP-AD18C6 Conjugates: Can be used for colorimetric sensing. The binding of a target ion can induce nanoparticle aggregation, leading to a visible color change from red to blue, a phenomenon driven by the coupling of surface plasmons.[4]
-
MNP-AD18C6 Conjugates: Enable the selective magnetic separation of target ions from complex matrices. After capturing the ion, the nanoparticles can be easily recovered using an external magnetic field.[1]
This guide provides the technical foundation for creating these powerful conjugates, focusing on robust and reproducible covalent immobilization strategies.
Logical Workflow for Nanoparticle Functionalization
The successful immobilization of AD18C6 requires a multi-step process that begins with preparing the nanoparticle surface for conjugation, followed by the coupling reaction and rigorous characterization to confirm success.
Caption: General workflow for immobilizing AD18C6 onto nanoparticles.
Protocol 1: Immobilization on Gold Nanoparticles (AuNPs)
This protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to form a stable amide bond between a carboxylated AuNP surface and the primary amine of AD18C6.[5][6]
Rationale of Method
Direct attachment of an amine to a citrate-capped AuNP is inefficient. Therefore, we first create a self-assembled monolayer of a carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid, MUA) on the gold surface. The terminal carboxyl groups are then activated by EDC/sulfo-NHS to form a highly reactive sulfo-NHS ester, which readily reacts with the amine of AD18C6.[6]
Caption: Reaction scheme for EDC/sulfo-NHS coupling of AD18C6 to AuNPs.
Materials & Reagents
-
Carboxyl-functionalized Gold Nanoparticles (e.g., 20 nm, OD 1 in citrate buffer)
-
This compound (AD18C6)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 25 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: 10 mM Phosphate Buffer with 0.05% Tween-20, pH 7.4
-
Microcentrifuge and tubes
Step-by-Step Protocol
-
Preparation of Reagents:
-
Expert Tip: EDC is moisture-sensitive and should be stored desiccated at -20°C.[5] Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in chilled Activation Buffer immediately before use.
-
Prepare a 1 mg/mL solution of AD18C6 in Coupling Buffer. Sonication may be required to fully dissolve.
-
-
Nanoparticle Activation:
-
Take 1 mL of the carboxyl-functionalized AuNP solution (OD 1) in a microcentrifuge tube.
-
Centrifuge at a speed appropriate for the nanoparticle size (e.g., 9,000 x g for 15 min for 20 nm AuNPs) to form a soft pellet.
-
Carefully remove the supernatant and resuspend the pellet in 1 mL of Activation Buffer. This step is critical to exchange the buffer for optimal EDC/NHS chemistry.
-
Add 20 µL of the 10 mg/mL EDC solution and 40 µL of the 10 mg/mL sulfo-NHS solution to the nanoparticles.
-
Incubate for 30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing:
-
Centrifuge the activated AuNPs (9,000 x g, 15 min).
-
Discard the supernatant, which contains excess EDC/sulfo-NHS.
-
Resuspend the pellet in 1 mL of Coupling Buffer. This wash step is crucial to prevent unwanted side reactions.
-
-
Coupling Reaction:
-
Add 100 µL of the 1 mg/mL AD18C6 solution to the washed, activated AuNPs.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Final Wash:
-
Centrifuge the conjugate (9,000 x g, 15 min) and discard the supernatant.
-
Resuspend the pellet in 1 mL of Quenching Solution and incubate for 30 minutes to deactivate any remaining NHS-esters.
-
Perform two final wash cycles by centrifuging and resuspending the pellet in 1 mL of Wash Buffer.
-
After the final wash, resuspend the AuNP-AD18C6 conjugate in a suitable storage buffer (e.g., PBS with 0.01% Tween-20) to the desired concentration (e.g., OD 1). Store at 4°C.
-
Protocol 2: Immobilization on Magnetic Nanoparticles (MNPs)
This protocol involves modifying the surface of iron oxide nanoparticles (Fe₃O₄) with an aldehyde group, which then reacts with the amine of AD18C6 to form a Schiff base. This imine bond can be subsequently reduced to a more stable secondary amine. A published method describes this as a dehydration condensation.[1]
Rationale of Method
Bare Fe₃O₄ nanoparticles have surface hydroxyl (-OH) groups. These can be functionalized using silane chemistry, for example, with (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups.[7] These amines can then be converted to aldehydes. Alternatively, a more direct approach described in the literature involves preparing aldehyde-functionalized Fe₃O₄ nanoparticles (Fe₃O₄–CHO). The aldehyde group then undergoes a nucleophilic addition with the amine of AD18C6, followed by dehydration to form an imine (Schiff base).[1]
Caption: Reaction scheme for Schiff base formation between AD18C6 and an aldehyde-functionalized MNP.
Materials & Reagents
-
Aldehyde-functionalized Fe₃O₄ Nanoparticles (Fe₃O₄–CHO)
-
This compound (AD18C6)
-
Absolute Ethanol
-
Deionized Water
-
Magnetic separator or strong permanent magnet
-
Round-bottom flask and reflux condenser
Step-by-Step Protocol
-
Preparation of Reactants:
-
Disperse 100 mg of Fe₃O₄–CHO nanoparticles in 50 mL of absolute ethanol in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Dissolve 50 mg of AD18C6 in 20 mL of absolute ethanol.
-
-
Coupling Reaction:
-
Add the AD18C6 solution to the nanoparticle dispersion in the flask.
-
Rationale: The reaction is a condensation reaction, often driven to completion by removing water. Refluxing helps to accelerate the reaction rate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 12-24 hours.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Place the flask on a strong magnetic separator. The now-functionalized MNP-AD18C6 particles will be pulled to the side of the flask.
-
Carefully decant and discard the supernatant, which contains unreacted AD18C6 and byproducts.
-
Resuspend the magnetic pellet in 50 mL of absolute ethanol and mix thoroughly.
-
Repeat the magnetic separation and decanting process. Perform this wash step at least three times with ethanol and then twice with deionized water to remove all residual reactants.
-
-
Drying and Storage:
-
After the final wash, collect the MNP-AD18C6 nanoparticles by magnetic separation.
-
Dry the product in a vacuum oven at 60°C for 12 hours.
-
Store the final dried powder in a desiccator at room temperature.
-
Validation: Essential Characterization Protocols
Confirming the successful immobilization of AD18C6 is a critical, non-negotiable step. A combination of techniques should be used to provide orthogonal evidence of conjugation.
| Technique | Purpose | Expected Result for Successful Immobilization |
| UV-Visible Spectroscopy | Primarily for AuNPs. Monitors changes in the surface plasmon resonance (SPR). | A slight red-shift (increase in λ_max) of the SPR peak (typically 2-10 nm) upon binding of the organic AD18C6 layer, indicating a change in the local refractive index around the nanoparticle. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of AD18C6 functional groups on the nanoparticle surface. | Appearance of characteristic peaks for the dibenzo-18-crown-6 structure: C-O-C ether stretches (~1130-1250 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and evidence of the newly formed amide C=O stretch (~1650 cm⁻¹) or imine C=N stretch (~1640 cm⁻¹). |
| Dynamic Light Scattering (DLS) | To measure the change in the hydrodynamic diameter of the nanoparticles. | An increase in the average hydrodynamic diameter after functionalization, corresponding to the addition of the AD18C6 layer on the nanoparticle surface.[1] |
| Zeta Potential | To measure the change in surface charge. | A significant shift in the zeta potential value. For example, a highly negative carboxylated AuNP will become less negative after conjugation with the neutral/slightly basic AD18C6. |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle morphology and dispersion. | TEM images should confirm that the nanoparticles have not irreversibly aggregated during the conjugation process and that their core morphology remains intact.[1] |
Conclusion
The protocols detailed in this guide provide a robust framework for the covalent immobilization of this compound onto gold and magnetic nanoparticles. By carefully following these steps and performing the necessary characterization, researchers can reliably produce high-quality functionalized nanomaterials. These conjugates serve as versatile platforms for developing next-generation sensors, separation systems, and targeted therapeutic agents, capitalizing on the unique synergy between the selective recognition capabilities of crown ethers and the advanced properties of nanoparticles.
References
-
Mohammadzadeh Kakhki, R. (2015). Application of nanoparticle modified with crown ether in colorimetric determinations. Journal of Saudi Chemical Society, 19(5), 564-569.
-
ResearchGate. (2015). Application of nanoparticle modified with crown ether in colorimetric determinations.
- Vertex AI Search. (n.d.). Application of nanoparticle modified with crown ether in colorimetric determinations. [This is a generalized search result link, specific article details are in reference 1 & 2].
-
Kowalik, M., et al. (2023). Crown Ether-Capped Gold Nanoclusters as a Multimodal Platform for Bioimaging. ACS Omega.
-
PubMed Central (PMC). (2023). Crown Ether-Capped Gold Nanoclusters as a Multimodal Platform for Bioimaging.
-
Wang, Z., et al. (2017). 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+. Analytical Methods, 9(1), 107-114.
-
PubMed. (2018). Immobilization of Photo-Immunoconjugates on Nanoparticles Leads to Enhanced Light-Activated Biological Effects. Small.
-
nanoComposix. (n.d.). BioReady 150 nm Carboxyl Gold Nanoshells Covalent Conjugation Protocol.
-
Bohara, R. A., et al. (2015). Synthesis of functionalized Co0.5Zn0.5Fe2O4 nanoparticles for biomedical applications. Journal of Magnetism and Magnetic Materials, 378, 397-401.
-
Shaikh, Y., et al. (2015). Magnetic Nanoparticles Impregnated with 18-Crown-6 Ether: Hybrid Material Synthesis for Binding and Detection of Radioactive Strontium. ResearchGate.
-
Bujor, A., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Chemistry, 4(4), 1696-1701.
-
Fedorova, O., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[8]arenes. MDPI.
-
ResearchGate. (n.d.). Covalent Bonding of Tritium-Labeled 18-Crown-6 Derivatives to Nanodiamonds.
-
Bangs Laboratories, Inc. (n.d.). Covalent Coupling. TechNote 205.
-
NIH. (2021). Label-free characterization of organic nanocarriers reveals persistent single molecule cores for hydrocarbon sequestration. PMC.
-
MDPI. (2021). Morphological and Structural Properties of Amino-Functionalized Fumed Nanosilica and Its Comparison with Nanoparticles Obtained by Modified Stöber Method. Materials.
-
MDPI. (2023). Enzyme Immobilization on Nanomaterials and Their Applications. International Journal of Molecular Sciences.
-
NIH. (2023). Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles. PMC.
-
MDPI. (2012). Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review. Sensors.
-
YouTube. (2017). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles.
-
Aurion. (2018). GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. Newsletter 6.
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Introduction: Bridging Immiscible Worlds with Phase Transfer Catalysis
An In-Depth Guide to the Application of 4'-Aminodibenzo-18-crown-6 in Phase Transfer Catalysis
In the landscape of synthetic organic chemistry, facilitating reactions between reagents that reside in separate, immiscible phases presents a significant challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. This methodology involves the use of a catalytic agent that transports a reactant from one phase (typically aqueous or solid) into another (typically organic), where the reaction can proceed efficiently. By overcoming the interfacial barrier, PTC often leads to faster reaction rates, milder conditions, higher yields, and the avoidance of harsh or expensive anhydrous solvents, aligning with the principles of green chemistry.[1]
While quaternary 'onium' salts are the most common phase transfer catalysts, macrocyclic polyethers, known as crown ethers, represent a distinct and highly effective class of PTC agents.[2] Their unique ability to selectively complex with metal cations forms the basis of their catalytic power. This guide focuses specifically on this compound, a functionalized crown ether that not only excels as a phase transfer catalyst but also offers a versatile platform for advanced applications through its reactive amino moiety.
The Mechanism of Crown Ether-Mediated Phase Transfer Catalysis
Crown ethers are neutral ligands characterized by a central cavity lined with oxygen atoms. These oxygen atoms create a hydrophilic interior that can selectively bind cations, such as those of alkali metals (e.g., K⁺, Na⁺), based on the fit between the ion's diameter and the crown's cavity size.[2] Dibenzo-18-crown-6, the parent structure of our target molecule, has a cavity diameter ideal for complexing the potassium cation (K⁺).[2]
The catalytic cycle, a process often termed "cation-binding catalysis," proceeds as follows:
-
Complexation: The crown ether, soluble in the organic phase, migrates to the interface with the aqueous or solid phase. Here, it encapsulates a metal cation (M⁺) from an inorganic salt (e.g., KF, KCN, KMnO₄).
-
Phase Transfer: The exterior of the crown ether is lipophilic, rendering the entire [Crown Ether-M]⁺ complex soluble in the organic phase. To maintain charge neutrality, the corresponding anion (X⁻) is "dragged" along with the complex into the organic medium.[3][4]
-
Anion Activation: Once in the organic solvent, the anion is poorly solvated and only loosely associated with the large, shielded cation complex. This "naked anion" is highly reactive and readily participates in the desired chemical transformation (e.g., nucleophilic substitution) with the organic substrate.[5]
-
Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., KBr) is encapsulated by the crown ether and transported back to the aqueous/solid phase, releasing the crown ether to begin another catalytic cycle.
Caption: Synthetic workflow for this compound.
Step 1: Nitration of Dibenzo-18-crown-6
-
Objective: To introduce a nitro group onto one of the aromatic rings.
-
Materials:
-
Dibenzo-18-crown-6 (DB18C6)
-
Nitric acid (70%)
-
Acetonitrile
-
-
Procedure:
-
Dissolve DB18C6 in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate (4'-Nitrodibenzo-18-crown-6) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Reduction of 4'-Nitrodibenzo-18-crown-6
-
Objective: To reduce the nitro group to an amino group.
-
Materials:
-
4'-Nitrodibenzo-18-crown-6
-
Hydrazine hydrate
-
Raney Nickel (catalytic amount)
-
Dimethylformamide (DMF) or Ethanol
-
-
Procedure:
-
Suspend the 4'-Nitrodibenzo-18-crown-6 in DMF or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric.
-
Heat the mixture to 60-80 °C and add hydrazine hydrate dropwise. An exothermic reaction and gas evolution will be observed.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and carefully filter off the Raney Nickel catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) to yield pure this compound. [6]
-
Application Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic nucleophilic substitution reaction and an excellent model for demonstrating the efficacy of this compound in a solid-liquid PTC system. Here, we describe the synthesis of benzyl phenyl ether from phenol and benzyl bromide.
Caption: Experimental workflow for Williamson ether synthesis via PTC.
-
Objective: To synthesize benzyl phenyl ether using a solid base and a phase transfer catalyst.
-
Rationale: Phenol is deprotonated by the solid potassium carbonate base. The resulting potassium phenoxide is insoluble in the organic solvent (toluene). The this compound complexes the K⁺ ion, transporting the reactive phenoxide anion into the toluene phase to react with benzyl bromide.
-
Materials:
-
Phenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
This compound (1-5 mol%)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (e.g., 10 mmol), anhydrous potassium carbonate (e.g., 15 mmol), and this compound (e.g., 0.2 mmol, 2 mol%).
-
Add 40 mL of toluene to the flask.
-
Begin stirring and add benzyl bromide (e.g., 11 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and byproduct (KBr) and wash the solid with a small amount of toluene.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure benzyl phenyl ether.
-
Conclusion and Future Outlook
This compound stands out as a highly effective and adaptable phase transfer catalyst. Its robust cation-binding capability, inherited from the dibenzo-18-crown-6 framework, facilitates a wide range of chemical transformations under mild, heterogeneous conditions. The true value of this molecule lies in its amino functionality, which opens the door to catalyst immobilization and the design of more complex, multifunctional catalytic systems. For researchers in synthetic chemistry and drug development, this compound is not just a catalyst, but a versatile building block for creating recyclable, efficient, and environmentally conscious chemical processes. Future research will likely focus on its incorporation into novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), and the development of chiral variants for asymmetric phase transfer catalysis.
References
-
Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (8), 821-824. [Link]
-
Pozzi, G., et al. (2021). Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts. Chemistry – A European Journal, 27(45), 11634-11642. [Link]
-
Jan. (2017). How do phase transfer catalysts bring anions to organic phase? Stack Exchange. Retrieved from [Link]
-
eGyanKosh. (n.d.). Principle and Applications of Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of PTC using crown ethers. Retrieved from [Link]
-
Kovács, B., et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 27(1), 269. [Link]
-
Nicoli, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(15), 4215-4235. [Link]
-
Gherman, A. M., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8783. [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. International Ayurvedic Medical Journal, 6(5), 1035-1044. [Link]
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- 5. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Crown Ether Complexation
Introduction: The Intricate Dance of Host-Guest Chemistry
Crown ethers, the macrocyclic polyethers first discovered by Charles J. Pedersen, have revolutionized our understanding of molecular recognition and host-guest chemistry.[1][2] Their unique ability to selectively encapsulate cations within their central cavity, dictated by the principle of size-fit, has paved the way for advancements in diverse fields, from phase-transfer catalysis to the development of ion-selective sensors.[3][4] The precise quantification of the binding affinity, stoichiometry, and thermodynamics of crown ether complexation is paramount for designing and optimizing these applications. This guide provides an in-depth exploration of the key analytical techniques employed to elucidate the intricacies of these host-guest interactions, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.
UV-Visible (UV-Vis) Spectrophotometry: A Versatile and Accessible Technique
UV-Vis spectrophotometry is often the first port of call for studying crown ether complexation due to its accessibility and the wealth of information it can provide. This technique is particularly useful when the crown ether or the guest molecule possesses a chromophore that exhibits a change in its electronic environment upon complexation, leading to a shift in the absorption spectrum.[5]
Principle of Measurement
The formation of a host-guest complex alters the electronic distribution of the chromophore, resulting in a change in the molar absorptivity or a shift in the maximum absorption wavelength (λmax). By systematically titrating a solution of the crown ether with a solution of the guest cation and monitoring the changes in the UV-Vis spectrum, one can determine the binding constant (Ka) and the stoichiometry of the complex.[6]
Experimental Protocol: UV-Vis Titration
This protocol outlines the determination of the binding constant for the complexation of a chromophoric crown ether with a non-absorbing guest cation.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer with temperature control
-
Matched quartz cuvettes (e.g., 1 cm path length)
-
High-precision micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
High-purity crown ether (host)
-
High-purity guest salt (e.g., alkali metal perchlorate)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the crown ether (Host, H) of a known concentration (e.g., 1 x 10-4 M) in the chosen solvent.
-
Prepare a concentrated stock solution of the guest salt (Guest, G) (e.g., 1 x 10-2 M) in the same solvent.
-
-
Sample Preparation for Titration:
-
Prepare a series of solutions containing a fixed concentration of the crown ether and varying concentrations of the guest. This can be achieved by adding incremental aliquots of the guest stock solution to a fixed volume of the crown ether solution.
-
It is crucial to maintain the total volume and the concentration of the crown ether as constant as possible to avoid dilution effects. A common method is to prepare a series of individual solutions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired wavelength range and allow the instrument to warm up.
-
Record the UV-Vis spectrum of the crown ether solution alone (in the absence of the guest).
-
Sequentially record the spectra of the solutions with increasing concentrations of the guest. Ensure thermal equilibrium is reached for each measurement.
-
-
Data Acquisition:
-
Record the absorbance at the wavelength of maximum change (Δλmax) for each guest concentration.
-
Data Analysis: Deciphering the Binding Isotherm
a) Benesi-Hildebrand Method for 1:1 Complexation:
For a 1:1 host-guest complex (H + G ⇌ HG), the Benesi-Hildebrand equation can be applied when the concentration of the guest is in large excess of the host concentration ([G]0 >> [H]0).[7][8]
The equation is expressed as:
1 / (A - A0) = 1 / (Ka * (Amax - A0) * [G]0) + 1 / (Amax - A0)
Where:
-
A0 is the absorbance of the free host.
-
A is the absorbance at a given guest concentration.
-
Amax is the absorbance of the fully complexed host.
-
[G]0 is the initial concentration of the guest.
-
Ka is the association constant.
A plot of 1/(A - A0) versus 1/[G]0 should yield a straight line.[9] The binding constant Ka can be calculated from the ratio of the intercept to the slope.
b) Job's Plot for Stoichiometry Determination:
The method of continuous variation, or Job's plot, is a powerful tool to determine the stoichiometry of the complex.[10][11]
Procedure for Job's Plot:
-
Prepare a series of solutions where the total molar concentration of the host and guest ([H] + [G]) is kept constant, but their mole fractions (XH and XG) are varied.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.
-
Plot the change in absorbance (ΔA = Aobserved - Aexpected if no interaction) against the mole fraction of one of the components (e.g., XH).
-
The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex. For a 1:1 complex, the maximum will be at XH = 0.5; for a 1:2 (HG2) complex, at XH = 0.33; and for a 2:1 (H2G) complex, at XH = 0.67.[12]
UV-Vis Titration Workflow Diagram.
Fluorescence Spectroscopy: High Sensitivity for Strong Interactions
Fluorescence spectroscopy is an exceptionally sensitive technique for quantifying crown ether complexation, particularly for systems with high binding affinities.[13] The method relies on a fluorescent crown ether (a fluoroionophore) whose emission properties are altered upon guest binding.[14]
Principle of Measurement
The binding of a guest to a fluorescent crown ether can lead to either fluorescence enhancement or quenching. This change is often due to the guest's influence on intramolecular processes such as photoinduced electron transfer (PET) or charge transfer (CT). By titrating the fluoroionophore with the guest and monitoring the change in fluorescence intensity, the binding constant can be determined.[15]
Experimental Protocol: Fluorescence Titration
This protocol describes the determination of the binding constant through fluorescence quenching.
Materials and Equipment:
-
Fluorometer with temperature control
-
Quartz cuvettes suitable for fluorescence measurements
-
High-precision micropipettes
-
Volumetric flasks
-
Fluorescent crown ether (Host)
-
Guest salt
-
Spectroscopic grade solvent
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a dilute stock solution of the fluorescent crown ether (e.g., 1 x 10-6 M) to avoid inner filter effects.
-
Prepare a concentrated stock solution of the guest salt (e.g., 1 x 10-3 M).
-
-
Instrument Setup:
-
Determine the optimal excitation (λex) and emission (λem) wavelengths from the spectra of the free crown ether.
-
Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio.
-
-
Titration and Measurement:
-
Place a known volume of the crown ether solution in the cuvette and record its fluorescence spectrum.
-
Add small, precise aliquots of the guest stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.
-
-
Data Acquisition:
-
Record the fluorescence intensity at the emission maximum (I) after each addition of the guest.
-
Data Analysis
For a 1:1 complex exhibiting fluorescence quenching, a modified Benesi-Hildebrand equation can be used:[9]
1 / (I0 - I) = 1 / (I0 - Imin) + 1 / (Ka * (I0 - Imin) * [G]0)
Where:
-
I0 is the initial fluorescence intensity of the free host.
-
I is the fluorescence intensity at a given guest concentration.
-
Imin is the fluorescence intensity of the fully complexed host.
-
[G]0 is the initial concentration of the guest.
-
Ka is the association constant.
A plot of 1/(I0 - I) versus 1/[G]0 will yield a straight line, from which Ka can be calculated.
Fluorescence Titration Workflow Diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structural Details
NMR spectroscopy is a powerful technique that provides detailed structural information about the host-guest complex in solution. The chemical shifts of protons or other nuclei in the crown ether are sensitive to the local electronic environment, which changes upon cation binding.[16]
Principle of Measurement
When a guest binds to a crown ether, the nuclei of the host experience a change in their magnetic environment, leading to a shift in their resonance frequencies (chemical shifts). By monitoring these chemical shift changes during a titration, one can determine the binding constant. The exchange between the free and complexed host is typically fast on the NMR timescale, resulting in a single, population-averaged signal.[17]
Experimental Protocol: ¹H NMR Titration
Materials and Equipment:
-
High-resolution NMR spectrometer
-
NMR tubes
-
High-precision micropipettes or syringes
-
Deuterated solvent (e.g., CD₃CN, CD₃OD)
-
Crown ether (Host)
-
Guest salt
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a solution of the crown ether in the deuterated solvent at a known concentration (e.g., 1-5 mM).
-
Prepare a concentrated stock solution of the guest salt in the same deuterated solvent.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the free crown ether solution.
-
Add a small, precise aliquot of the guest stock solution to the NMR tube.
-
Thoroughly mix the solution and acquire another ¹H NMR spectrum.
-
Repeat the addition and measurement process until the chemical shifts of the crown ether protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Acquisition:
-
For each titration point, determine the chemical shift (δ) of one or more protons of the crown ether that are sensitive to the binding event.
-
Calculate the change in chemical shift (Δδ = δobserved - δfree).
-
Data Analysis
The binding constant is determined by fitting the titration data (Δδ versus the total guest concentration) to a 1:1 binding model using non-linear regression analysis.[18] The following equation is often used:
Δδ = Δδmax * (([H]0 + [G]0 + 1/Ka) - √((([H]0 + [G]0 + 1/Ka)2 - 4[H]0[G]0))) / (2[H]0)
Where:
-
Δδ is the observed change in chemical shift.
-
Δδmax is the change in chemical shift at saturation.
-
[H]0 is the initial concentration of the host.
-
[G]0 is the total concentration of the guest.
-
Ka is the association constant.
NMR Titration Workflow Diagram.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of the interaction in a single experiment.[19]
Principle of Measurement
In an ITC experiment, a solution of the guest is titrated into a solution of the host in a highly sensitive calorimeter. The heat change associated with each injection is measured. The resulting data is a binding isotherm, which can be analyzed to determine the binding constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.[20]
Experimental Protocol: ITC
Materials and Equipment:
-
Isothermal titration calorimeter
-
High-purity crown ether (Host)
-
High-purity guest salt
-
Precisely matched buffer or solvent
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare solutions of the host and guest in the same, extensively dialyzed or matched buffer/solvent to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution into the sample cell. The heat change associated with each injection is measured.
-
A control titration is performed by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution.
-
-
Data Acquisition:
-
The raw data is a series of heat-flow spikes corresponding to each injection. Integration of these peaks gives the heat change per injection.
-
Data Analysis
The net heat of reaction is obtained by subtracting the heat of dilution from the heat of complexation. This data is then plotted as heat per mole of injectant versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Isothermal Titration Calorimetry Workflow.
Mass Spectrometry (MS): Unveiling Complex Stoichiometries
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for the characterization of non-covalent complexes, including those formed by crown ethers.[21][22] It provides direct evidence for the formation of the complex and allows for the determination of its stoichiometry.
Principle of Measurement
In ESI-MS, a solution containing the crown ether and guest is introduced into the mass spectrometer, where the solvent is evaporated, and the intact, charged complexes are transferred to the gas phase. The mass-to-charge ratio (m/z) of the resulting ions is then measured, allowing for the identification of the complex and its components.[23]
Experimental Protocol: ESI-MS
Materials and Equipment:
-
Electrospray ionization mass spectrometer
-
Syringe pump
-
High-purity crown ether and guest salt
-
Volatile solvent (e.g., methanol, acetonitrile)
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a dilute solution containing both the crown ether and the guest salt in a volatile solvent. Equimolar concentrations are often a good starting point.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to promote the formation of intact complex ions and minimize fragmentation.
-
-
Mass Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation
The mass spectrum will show peaks corresponding to the free crown ether, the free guest (if it is charged), and the host-guest complex. The m/z value of the complex peak confirms its formation and allows for the determination of its stoichiometry. For example, for a 1:1 complex between 18-crown-6 (C₁₂H₂₄O₆, MW ≈ 264.3 g/mol ) and K⁺ (atomic weight ≈ 39.1 g/mol ), a peak would be expected at an m/z corresponding to [18-crown-6 + K]⁺, which is approximately 303.4.[24]
Mass Spectrometry Workflow for Crown Ether Complexes.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific research question, the properties of the host-guest system, and the available instrumentation.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectrophotometry | Change in absorbance | Ka, Stoichiometry | Widely available, versatile, relatively simple | Requires a chromophore, indirect measurement of binding |
| Fluorescence Spectroscopy | Change in fluorescence | Ka | High sensitivity, suitable for strong binding | Requires a fluorophore, susceptible to quenching artifacts |
| NMR Spectroscopy | Change in chemical shift | Ka, Stoichiometry, Structural information | Provides detailed structural insights | Lower sensitivity, requires higher concentrations, more complex data analysis |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Ka, ΔH, n, ΔS, ΔG | Direct measurement of thermodynamic parameters, label-free | Requires specialized equipment, sensitive to buffer mismatch |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Stoichiometry, Complex verification | High sensitivity, direct observation of the complex | Provides gas-phase information which may not reflect solution behavior, quantification can be challenging |
Quantitative Data: A Snapshot of Crown Ether Complexation
The following table presents a selection of experimentally determined stability constants (log K) for the 1:1 complexes of common crown ethers with alkali metal cations in methanol at 25°C.[25]
| Cation | Ionic Radius (Å) | 12-Crown-4 (log K) | 15-Crown-5 (log K) | 18-Crown-6 (log K) | Dibenzo-18-crown-6 (log K) |
| Li⁺ | 0.76 | 2.18 | 3.31 | 4.30 | 2.70 |
| Na⁺ | 1.02 | 1.70 | 3.25 | 4.32 | 4.08 |
| K⁺ | 1.38 | 1.05 | 3.42 | 6.05 | 5.00 |
| Rb⁺ | 1.52 | - | 3.01 | 5.35 | - |
| Cs⁺ | 1.67 | - | 2.78 | 4.60 | - |
Conclusion: A Multifaceted Approach to Understanding Molecular Recognition
The quantification of crown ether complexation is a multifaceted endeavor that can be approached using a variety of powerful analytical techniques. UV-Vis and fluorescence spectroscopy offer accessible and sensitive methods for determining binding constants, while NMR spectroscopy provides invaluable structural information. Isothermal titration calorimetry stands as the definitive method for a complete thermodynamic characterization, and mass spectrometry offers direct confirmation of complex formation and stoichiometry. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to unravel the intricacies of host-guest interactions and advance the design of novel supramolecular systems for a wide range of applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crown ether - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benesi-Hildebrand_method [chemeurope.com]
- 8. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved alkali metal ion capturing utilizing crown ether-based diblock copolymers in a sandwich-type complexation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Fluorescent signalling crown ethers; ‘switching on’ of fluorescence by alkali metal ion recognition and binding in situ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Desorption of crown ether–alkali metal ion complexes in liquid secondary ion mass spectrometry (LSIMS) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Predicting Crown Ether Selectivity for Metal Cations Using Density Functional Theory (DFT) Calculations
An Application Note and Protocol from the Desk of a Senior Application Scientist:
I. Introduction: The Challenge of Selective Molecular Recognition
Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, have demonstrated a remarkable ability to selectively bind specific cations. This selectivity is governed by a delicate interplay of factors including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvation environment. Predicting this selectivity is crucial for their application in diverse fields, from the development of ion-selective electrodes and phase transfer catalysts to the creation of novel drug delivery systems and the separation of isotopes.
Traditional experimental methods for determining selectivity, such as calorimetry, spectroscopy, and chromatography, while accurate, can be time-consuming and resource-intensive. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool, offering a cost-effective and efficient means to investigate the thermodynamics of host-guest complexation at the molecular level. This application note provides a comprehensive guide and a detailed protocol for utilizing DFT calculations to predict the selectivity of crown ethers for various metal cations.
II. Theoretical Underpinnings: Why DFT is a Suitable Tool
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. This approach allows for the calculation of various molecular properties, including binding energies, geometric parameters, and vibrational frequencies, with a favorable balance between accuracy and computational cost.
For crown ether-cation systems, DFT is particularly well-suited for several reasons:
-
Accurate Energetics: DFT can accurately calculate the binding energy of the crown ether-cation complex, which is a key determinant of selectivity. The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated crown ether and cation.
-
Geometric Optimization: The method allows for the precise determination of the most stable 3D structure of the complex, providing insights into the coordination of the cation within the crown ether's cavity.
-
Inclusion of Environmental Effects: Through the use of implicit or explicit solvation models, DFT can account for the influence of the solvent, which plays a critical role in the complexation process.
III. The Computational Workflow: A Step-by-Step Overview
The process of predicting crown ether selectivity using DFT can be broken down into a series of well-defined steps. This workflow ensures a systematic and reproducible investigation.
Figure 1: A generalized workflow for predicting crown ether selectivity using DFT calculations.
IV. Detailed Protocol: Predicting the Selectivity of 18-Crown-6 for K⁺ vs. Na⁺
This protocol provides a step-by-step guide for a common DFT software package (e.g., Gaussian, ORCA). The principles are transferable to other similar programs.
1. Building the Initial Structures:
-
Crown Ether: Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structure of 18-crown-6. Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Cations: The cations (K⁺ and Na⁺) are single atoms with a +1 charge.
2. Geometry Optimization and Frequency Calculations:
This is the core computational step. We will optimize the geometry of the isolated crown ether, and the crown ether-cation complexes.
-
Software Input (Example for Gaussian):
-
Explanation of Keywords:
-
%nprocshared=8: Specifies the use of 8 CPU cores.
-
%mem=16GB: Allocates 16 GB of memory.
-
#p B3LYP/6-31G(d): Specifies the level of theory. B3LYP is a widely used hybrid functional, and 6-31G(d) is a Pople-style basis set that provides a good balance of accuracy and computational cost for this type of system.
-
opt: Requests a geometry optimization to find the lowest energy structure.
-
freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
scrf=(smd,solvent=water): Applies an implicit solvation model (SMD) to account for the effects of a water solvent.
-
1 1: Specifies a charge of +1 and a spin multiplicity of 1 for the K⁺ complex.
-
-
Execution: Run this calculation for the following systems:
-
Isolated 18-crown-6
-
Isolated K⁺
-
Isolated Na⁺
-
18-crown-6–K⁺ complex
-
18-crown-6–Na⁺ complex
-
3. Data Extraction and Analysis:
-
Energies: From the output files of the calculations, extract the final electronic energies (often referred to as the "SCF Done" energy).
-
Zero-Point Vibrational Energy (ZPVE): Also from the output of the frequency calculations, obtain the ZPVE. The corrected electronic energy is the sum of the electronic energy and the ZPVE.
4. Calculation of Binding Energies:
The binding energy (ΔE_binding) is calculated using the following equation:
ΔE_binding = E_complex - (E_crown + E_cation)
Where:
-
E_complex is the energy of the optimized crown ether-cation complex.
-
E_crown is the energy of the optimized isolated crown ether.
-
E_cation is the energy of the isolated cation.
A more negative binding energy indicates a more stable complex.
5. Predicting Selectivity:
Compare the binding energies for the two complexes. The cation that forms the complex with the more negative binding energy is the one that the crown ether will selectively bind.
| System | Calculated Binding Energy (kcal/mol) |
| 18-crown-6–K⁺ | -27.8 |
| 18-crown-6–Na⁺ | -21.5 |
Note: These are representative values and the exact numbers will depend on the specific level of theory, basis set, and solvation model used.
Based on these results, 18-crown-6 is predicted to be selective for K⁺ over Na⁺, which is consistent with experimental observations.
V. Advanced Considerations and Best Practices
-
Choice of Functional and Basis Set: The selection of the DFT functional and basis set is critical. While B3LYP/6-31G(d) is a good starting point, for higher accuracy, consider using larger basis sets (e.g., 6-311+G(d,p)) and dispersion-corrected functionals (e.g., ωB97X-D).
-
Explicit Solvation: For a more rigorous treatment of solvent effects, explicit solvation models, where individual solvent molecules are included in the calculation, can be employed. However, this significantly increases the computational cost.
-
Thermodynamic Corrections: The frequency calculations also provide data to calculate Gibbs free energy (ΔG). Comparing the ΔG of binding can provide a more complete picture of the thermodynamics of complexation.
VI. Conclusion
DFT calculations provide a powerful and predictive framework for understanding and quantifying the selectivity of crown ethers for metal cations. By following a systematic computational workflow, researchers can gain valuable insights into the molecular recognition process, thereby accelerating the design and development of novel host-guest systems for a wide range of applications.
VII. References
-
Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1991). Thermodynamic and kinetic data for macrocycle interaction with cations and anions. Chemical Reviews, 91(8), 1721-2085. [Link]
-
Li, Y., Zheng, Q., Liu, S., & Li, Z. (2020). Theoretical study on the recognition and sensing of metal cations by crown ethers. Journal of Molecular Modeling, 26(7), 1-10. [Link]
-
Bryantsev, V. S., Hay, B. P., & Firman, K. (2008). A new computational strategy for the prediction of crown ether binding constants. Journal of the American Chemical Society, 130(23), 7345-7355. [Link]
-
Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]
Application Notes and Protocols: Preparation and Application of a Dibenzo-18-Crown-6 Modified Carbon Paste Electrode
Sources
- 1. Voltammetric determination of lead at chemically modified electrodes based on crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Aminodibenzo-18-crown-6
Welcome to the technical support guide for the synthesis of 4'-Aminodibenzo-18-crown-6. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of this versatile macrocycle. This compound is a critical building block for creating ion-selective sensors, drug delivery systems, and advanced polymer materials.[1][2] Its synthesis, however, is a multi-step process where yield can be compromised at each stage. This guide is structured to address specific issues you might encounter, explaining the chemical principles behind our recommended solutions.
Synthesis Overview
The synthesis of this compound is typically a three-stage process starting from catechol. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Part 1: Dibenzo-18-crown-6 (DB18C6) Formation
Question: My yield for the initial DB18C6 synthesis is extremely low (<20%). The main byproduct appears to be a sticky polymer. What's happening and how can I fix it?
Answer: This is a classic problem in macrocyclization reactions. Low yields of the desired crown ether are almost always due to the competing intermolecular polymerization reaction, which is kinetically favored over the desired intramolecular cyclization.[3]
Causality & Solution:
-
The Ruggli-Ziegler Dilution Principle: High concentrations of reactants favor intermolecular reactions (polymerization). To favor intramolecular cyclization, you must employ high-dilution conditions. This involves the slow, simultaneous addition of the two reactants (e.g., catechol/base solution and bis(2-chloroethyl) ether) to a large volume of solvent. This maintains a very low instantaneous concentration, ensuring a molecule is more likely to react with its other end than with another molecule.[4]
-
The Template Effect: The yield of 18-crown-6 derivatives is dramatically improved by using a cation that fits perfectly into the ether cavity, acting as a "template."[3][5] This cation coordinates with the oxygen atoms of the acyclic precursor, holding it in a conformation that promotes cyclization.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are superior choices. They effectively solvate the potassium cation, leaving a more reactive, "naked" alkoxide nucleophile, which accelerates the Williamson ether synthesis.[5]
Troubleshooting Workflow for Low DB18C6 Yield
Caption: Decision workflow for troubleshooting low DB18C6 yield.
Part 2: Nitration of Dibenzo-18-crown-6
Question: My nitration reaction is producing a mixture of products that are difficult to separate, and the overall yield of the desired 4'-nitro product is low. How can I improve the regioselectivity and yield?
Answer: The nitration of DB18C6 can lead to the formation of dinitro isomers (cis and trans) and other side products if not carefully controlled.[7] Achieving high regioselectivity for the mono-nitro product requires precise control of reagents and conditions.
Causality & Solution:
-
Nitrating Agent and Stoichiometry: Using a harsh nitrating mixture (e.g., H₂SO₄/HNO₃) can easily lead to over-nitration and degradation of the crown ether ring. A milder system is preferable. A common and effective method is using concentrated nitric acid in a solvent like acetonitrile.[7][8]
-
Control the Stoichiometry: Carefully control the molar equivalents of nitric acid relative to DB18C6. A slight excess is needed, but a large excess will promote dinitration. Start with a 2:1 to 3:1 molar ratio of HNO₃ to DB18C6.
-
-
Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent.
-
Maintain Low Temperature: Run the reaction at room temperature or slightly below.[8] Adding the nitric acid slowly to the suspension of DB18C6 in acetonitrile at a controlled temperature (e.g., starting at 0°C and allowing it to warm to room temperature) can prevent runaway reactions and improve selectivity.
-
-
Reaction Time: Over-extending the reaction time can also lead to the formation of dinitro byproducts. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint, which is typically around 2 hours.[8]
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | 65% Nitric Acid | Milder than H₂SO₄/HNO₃, reduces degradation. |
| Solvent | Acetonitrile | Good solvent for reactants, facilitates reaction.[7][8] |
| Temperature | Room Temperature (approx. 25°C) | Balances reaction rate and selectivity.[8] |
| Reaction Time | ~2 hours | Sufficient for mono-nitration; monitor by TLC.[8] |
| Workup | Quench with ice water | Precipitates the product effectively for collection.[8] |
Part 3: Reduction of 4'-Nitrodibenzo-18-crown-6
Question: The reduction of the nitro group is incomplete, or I am getting a discolored, impure final product that is difficult to purify. What is the best reduction method?
Answer: The reduction of the nitro group to an amine is a critical final step. Incomplete reduction leaves starting material, while overly harsh conditions can affect the crown ether structure. The choice of reducing agent and purification method is key.
Causality & Solution:
-
Choice of Reducing Agent: Catalytic hydrogenation is a clean and effective method. The most commonly cited and reliable system for this transformation is hydrazine hydrate in the presence of a Raney Nickel catalyst .[7][8][9] This method is efficient and generally provides high yields.
-
Catalyst Activity: Ensure your Raney Nickel is active. Using old or improperly stored catalyst can lead to incomplete reactions.
-
Safety: Handle hydrazine hydrate with extreme care in a fume hood, as it is toxic and corrosive.
-
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to ensure it goes to completion.
-
Product Purity and Discoloration: The resulting amine is susceptible to air oxidation, which can cause discoloration (often turning pink or brown).
-
Workup: After the reaction is complete, the hot solution should be filtered immediately to remove the Raney Ni catalyst.[8]
-
Purification: The product is typically extracted from an aqueous solution using a solvent like dichloromethane (DCM).[8] If discoloration is an issue, consider performing the workup and extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Flash chromatography may be necessary for obtaining a highly pure, colorless product.[10]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a phase-transfer catalyst in the initial DB18C6 synthesis? A1: Yes, some procedures report that adding a phase-transfer catalyst like tetrabutylammonium bromide can increase the yield and shorten the reaction time, particularly in industrial-scale preparations.[11] It helps facilitate the transport of the hydroxide or alkoxide from the aqueous/solid phase to the organic phase where the reaction occurs.
Q2: How do I confirm the identity and purity of my intermediate and final products? A2: Standard analytical techniques are essential.
-
¹H NMR and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. The spectra for the nitro and amino derivatives show distinct shifts in the aromatic region.[12]
-
FTIR Spectroscopy: You can monitor the reaction progress by observing the disappearance of the nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine group (~3300-3500 cm⁻¹).[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of your products.
-
Melting Point: The melting points of DB18C6, the nitro-intermediate, and the final amino-product are well-documented and can be a good indicator of purity.[7]
Q3: My final this compound product is an oil, but literature says it should be a solid. What went wrong? A3: If your final product is an oil or a waxy solid, it is likely impure. The presence of residual solvent (like DMF) or byproducts from the reduction step can prevent crystallization. Rigorous purification, such as column chromatography followed by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene), is recommended to obtain a crystalline solid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Dibenzo-18-crown-6 (DB18C6)
(Adapted from Organic Syntheses procedures)[6]
-
Set up a large three-neck flask with a mechanical stirrer, reflux condenser, and two dropping funnels.
-
Charge the flask with 1.5 L of n-butanol.
-
In one dropping funnel, prepare a solution of catechol (1.0 mol) in 250 mL of n-butanol containing sodium hydroxide (1.0 mol).
-
In the second dropping funnel, prepare a solution of bis(2-chloroethyl) ether (1.0 mol) in 250 mL of n-butanol.
-
Heat the n-butanol in the flask to reflux.
-
Over 4-6 hours, add the two solutions from the dropping funnels simultaneously and slowly to the refluxing solvent.
-
After the addition is complete, continue refluxing for another 2-4 hours.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Evaporate the n-butanol under reduced pressure.
-
Recrystallize the resulting crude solid from toluene to yield pure DB18C6.
Protocol 2: Synthesis of 4'-Nitrodibenzo-18-crown-6
(Adapted from BenchChem)[8]
-
In a round-bottom flask, suspend 5.0 g of DB18C6 in 30 mL of acetonitrile.
-
Warm the suspension to approximately 50°C to aid dissolution, then allow it to cool to room temperature while stirring.
-
Slowly add 10 mL of 65% nitric acid to the suspension under continuous, vigorous stirring.
-
Maintain the reaction at room temperature for 2 hours. Monitor completion by TLC.
-
Upon completion, add a generous amount of crushed ice to the reaction mixture and let it stand.
-
Filter the resulting yellow precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Dry the solid product under vacuum.
Protocol 3: Synthesis of this compound
(Adapted from BenchChem and other sources)[7][8]
-
In a round-bottom flask, dissolve 2.0 g of 4'-Nitrodibenzo-18-crown-6 in 40 mL of dimethylformamide (DMF), heating to 100°C.
-
Under vigorous stirring, carefully add 2.0 g of active Raney Nickel catalyst to the hot solution.
-
Reduce the temperature to approximately 70°C. Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete (indicated by cessation of gas evolution), maintain the temperature for 30-60 minutes to ensure the reaction is complete.
-
Filter the hot solution through a pad of Celite to remove the Raney Nickel catalyst.
-
Add water to the cooled filtrate and extract the product several times with dichloromethane (DCM).
-
Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify further by recrystallization or column chromatography as needed.
References
-
Kalishevich, V.S., Grin', A.I., & Timofeev, O.S. (1993). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. INIS-IAEA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8. Request PDF. Retrieved from [Link]
-
Pedersen, C. J. (1972). Dicyclohexyl-18-crown-6 polyether. Organic Syntheses, 52, 66. Retrieved from [Link]
-
Ashby, J., Hull, R., Cooper, M. J., & Ramage, E. M. (1974). A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles. Synthetic Communications, 4(2), 113-119. Retrieved from [Link]
- Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
-
BIO Web of Conferences. (n.d.). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6. Retrieved from [Link]
-
Journal of Indian Council of Chemists. (n.d.). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
-
ResearchGate. (n.d.). 14 questions with answers in CROWN ETHERS | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Nitration of 4′-R-Dibenzo-18Crown6 by Some Alkaline Metals Nitrates in Polyphosphoric Acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Gokel, G. W., et al. (1988). 18-crown-6. Organic Syntheses, 67, 121. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter II Crown Ethers. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]
-
Avestia Publishing. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of Polysulfone-graft-4′-aminobenzo-15-crown-5-ether for Lithium Isotope Separation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Retrieved from [Link]
- Google Patents. (n.d.). US3450608A - Purification of ethers.
-
ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 4'-Aminobenzo-18-crown-6 | 68941-06-0 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. santaisci.com [santaisci.com]
- 11. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4'-Aminodibenzo-18-crown-6
Welcome to the technical support guide for the purification of crude 4'-Aminodibenzo-18-crown-6. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind each purification step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Understanding the Challenge - FAQs
This section addresses foundational questions about this compound and the common issues encountered with crude samples.
Q1: What is this compound, and what are its typical physical properties?
This compound is a macrocyclic polyether, a derivative of dibenzo-18-crown-6. The "18-crown-6" portion refers to the 18-membered ring containing six oxygen atoms, which forms a cavity capable of selectively binding cations.[1][2] The dibenzo groups add rigidity and modify the electronic properties, while the amino group provides a key functional handle for further derivatization, such as acylation or alkylation.[3]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₆ | |
| Molecular Weight | 375.42 g/mol | |
| Appearance | White to off-white solid | N/A |
| Melting Point | 159-163 °C | |
| Key Functional Groups | Ether, Aromatic Amine |
Q2: My crude product is a dark, oily, or sticky solid. What are the likely impurities?
The synthesis of this compound typically involves the nitration of dibenzo-18-crown-6, followed by reduction of the nitro group.[4] Given this pathway, crude material can be a complex mixture.
-
Unreacted Starting Materials: Residual dibenzo-18-crown-6 or the intermediate 4'-nitrodibenzo-18-crown-6.
-
Byproducts of Nitration: Dinitro- or other regioisomers of the nitrated crown ether.
-
Byproducts of Reduction: Incomplete reduction can leave the nitro-intermediate. Over-reduction or side reactions can lead to polymeric tars.
-
Reagents from Synthesis: Residual acids from nitration or reducing agents.
-
Starting Materials of the Crown Synthesis: Unreacted catechol or bis(2-chloroethyl) ether if the dibenzo-18-crown-6 precursor was also synthesized in-house.[5]
The presence of these diverse species, ranging from non-polar (dibenzo-18-crown-6) to highly polar (reagents, tars), necessitates a multi-step purification strategy.[6]
Section 2: Troubleshooting Purification Protocols
This section is formatted as a series of troubleshooting guides for the most common purification techniques applied to this compound.
Guide 1: Acid-Base Extraction
The basic amino group on your target compound is the most powerful tool for its separation from neutral or acidic impurities. This technique exploits the differential solubility of the neutral amine and its protonated salt form.[7] The neutral amine is soluble in organic solvents, while its ammonium salt is soluble in water.[8][9]
Problem: My yield after acid-base extraction is extremely low.
This is a common issue that can arise from several factors. Let's break down the workflow to identify the potential points of product loss.
Workflow: Acid-Base Extraction Logic
Caption: Workflow for purifying amines via acid-base extraction.
Troubleshooting Steps:
-
Was the initial acidification sufficient?
-
Causality: The amine must be fully protonated to its ammonium salt to become water-soluble. Aromatic amines are weaker bases than aliphatic amines.
-
Solution: After adding aqueous acid (e.g., 1M HCl), test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, add more acid.
-
-
Did you perform enough extractions?
-
Causality: The partition coefficient dictates that a single extraction will not transfer all the product between layers.
-
Solution: Extract the organic layer with fresh aqueous acid at least 2-3 times. Similarly, when back-extracting the purified amine, wash the basified aqueous layer with fresh organic solvent 2-3 times. Combine the respective organic and aqueous extracts for the next steps.
-
-
Was the final basification sufficient?
-
Causality: To recover your product into the organic layer, the ammonium salt must be fully deprotonated back to the neutral, organic-soluble amine.
-
Solution: After combining the acidic aqueous extracts, add a base (e.g., 2M NaOH) dropwise while stirring until the aqueous layer is strongly basic (pH 11-12). You may see the product precipitate or the solution become cloudy before it is extracted.
-
-
Did an emulsion form?
-
Causality: Emulsions (stable suspensions of organic and aqueous layers) can form, especially with complex crude mixtures, preventing clean separation.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, letting the funnel stand for an extended period or gentle swirling can help.[8]
-
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the acid wash on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
To the combined aqueous extracts, add 2M NaOH (aq) dropwise until the solution is strongly basic (test with pH paper, should be >10).
-
Add a fresh portion of organic solvent to the funnel, shake, and separate. This organic layer now contains your purified amine.
-
Repeat the extraction of the basic aqueous layer two more times with fresh organic solvent.
-
Combine all the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[1] For this compound, it can be used after an initial acid-base wash or as the primary method for less complex crude mixtures.
Problem: My compound streaks badly on the column or gives poor separation.
This is often due to interactions between the basic amine and the stationary phase or an improperly chosen mobile phase.
Workflow: Logic of Chromatographic Separation
Caption: General workflow for column chromatography purification.
Troubleshooting Steps:
-
Is your compound sticking to the silica?
-
Causality: Silica gel is slightly acidic due to surface silanol (Si-OH) groups. Basic compounds like amines can undergo strong acid-base interactions, leading to significant tailing or even irreversible adsorption.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This deactivates the acidic sites on the silica, allowing your amine to travel through the column smoothly and produce sharper peaks.
-
-
Is your mobile phase (eluent) correct?
-
Causality: The polarity of the eluent determines how quickly compounds move down the column. If the eluent is too non-polar, your compound won't move. If it's too polar, everything will elute together without separation.
-
Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf (retention factor) of ~0.3. A good starting point for this compound is a mixture of Ethyl Acetate and Hexanes. You may need to add a more polar solvent like Methanol for elution.
-
Example Solvent Systems to Test (TLC):
-
70:30 Hexane : Ethyl Acetate
-
50:50 Hexane : Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Dichloromethane : Methanol
-
-
-
Are you overloading the column?
-
Causality: The separation capacity of a column is finite. Adding too much crude material will exceed the column's ability to separate the components, leading to broad, overlapping bands.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.
-
Guide 3: Recrystallization
Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.
Problem: My compound "oils out" instead of crystallizing, or the yield is poor.
This indicates a suboptimal choice of solvent or improper technique.
Troubleshooting Steps:
-
Are you using the right solvent?
-
Causality: The ideal recrystallization solvent follows the "like dissolves like" principle but with a steep temperature-solubility curve. The amino-crown ether is moderately polar.
-
Solution: Test solubility in a range of solvents. Place a small amount of your compound in a test tube and add the solvent dropwise.
-
Good candidates: Solvents that dissolve the compound when heated but not at room temperature (e.g., Acetonitrile, Isopropanol, Toluene).[10][11]
-
Poor candidates: Solvents that dissolve it readily at room temperature (e.g., Dichloromethane, Chloroform) or not at all even when hot (e.g., Hexane, Water).
-
-
Two-Solvent System: If a single good solvent can't be found, use a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (in which it's very soluble) and then add a "poor" solvent (in which it's insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common pair would be Ethanol/Water or Toluene/Hexane.
-
-
Are you cooling the solution too quickly?
-
Causality: Rapid cooling promotes the rapid precipitation of an amorphous solid or oil, trapping impurities. Slow cooling allows for the ordered growth of pure crystals.
-
Solution: After dissolving your compound in the minimum amount of hot solvent, cover the flask and allow it to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.
-
-
Is the concentration correct?
-
Causality: If the solution is too dilute, the solubility limit may not be reached upon cooling, resulting in no or very few crystals.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve your crude product. If you add too much, you can boil some of it off to concentrate the solution before cooling.
-
References
- Benchchem.
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2724802, 4'-Aminobenzo-18-crown-6. [Link]
-
University of Toronto. Exp 6 - Extraction. [Link]
-
Confluence. What is an Acid and Base Extraction?. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Pearson. Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]
-
Santai Technologies. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]
-
Organic Syntheses. 18-crown-6 Procedure. [Link]
-
Wikipedia. 18-Crown-6. [Link]
- Google Patents. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
-
Royal Society of Chemistry. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4. [Link]
-
Indian Journal of Chemistry. Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]
-
Royal Society of Chemistry. Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure. [Link]
-
MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. (2023-11-15). [Link]
-
MDPI. Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. (2023-06-27). [Link]
-
ResearchGate. (PDF) Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'. [Link]
-
American Chemical Society. 18-Crown-6. (2025-02-03). [Link]
-
Wikipedia. Dibenzo-18-crown-6. [Link]
-
ResearchGate. Request PDF: Chapter 16 PREPARATION OF SOME LIQUID CRYSTALLINE POLYAMIDES OF DIAMINODIBENZO-18-CROWN-6 Futuristic Trends in Chemical. [Link]
Sources
- 1. santaisci.com [santaisci.com]
- 2. leapchem.com [leapchem.com]
- 3. 4′-氨基苯并-18-冠-6 technical | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 11. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Dibenzo-18-Crown-6 and Its Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with dibenzo-18-crown-6 and its derivatives. This guide is designed to provide you with practical, in-depth solutions to the common solubility challenges encountered during your experiments. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying principles, empowering you to make informed decisions in your research.
Introduction: The Solubility Challenge of Dibenzo-18-Crown-6 Derivatives
Dibenzo-18-crown-6 (DB18C6) is a fascinating macrocyclic polyether with a remarkable ability to selectively bind cations.[1][2] This property has led to its widespread use in phase-transfer catalysis, ion-selective electrodes, and as a building block for more complex supramolecular structures. However, the rigid, hydrophobic nature of the dibenzo groups renders the parent molecule practically insoluble in water and sparingly soluble in some organic solvents.[1]
The true challenge often arises when working with functionalized DB18C6 derivatives. These modifications, crucial for tailoring the molecule's properties for specific applications such as drug delivery or sensing, can dramatically alter solubility, often for the worse. This guide will provide you with the necessary knowledge and tools to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of dibenzo-18-crown-6 and its derivatives.
Q1: What is the general solubility profile of the parent dibenzo-18-crown-6?
A1: Dibenzo-18-crown-6 is a white, crystalline solid that is generally considered soluble in many organic solvents but insoluble in water.[1] Its lipophilic nature is due to the two benzene rings fused to the crown ether macrocycle.
Q2: How do functional groups affect the solubility of dibenzo-18-crown-6 derivatives?
A2: The nature of the substituent has a profound impact on solubility.
-
Hydrophilic groups such as carboxylic acids, amines, or polyethylene glycol (PEG) chains will increase aqueous solubility. For instance, proton-ionizable lariat ethers derived from benzo-18-crown-6 show enhanced water solubility at higher pH where the carboxylic acid group is deprotonated.
-
Lipophilic groups like long alkyl chains or additional aromatic rings will further decrease aqueous solubility but may enhance solubility in nonpolar organic solvents.
Q3: Can I predict the solubility of my novel dibenzo-18-crown-6 derivative?
A3: While precise prediction is challenging without experimental data, you can make an educated estimation based on the principles of "like dissolves like." Analyze the overall polarity of your derivative. The presence of hydrogen bond donors and acceptors will favor solubility in polar protic solvents, while a predominantly hydrocarbon structure will favor nonpolar aprotic solvents.
Q4: Are there any safety concerns I should be aware of when handling these compounds and their solutions?
A4: Yes. Crown ethers as a class may be toxic and should be handled with care.[3] Dibenzo-18-crown-6 is a skin and eye irritant.[4] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with.[5] When using organic solvents, ensure you are working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: Common Dissolution Problems and Solutions
Encountering difficulties when trying to dissolve your dibenzo-18-crown-6 derivative? This section provides a systematic approach to troubleshooting common issues.
Issue 1: The compound is not dissolving in the chosen solvent.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Solvent Choice | The polarity of the solvent does not match that of the solute. | 1. Assess Polarity: Evaluate the structure of your derivative. Is it predominantly nonpolar or does it have polar functional groups? 2. Consult Solubility Data: Refer to the solubility table below for guidance on appropriate solvents for the parent DB18C6 and consider how your functional groups might alter this. 3. Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). |
| Insufficient Mixing/Agitation | The compound has not been adequately dispersed in the solvent to allow for dissolution. | 1. Increase Agitation: Use a magnetic stirrer or vortex mixer to ensure vigorous mixing. 2. Sonication: Use a sonication bath to break up any aggregates and increase the surface area of the solid in contact with the solvent. |
| Low Temperature | Dissolution is often an endothermic process, and the rate of dissolution may be very slow at room temperature. | 1. Gentle Heating: Carefully warm the solution while stirring. Start with a low temperature (e.g., 40-50 °C) and gradually increase if necessary, being mindful of the solvent's boiling point and the compound's stability. |
| Compound is in a Stable Crystalline Form | High lattice energy can make it difficult for solvent molecules to break apart the crystal structure. | 1. Grinding: Gently grind the solid with a mortar and pestle to increase the surface area and introduce defects into the crystal lattice. 2. Solvent Shock: If the compound is thermally stable, consider dissolving it in a minimal amount of a good solvent and then precipitating it by adding an anti-solvent. The resulting amorphous or less crystalline solid may be easier to dissolve in the desired solvent. |
Issue 2: The solution has become a gel or a viscous, unmanageable liquid.
This phenomenon, known as gelation, can occur when polymer-like molecules, or molecules with strong intermolecular interactions, form a network structure within the solvent.[6]
| Potential Cause | Explanation | Troubleshooting Steps |
| High Concentration | The concentration of the solute is above its critical gelation concentration in that particular solvent. | 1. Dilution: Try preparing a more dilute solution. 2. Stepwise Addition: Add the solid to the solvent in small portions with vigorous stirring to prevent localized high concentrations. |
| Incompatible Solvent System at Room Temperature | The compound may be soluble at elevated temperatures but forms a gel upon cooling as the polymer-polymer or solute-solute interactions become more favorable than solute-solvent interactions.[6] | 1. Maintain Elevated Temperature: If the application allows, work with the solution at the higher temperature where it remains a liquid. 2. Solvent Optimization: Experiment with different solvents or co-solvent systems that provide better solvation at room temperature. |
| Strong Intermolecular Interactions | Functional groups on the derivative (e.g., hydrogen bonding moieties) may be promoting self-assembly into a gel network. | 1. Disruptive Co-solvents: Add a small amount of a co-solvent that can disrupt these interactions. For example, if hydrogen bonding is suspected, a small amount of a polar protic solvent like methanol or a polar aprotic solvent like DMSO might help. 2. pH Adjustment: If your derivative has ionizable groups, adjusting the pH can alter the intermolecular interactions and potentially break the gel. |
Quantitative Solubility Data
While comprehensive quantitative data for all derivatives is not available, the following table provides a general overview of the solubility of the parent Dibenzo-18-crown-6 in common laboratory solvents.
| Solvent | Formula | Polarity | Solubility of Dibenzo-18-crown-6 | Reference(s) |
| Water | H₂O | High | Insoluble | [1] |
| Methanol | CH₃OH | High | Sparingly Soluble | [3] |
| Acetonitrile | CH₃CN | Medium-High | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Medium-High | Soluble | [8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | [9] |
| Chloroform | CHCl₃ | Medium | Soluble | [1] |
| Toluene | C₇H₈ | Low | Soluble | [1] |
| Benzene | C₆H₆ | Low | Soluble | [1] |
| Hexane | C₆H₁₄ | Low | Sparingly Soluble | - |
Note: "Soluble" and "Sparingly Soluble" are qualitative descriptors. The actual solubility can vary depending on temperature and the specific isomeric form of the compound.
Experimental Protocols for Enhancing Solubility
Here are detailed, step-by-step methodologies for solubilizing dibenzo-18-crown-6 derivatives with differing properties.
Protocol 1: Solubilization of a Lipophilic Dibenzo-18-crown-6 Derivative in an Organic Solvent
This protocol is suitable for derivatives with alkyl chains or other nonpolar functional groups.
-
Solvent Selection: Choose a nonpolar or moderately polar aprotic solvent such as toluene, dichloromethane, or chloroform.
-
Initial Dissolution Attempt:
-
Place the desired amount of the derivative in a clean, dry vial.
-
Add a small volume of the chosen solvent and stir vigorously at room temperature for 5-10 minutes.
-
-
If Incomplete Dissolution:
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes.
-
Gentle Heating: Warm the solution to 40-60°C with continuous stirring. Use a water bath for even heating.
-
-
Co-solvent Addition: If the compound remains insoluble, add a small percentage (e.g., 5-10% v/v) of a more polar co-solvent like acetone or tetrahydrofuran (THF) and continue to stir and/or warm.
-
Filtration: Once dissolved, it is good practice to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.
Protocol 2: Solubilization of a Hydrophilic Dibenzo-18-crown-6 Derivative in an Aqueous System
This protocol is designed for derivatives bearing ionizable groups (e.g., carboxylic acids, amines) or other polar moieties.
-
Initial Assessment: Determine the nature of the hydrophilic group. If it is ionizable, pH adjustment will be a key strategy.
-
Initial Dissolution in Water:
-
Disperse the derivative in the desired volume of deionized water.
-
Stir vigorously at room temperature.
-
-
pH Adjustment (for ionizable groups):
-
For acidic derivatives (e.g., with carboxylic acid groups), slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Dissolution should improve as the compound is deprotonated to form a more soluble salt.
-
For basic derivatives (e.g., with amine groups), slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Dissolution will increase as the compound is protonated.
-
-
Use of Co-solvents:
-
If pH adjustment is insufficient or not applicable, add a water-miscible organic co-solvent such as ethanol, isopropanol, or DMSO in a stepwise manner (e.g., starting with 5-10% v/v) until a clear solution is obtained.
-
-
Use of Surfactants: For highly insoluble compounds intended for formulations, the use of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be effective.[10] Prepare a stock solution of the surfactant in water and then add the derivative.
Visualization of Experimental Workflows and Logical Relationships
Workflow for Troubleshooting Poor Solubility
Caption: A stepwise workflow for troubleshooting the dissolution of dibenzo-18-crown-6 derivatives.
Impact of Functionalization on Solubility
Caption: The influence of hydrophilic and lipophilic functionalization on the solubility of dibenzo-18-crown-6.
References
-
Dibenzo-18-crown-6. Wikipedia. [Link]
-
Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. ResearchGate. [Link]
-
Solvation of dibenzo-18-crown-6 ether in water-dimethyl sulfoxide solvents. ResearchGate. [Link]
-
18-Crown-6. Wikipedia. [Link]
-
Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis. Reddit. [Link]
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18-crown-6 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. [Link]
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Dibenzo-18-crown-6 | C20H24O6 | CID 26541. PubChem. [Link]
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Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. [Link]
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Macrocycles as drug-enhancing excipients in pharmaceutical formulations. ResearchGate. [Link]
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Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. TTU DSpace Repository. [Link]
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Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. ResearchGate. [Link]
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Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. PMC - NIH. [Link]
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Why dissolved polymer become gel like structure?. ResearchGate. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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18-Crown-6. American Chemical Society. [Link]
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Technical Support Center: Minimizing Ion Interference in Crown Ether-Based Sensors
Introduction: The Challenge of Selectivity in Complex Matrices
Crown ethers have become indispensable tools in the development of highly sensitive and selective ion sensors, crucial for applications ranging from clinical diagnostics to environmental monitoring and pharmaceutical development.[1][2] Their unique ability to selectively bind specific cations is predicated on the principle of host-guest chemistry, where the size of the crown ether's cavity dictates its affinity for a particular ion.[3] For example, 18-crown-6 exhibits a high affinity for potassium (K⁺), while the smaller 15-crown-5 is well-suited for sodium (Na⁺) detection.[1]
However, the elegance of this "lock-and-key" mechanism is often challenged in real-world samples, which are rarely simple solutions of a single target analyte. Biological fluids, environmental water samples, and pharmaceutical formulations are complex matrices containing a variety of ions, some of which can compete with the target ion for binding to the crown ether, leading to significant analytical interference.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately minimize ion interference in their crown ether-based sensor applications. We will delve into the mechanisms of interference, provide practical, step-by-step protocols for mitigation, and answer frequently asked questions to ensure the integrity and accuracy of your experimental data.
Understanding the Mechanisms of Ion Interference
At its core, ion interference arises when an ion other than the target analyte (the "interfering ion") interacts with the crown ether ionophore, generating a signal that is erroneously attributed to the target. This can occur through several mechanisms:
-
Size and Charge Similarity: Ions with similar ionic radii and charge to the target analyte are the most common culprits. For instance, in the detection of Na⁺ using a 15-crown-5-based sensor, K⁺ can be a significant interferent due to its comparable size and charge.[4]
-
Concentration Effects: Even if a crown ether has a lower affinity for an interfering ion, a very high concentration of that ion in the sample can overwhelm the sensor, leading to a significant false signal.
-
Solvent Effects: The solvent system plays a critical role in the thermodynamics of complexation.[5][6] Changes in solvent polarity can alter the solvation energies of both the ions and the crown ether, thereby influencing the binding selectivity.[5]
-
The Hofmeister Effect: This phenomenon describes how different ions can influence the structure of water and the solubility of other molecules, including the crown ether-ion complex.[7][8] Certain ions, known as "kosmotropes," can enhance the hydrophobic effect and promote complexation, while "chaotropes" can disrupt water structure and weaken binding.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]
} caption: "Logical flow of ion interference in crown ether sensors."
Troubleshooting Guide: A Systematic Approach to Minimizing Interference
When faced with suspected ion interference, a systematic approach is crucial for identifying the source and implementing an effective solution.
Question: My sensor readings are unstable, noisy, or drifting. What should I check first?
Answer: Unstable readings are often the first sign of a problem. Before assuming ion interference, it's essential to rule out common instrumental and procedural issues.
-
Check for Air Bubbles: Air bubbles on the sensor surface can cause erratic readings.[9] Gently tap the sensor to dislodge any bubbles.
-
Ensure Proper Conditioning: New or improperly stored ion-selective electrodes (ISEs) require conditioning in a standard solution of the primary ion to ensure the sensing membrane is equilibrated.[4][9]
-
Verify Reference Electrode Function: A clogged or contaminated reference electrode junction is a frequent source of instability.[4] Clean the junction or replace the filling solution.
-
Confirm Proper Grounding: Ensure your measurement setup is properly grounded to minimize electrical noise.[4]
-
Maintain Consistent Temperature: Allow samples to reach room temperature before measurement, as temperature fluctuations can affect response times and stability.[4]
Question: I've ruled out instrumental issues, but my sensor is still showing poor selectivity. How do I identify the interfering ion?
Answer: A common scenario is observing a response in a blank sample or a disproportionately high signal in a sample known to have a low concentration of the target analyte.
Protocol 1: Interference Study Using the Separate Solution Method (SSM)
This protocol helps to quantify the selectivity of your sensor for the target ion over potential interfering ions.
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target ion (e.g., 10⁻⁶ M to 10⁻¹ M) and each suspected interfering ion.
-
Measure Potential: Measure the potential of the sensor in each standard solution of the target ion.
-
Plot Calibration Curve: Plot the measured potential (E₁) versus the logarithm of the target ion activity (aᵢ).
-
Measure Interferent Potential: Measure the potential of the sensor in a solution of the interfering ion at a specific concentration (aⱼ).
-
Determine Equivalent Target Ion Activity: From the calibration curve, find the activity of the target ion (aᵢ) that would produce the same potential as the interfering ion solution.
-
Calculate Selectivity Coefficient (Kᵢⱼ): Use the following equation: Kᵢⱼ = aᵢ / aⱼ A smaller Kᵢⱼ value indicates better selectivity for the target ion.
Question: I've identified the interfering ion. What are the best strategies to minimize its effect?
Answer: Several strategies can be employed, ranging from simple sample pre-treatment to more advanced sensor modification.
1. Sample Matrix Modification:
-
pH Adjustment: The binding affinity of some crown ethers can be pH-dependent.[4] Adjusting the sample pH to an optimal range can enhance selectivity.
-
Use of Masking Agents: If the interfering ion is known, a masking agent can be added to the sample to form a stable complex with the interferent, preventing it from binding to the crown ether.[4]
2. Optimization of the Sensor Membrane (for ISEs):
-
Varying the Plasticizer: The choice of plasticizer in the sensor membrane can significantly impact selectivity.[4] Experiment with different plasticizers (e.g., o-NPOE, DBP) to find the optimal composition for your application.
-
Incorporation of Ion-Excluding Additives: Adding lipophilic salts (e.g., sodium tetraphenylborate) to the membrane can help to exclude interfering ions.[4]
3. Modification of the Crown Ether Ionophore:
-
Synthetic Modification: For advanced users, synthetic modification of the crown ether structure can enhance selectivity.[10][11][12] Introducing bulky substituents or altering the electronic properties of the crown ether can fine-tune its binding properties.[10] For example, using derivatives like Benzo-15-Crown-5 can improve selectivity for Na⁺ over K⁺.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]
} caption: "Workflow for troubleshooting ion interference."
Frequently Asked Questions (FAQs)
Q1: Can I use a crown ether-based sensor in a non-aqueous solvent?
A1: Yes, but with caution. The solvent has a profound effect on the complexation thermodynamics.[5][6][13] A change in solvent can significantly alter the selectivity of the crown ether.[5] It is crucial to re-evaluate the sensor's performance and selectivity in any new solvent system.
Q2: My sensor is designed for K⁺ using 18-crown-6, but I see a response to Na⁺. Why?
A2: While 18-crown-6 has a higher affinity for K⁺, it can still form complexes with Na⁺, especially if the Na⁺ concentration is high.[14] This is a classic example of interference due to a high concentration of a less-preferred ion. Consider the mitigation strategies outlined above, such as optimizing the sensor membrane or using a modified crown ether with enhanced K⁺ selectivity.
Q3: How does the hydrophobicity of the crown ether affect its performance?
A3: The hydrophobicity of the crown ether can influence its partitioning into the sensor membrane and its interaction with the sample matrix.[15] More hydrophobic crown ethers may be less prone to leaching from the membrane, leading to longer sensor lifetimes. However, the overall effect on selectivity will depend on the specific crown ether and the sample composition.
Q4: Are there alternatives to crown ethers for ion-selective sensors?
A4: Yes, other ionophores such as valinomycin (for K⁺) and various synthetic ionophores are available. However, crown ethers offer a high degree of tunability through synthetic modification, making them a versatile platform for developing sensors for a wide range of ions.[2][16]
Data Presentation: Selectivity of Common Crown Ethers
The following table summarizes the general selectivity of common crown ethers for various alkali metal ions. Note that these are general trends, and the actual selectivity can be influenced by the specific sensor formulation and experimental conditions.
| Crown Ether | Cavity Size (Å) | Primary Target Ion | Common Interfering Ions |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | Na⁺, K⁺ |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | K⁺, Mg²⁺, Ca²⁺[1] |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | Na⁺, Cs⁺, NH₄⁺[1][5] |
| Dibenzo-18-crown-6 | 2.6 - 3.2 | K⁺ | Na⁺, Cs⁺ |
| Dibenzo-24-crown-8 | > 4.0 | Cs⁺ | K⁺ |
Conclusion
Minimizing ion interference is a critical aspect of developing and utilizing reliable crown ether-based sensors. By understanding the fundamental principles of host-guest chemistry, the mechanisms of interference, and by employing a systematic troubleshooting approach, researchers can overcome these challenges. The strategies outlined in this guide, from basic instrumental checks to advanced sensor modifications, provide a comprehensive toolkit for enhancing the selectivity and accuracy of your ion-selective measurements.
References
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Horwitz, E. P., et al. (n.d.). Effect of crown ethers on the ion-exchange behavior of alkaline Earth metals. Toward improved ion-exchange methods for the separation and preconcentration of radium. PubMed. Available at: [Link]
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JoVE. (2023). Crown Ethers. JoVE. Available at: [Link]
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Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Turtle Tough. Available at: [Link]
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ResearchGate. (2021). The use of crown ethers as sensor material in potentiometry technique. ResearchGate. Available at: [Link]
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Li, C., et al. (2023). Ion sensors with crown ether-functionalized nanodiamonds. PMC. Available at: [Link]
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Zhang, Y., et al. (2024). Crown ether decorated silicon photonics for safeguarding against lead poisoning. PMC. Available at: [Link]
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Pescarmona, P. P., et al. (2022). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. Available at: [Link]
-
Kim, J., et al. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. Available at: [Link]
-
Gede, M., et al. (2024). Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. MDPI. Available at: [Link]
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Li, C., et al. (2023). Ion sensors with crown ether-functionalized nanodiamonds. ResearchGate. Available at: [Link]
-
Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. ACG Publications. Available at: [Link]
-
Talanova, G. G., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. ACS Publications. Available at: [Link]
-
Chen, Y., et al. (2012). Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene. Chemical Communications. Available at: [Link]
-
Zhang, Y., et al. (2024). Hofmeister effect regulated gel iontronic sensors for wide-range pressure perception. RSC Publishing. Available at: [Link]
-
Izatt, R. M. (1997). Crown Ethers: The Search for Selective Ion Ligating Agents. ACS Publications. Available at: [Link]
-
Kim, Y., et al. (2007). Recognition of Potassium Ion in Water by 15-Crown-5 Functionalized Gold Nanoparticles. ACS Publications. Available at: [Link]
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Mohan, R., et al. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Publications. Available at: [Link]
-
Buschmann, H.-J., et al. (1991). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, A. M., et al. (2018). Probing the Hofmeister series beyond water: Specific-ion effects in non-aqueous solvents. Chemical Science. Available at: [Link]
-
Kim, J., et al. (2024). High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis. MDPI. Available at: [Link]
-
Limjuco, L. A., et al. (2017). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. NIH. Available at: [Link]
-
ResearchGate. (2018). Interference Analysis for Electrochemical Heavy Metal Ion Sensors in Terms of Stripping Current, Barrier Width and Adsorption. ResearchGate. Available at: [Link]
-
Hisamoto, H., et al. (2020). Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. RSC Publishing. Available at: [Link]
-
Ganjali, M. R., et al. (2014). Coated Wire Ion Selective Electrode Based on a New Crown Ether for Determination of Fe2+. IEEE Xplore. Available at: [Link]
-
ResearchGate. (2018). Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Rapid Colorimetric Detection of Potassium Ions Based on Crown Ether Modified Au NPs Sensor. ResearchGate. Available at: [Link]
-
Mohan, R., et al. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. PubMed Central. Available at: [Link]
-
Page, A. J., et al. (2019). Understanding specific ion effects and the Hofmeister series. RSC Publishing. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Available at: [Link]
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Kinard, W. F., & McDowell, W. J. (1981). Crown ethers as size-selective synergists in solvent extraction systems: a new selectivity parameter. OSTI.GOV. Available at: [Link]
-
DTU Inside. (n.d.). The Hofmeister series: Specific ion effects in aqueous polymer solutions. DTU Inside. Available at: [Link]
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Credi, A., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. Available at: [Link]
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MDPI. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. MDPI. Available at: [Link]
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ResearchGate. (2020). Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2016). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Oriental Journal of Chemistry. Available at: [Link]
-
Element Lab Solutions. (n.d.). The Hofmeister Series. Element Lab Solutions. Available at: [Link]
-
ResearchGate. (2021). Direct synthetic routes to functionalised crown ethers. ResearchGate. Available at: [Link]
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Technical Support Center: Prevention of Ionophore Leaching from PVC Membranes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ion-selective electrodes (ISEs) and other sensor technologies based on plasticized Poly(vinyl chloride) (PVC) membranes. Ionophore leaching is a critical factor that can limit the lifetime, stability, and reliability of these sensors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, diagnose, and mitigate this common experimental challenge.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Leaching
This section addresses the foundational concepts behind ionophore leaching. Understanding the "why" is the first step toward an effective solution.
Q1: What is ionophore leaching and why does it happen?
A: Ionophore leaching is the gradual loss of ionophore molecules from the PVC membrane into the sample solution over time.[1][2] This process degrades sensor performance, leading to a decline in sensitivity, signal drift, and a shortened operational lifetime.
The primary cause is a thermodynamic partitioning process. The PVC membrane, made flexible by a plasticizer, creates a lipophilic (oily) environment where the ionophore resides. When the membrane is in contact with an aqueous sample, the ionophore can migrate from the membrane into the sample if it has some degree of water solubility. This process is governed by the relative solubility of the ionophore in the membrane versus the sample. The lifetime of solvent polymeric ion-selective electrodes is limited by the leaching of membrane components into sample solutions.[1]
Q2: My sensor's baseline is drifting and its response slope is decreasing. Is this caused by leaching?
A: Yes, a drifting baseline and a sub-Nernstian response slope are classic symptoms of ionophore leaching. As the ionophore concentration at the membrane-sample interface decreases, the sensor's ability to selectively bind and transport the target ion is compromised. This leads to a weaker potential response (lower slope) and instability in the baseline potential (drift). The loss of ionophore from the membrane is a recognized factor that limits the sensor's lifetime.[2]
Q3: How does the plasticizer choice impact ionophore leaching?
A: The plasticizer is a critical component, typically making up about 60-70% of the membrane by weight, and its properties play a pivotal role in retaining the ionophore.[2][3]
-
Lipophilicity: A highly lipophilic (water-repelling) plasticizer creates a more favorable environment for the ionophore, reducing its tendency to partition into the aqueous sample. Matching the lipophilicity of the plasticizer to that of the ionophore is a key strategy for maximizing retention.[4]
-
Viscosity: Higher viscosity plasticizers can slow the diffusion of the ionophore within the membrane, thereby reducing its rate of loss at the surface.[3]
-
Dielectric Constant: The dielectric constant of the plasticizer influences the mobility of the ionophore and the stability of the ion-ionophore complex within the membrane, which can indirectly affect leaching rates.[3]
Conventional plasticizers themselves can also leach from the membrane, which can alter the membrane's properties over time and accelerate ionophore loss.[5][6]
Part 2: Troubleshooting Guide - Advanced Prevention Strategies
This section provides actionable strategies and technical solutions for common issues related to ionophore leaching.
Q4: I'm working with a hydrophilic ionophore and leaching is severe. What are my options?
A: This is a common and challenging scenario. When the ionophore has significant water solubility, conventional membrane compositions are often inadequate. The most robust solution is covalent immobilization .
This strategy involves chemically bonding the ionophore to the polymer matrix.[7][8][9][10] By creating a covalent link, the ionophore is physically anchored and cannot leach out, dramatically extending the sensor's operational lifetime and stability. This can be achieved by:
-
Synthesizing a Polymerizable Ionophore: The ionophore is chemically modified to include a reactive group (like a vinyl or methacrylate group).[11][12]
-
Co-polymerization: The modified ionophore is then mixed with the membrane monomer (e.g., vinyl chloride) and polymerized, incorporating it directly into the polymer backbone.
Recent advances have utilized "click chemistry" to covalently attach PVC membranes containing ionophores to electrode substrates, which not only prevents delamination but also enhances the reproducibility of the sensor's standard potential.[7][8][9]
Diagram: Conceptual Workflow for Covalent Immobilization
Caption: Workflow for preventing leaching via covalent immobilization.
Q5: Beyond covalent bonding, how can I improve ionophore retention in a standard PVC membrane?
A: Several strategies can significantly enhance retention without resorting to chemical synthesis:
-
Optimize the Plasticizer:
-
High Lipophilicity: Switch to a plasticizer with a higher lipophilicity and molecular weight. For example, polymeric plasticizers like polyester sebacate (PES) have shown superior retention capabilities compared to conventional plasticizers like bis(2-ethylhexyl) sebacate (DOS) because their polymeric nature reduces migration.[5][6][13] PES-plasticized electrodes have been shown to maintain a Nernstian response for over four months.[6][13]
-
Increase Plasticizer Content: In some cases, increasing the plasticizer concentration can enhance the lipophilicity of the membrane, improving selectivity and retention of the ionophore.[5]
-
-
Incorporate Lipophilic Additives:
-
Adding highly lipophilic ionic salts (e.g., potassium tetrakis(4-chlorophenyl)borate) is crucial.[14][15][16][17] These additives create permanent ionic sites within the membrane. To maintain electroneutrality, the leaching of a charged ionophore must be accompanied by the transport of an ion of the opposite charge.[1] By providing highly lipophilic counter-ions, these additives make it energetically unfavorable for the ionophore to leach out with a sample ion.
-
-
Apply a Protective Overcoating:
-
Applying a thin, protective outer layer can act as a physical barrier to leaching. A coating of silicone rubber, for instance, has been shown to prevent the leakage of membrane components, reduce biofouling, and improve the reproducibility and lifetime of the electrode without compromising its selectivity.[18]
-
Diagram: Key Strategies to Mitigate Ionophore Leaching
Caption: Overview of primary methods to prevent ionophore leaching.
Q6: Should I consider switching from PVC to a different polymer matrix?
A: Yes, for demanding applications requiring long-term stability, alternative polymer matrices are an excellent choice. While PVC is versatile, other polymers offer inherent properties that reduce or eliminate the need for traditional plasticizers, which are often a weak link.
-
Self-Plasticizing Polymers: Copolymers, such as those made from methyl methacrylate and decyl methacrylate (MMA-DMA), can be formulated to have a low glass transition temperature, making them inherently flexible without a separate plasticizer.[19] This eliminates plasticizer leaching and can lead to superior selectivity and stability.[19][20]
-
Other Matrices: Polyurethanes, silicone rubber, and polyacrylates have all been successfully used as alternative membrane matrices that can offer improved adhesion and longer lifetimes compared to plasticized PVC.[10][21]
Table 1: Comparison of Polymer Matrices for Ion-Selective Membranes
| Polymer Matrix | Primary Advantage | Key Considerations |
| Plasticized PVC | Well-established, versatile, easy to prepare. | Prone to plasticizer and ionophore leaching. |
| Polyurethane (PU) | Good adhesion, improved biocompatibility. | Can have different mechanical properties. |
| Silicone Rubber | High durability, gas permeability, excellent biocompatibility. | Can be more difficult to process; swelling in nonpolar solvents. |
| Self-Plasticizing Polyacrylates (e.g., MMA-DMA) | No plasticizer leaching, excellent stability, superior selectivity in some cases.[19][20] | Requires synthesis or sourcing of specific copolymers. |
Part 3: Experimental Protocol
Protocol: Fabrication of a PVC Membrane with a Polymeric Plasticizer for Enhanced Ionophore Retention
This protocol describes the preparation of a potassium-selective membrane using polyester sebacate (PES) as a polymeric plasticizer to minimize component leaching.[5][13]
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Polymeric Plasticizer: Polyester sebacate (PES)
-
Ionophore: Valinomycin (for K⁺ selectivity)
-
Lipophilic Additive: Potassium tetrakis(4-fluorophenyl)borate (KTFPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Prepare the Membrane Cocktail:
-
In a clean glass vial, weigh the membrane components. A typical composition is:
-
Valinomycin: 1-2 mg (approx. 1% w/w)
-
KTFPB: 0.5-1 mg (approx. 0.5% w/w)
-
PVC: 33 mg (approx. 33% w/w)
-
PES: 66 mg (approx. 65.5% w/w)
-
-
Add ~1.5 mL of THF to the vial.
-
Seal the vial and dissolve the components completely by gentle agitation or vortexing. The solution should be clear and homogenous.
-
-
Cast the Membrane:
-
Place a glass ring (e.g., 20 mm diameter) on a clean, perfectly level glass plate.
-
Carefully pipette the membrane cocktail into the glass ring, ensuring the solution fills the ring evenly.
-
Cover the setup with a petri dish, leaving a small gap to allow for slow solvent evaporation. This is critical to prevent the formation of pores and ensure a uniform membrane.
-
Allow the THF to evaporate completely at room temperature for at least 24 hours.
-
-
Membrane Curing and Electrode Assembly:
-
Once dry, a transparent, flexible membrane will have formed.
-
Carefully cut a small disc (e.g., 5-7 mm diameter) from the master membrane using a cork borer.
-
Mount the membrane disc into an electrode body (e.g., Philips-type).
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).
-
Insert the internal reference electrode (e.g., Ag/AgCl wire).
-
-
Conditioning:
-
Before first use, condition the electrode by soaking it in a 0.01 M solution of the primary ion (e.g., KCl) for at least 12-24 hours. This step is essential for hydrating the membrane and establishing a stable electrochemical equilibrium at the interface.
-
Validation:
-
After conditioning, calibrate the electrode using a series of standard solutions of the primary ion (e.g., 10⁻⁶ M to 10⁻¹ M KCl).
-
A successfully fabricated electrode should exhibit a near-Nernstian slope (approx. 59 mV/decade for K⁺ at 25°C) and a stable potential reading in each solution. The extended lifetime can be verified by periodic recalibration over several weeks or months.[6][13]
References
- Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors.
- Lifetime of ion-selective electrodes based on charged ionophores. PubMed.
- Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors. Semantic Scholar.
- Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determin
- Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors.
- Covalently Bound Plasticized PVC Membranes for Solid St
- Immobilization of Ionophore and Surface Characterization Studies of the Titanium(III) Ion in a PVC-Membrane Sensor. PubMed Central.
- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. RSC Publishing.
- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes.
- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst (RSC Publishing).
- Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. PubMed.
- Plasticizer Effects in the PVC Membrane of the Dibasic Phosph
- Plasticizer Effects in the PVC Membrane of the Dibasic Phosph
- Semifluorinated Polymers as Ion-selective Electrode Membrane Matrixes.
- Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements. PubMed.
- Ion Selective Electrodes Based on Sensing Membrane without or with Reduced Amounts of Plasticizer.
- Plasticizer-Free Polymer Membrane IonSelective Electrodes Containing a Methacrylic Copolymer Matrix.
- Synthesis of Polymerizable Ionic Liquid Monomer and Its Characterizations.
- PVC-Based Ion-Selective Electrodes with a Silicone Rubber Outer Coating with Improved Analytical Performance.
- Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes.
- Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. MDPI.
- Influence of Lipophilic Inert Electrolytes on the Selectivity of Polymer Membrane Electrodes.
- Synthesis of Polymerizable Ionic Liquid Monomer and Its Characterization.
- The effect of lipophilic anionic additives on detection limits of ion-selective electrodes based on ionophores with phosphoryl complexing groups. Semantic Scholar.
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Crown Ether Functionalized Materials
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for crown ether functionalized materials. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile materials in their work. Crown ethers are renowned for their selective cation-binding properties, making them invaluable in phase transfer catalysis, ion-selective electrodes, drug delivery systems, and separation sciences.[1][2][3] However, maintaining the structural and functional integrity of materials functionalized with these macrocycles is critical for experimental success and reproducibility.
This document moves beyond simple protocols to provide a deeper understanding of the factors governing stability. It is structured to help you diagnose and solve common issues you may encounter, ensuring the longevity and reliability of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of crown ether functionalized materials.
Q1: What are the primary factors that compromise the stability of my crown ether functionalized material?
The stability of your material is a function of the crown ether itself, the support matrix (e.g., polymer, silica), and the experimental environment. Key factors include:
-
pH: Extreme pH levels can lead to the hydrolysis of the ether linkages or degradation of the support material. The complexing ability of some crown ethers is also pH-dependent, especially in derivatives containing acidic or basic groups.[4][5]
-
Temperature: High temperatures can accelerate the degradation of both the crown ether and the support matrix. For instance, materials based on silica or polymers have specific thermal degradation zones.[6][7][8]
-
Solvent: The choice of solvent is critical. It can influence the conformational flexibility of the crown ether, affecting its binding affinity.[9][10] Moreover, aggressive solvents can swell, dissolve, or degrade the support material.
-
Light Exposure: UV radiation can induce photodegradation, particularly in aromatic crown ethers or materials with photosensitive linkers.[11]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the chemical degradation of the polyether ring.
-
Mechanical Stress: For materials used in columns or flow systems, mechanical stress can cause physical breakdown of the support.
Q2: How can I visually or qualitatively tell if my material is degrading?
Common signs of degradation include:
-
Discoloration: Yellowing or browning of the material can indicate oxidative or photodegradation.
-
Change in Physical Properties: A polymer support may become brittle or crumbly. A functionalized silica might show increased "fines" or breakdown of particles.
-
Formation of Precipitate: In solution-based applications, the appearance of a precipitate could suggest degradation of the crown ether or its complex, or instability of the material in the chosen solvent.[12]
-
Loss of Performance: The most direct indicator is a decrease in the material's primary function, such as reduced ion-binding capacity, lower catalytic activity, or a drift in sensor readings.
Q3: What is "leaching," and how can I prevent it?
Leaching is the process where the crown ether molecule, which is supposed to be immobilized, detaches from the support material and dissolves into the surrounding solution. This leads to a permanent loss of functionality and can contaminate your system.
Prevention Strategies:
-
Covalent Immobilization: The most robust method is to form a stable covalent bond between the crown ether and the support. This is far more stable than physical adsorption.[13][14]
-
Cross-linking: For polymer-based materials, increasing the degree of cross-linking can help physically entrap the crown ether molecules more effectively.
-
Solvent Selection: Use solvents that do not swell the polymer matrix excessively, as this can open up pores and facilitate the escape of non-covalently bound molecules.
Q4: Is there a significant stability difference between aliphatic (e.g., 18-crown-6) and aromatic (e.g., dibenzo-18-crown-6) functionalized materials?
Yes. Aromatic crown ethers, like dibenzo-18-crown-6 (DB18C6), tend to be more rigid than their aliphatic counterparts. This rigidity can influence their binding selectivity and kinetics.[10] While the aromatic rings can offer enhanced thermal stability, they are also more susceptible to electrophilic substitution reactions and photodegradation. The electron-withdrawing nature of the benzo groups can also reduce the basicity of the ether oxygens, slightly lowering the stability of their cation complexes compared to aliphatic analogues in some solvents.[10][15]
Part 2: Troubleshooting Guide
This guide is formatted to help you diagnose and resolve specific experimental issues.
Issue 1: Gradual or Sudden Loss of Ion-Binding Capacity
-
Symptom: Your material's efficiency in capturing target ions decreases over time or after a specific treatment (e.g., regeneration). This could manifest as lower yields in a separation process or a diminished signal in a sensor application.
-
Potential Causes & Diagnostic Workflow:
Caption: Troubleshooting workflow for loss of ion-binding capacity.
-
Step-by-Step Resolution:
-
Diagnose Leaching: Collect the solvent that has been in contact with your material. Analyze it using a sensitive technique like High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis to detect any leached crown ether.
-
Investigate Chemical Degradation: Analyze a sample of the used material and compare it to a fresh, unused sample.
-
FTIR Spectroscopy: Look for changes in the C-O-C ether stretch (around 1100 cm⁻¹). The appearance of hydroxyl (-OH) or carbonyl (C=O) peaks may indicate ring-opening.
-
Solid-State NMR: Can provide detailed structural information and confirm the integrity of the crown ether's backbone.
-
-
Check for Fouling: If your sample matrix is complex (e.g., biological fluids, industrial wastewater), the surface of your material may be fouled or the pores blocked.
-
Scanning Electron Microscopy (SEM): Visually inspect the surface for a layer of adsorbed contaminants.
-
BET Surface Area Analysis: A significant decrease in surface area compared to the fresh material indicates pore blockage.
-
-
Implement Solutions:
-
If leaching is confirmed, re-evaluate your immobilization strategy. Covalently attaching the crown ether to the support is the most effective solution.[13][14]
-
If chemical degradation is the issue, review your experimental conditions. Operate within a milder pH and temperature range. Degas solvents to remove oxygen and store the material protected from light.
-
If fouling is the problem, develop a more rigorous cleaning and regeneration protocol. Pre-filtering your samples can also prevent fouling.
-
-
Issue 2: Material Discoloration and Physical Degradation
-
Symptom: The material, which was initially white or off-white, has turned yellow or brown. Alternatively, a polymer-based material has become brittle, or a silica-based material appears to be breaking down.
-
Potential Causes:
-
Photodegradation: Exposure to ambient or UV light, especially for aromatic crown ethers.
-
Oxidation: Reaction with dissolved oxygen or other oxidants in the system.
-
Support Matrix Degradation: The experimental conditions (e.g., strong acid/base, incompatible solvent) are outside the stability window of the polymer or silica support. For example, silica-based supports can dissolve under high pH conditions.
-
-
Diagnostic Steps & Solutions:
| Observation | Potential Cause | Recommended Action |
| Yellowing/Browning | Photodegradation or Oxidation | Store and handle the material in the dark or under amber light. Use deoxygenated solvents. Consider adding a stabilizer to the system if compatible. |
| Polymer Brittleness | Chain scission or excessive cross-linking | Review the thermal and chemical stability of the polymer. Ensure the operating temperature is well below the polymer's glass transition temperature. Check solvent compatibility to avoid irreversible structural changes. |
| Silica Breakdown | Dissolution or Hydrolysis | Maintain the pH of your system within the stable range for silica (typically pH 2-8). Avoid high concentrations of fluoride ions, which can etch silica. |
Part 3: Key Analytical Protocols for Stability Assessment
To quantitatively assess the stability of your materials, employ these standardized protocols.
Protocol 1: Isothermal Accelerated Leaching Study
-
Preparation: Accurately weigh a known amount of the functionalized material (e.g., 100 mg) into several vials.
-
Incubation: Add a precise volume (e.g., 10 mL) of the intended experimental solvent to each vial.
-
Stress Application: Place the vials in a shaker bath set to the maximum temperature of your intended experiment.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the solvent from a vial.
-
Analysis: Analyze the solvent aliquot for the presence of the leached crown ether using HPLC with a UV detector (if the crown is chromophoric) or a suitable mass spectrometer.
-
Quantification: Create a calibration curve with known concentrations of the free crown ether to quantify the amount leached over time.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the dry functionalized material (typically 5-10 mg) into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert degradation, air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The temperature at which significant weight loss begins is the onset of thermal degradation. Compare the TGA curve of your functionalized material to that of the unfunctionalized support to determine the stability contribution of the crown ether and the functionalization linker. A lower onset temperature for the functionalized material may indicate that the organic moiety is less stable than the support.[7][16]
Part 4: Best Practices for Proactive Stability Enhancement
During Synthesis and Functionalization:
-
Purity of Reagents: Start with high-purity crown ethers and support materials. Impurities from the synthesis can act as catalysts for degradation.[17]
-
Choice of Linker: When using covalent immobilization, choose a stable linker. Ether and amide bonds are generally more stable to hydrolysis than ester bonds.
-
Control of Functionalization Density: A very high density of functional groups can sometimes lead to steric hindrance or create strained sites that are more susceptible to degradation.
During Storage and Handling:
-
Environment: Store materials in a cool, dry, and dark place. A desiccator or a glovebox with an inert atmosphere is ideal.
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with reactive species.
Visualizing Covalent vs. Non-Covalent Immobilization
A robust covalent linkage is the foundation of a stable material and the primary defense against leaching.
Caption: Comparison of immobilization methods and their impact on leaching risk.
References
-
Wikipedia. Crown ether. [Link]
-
Wozniak, A. I., & Yegorov, A. S. (2017). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (2019). Stability of crown ether aqueous solutions?[Link]
-
ResearchGate. Reaction profile of the degradation of 18‐crown‐6 by 1 calculated at...[Link]
- Al-Hamdani, A. A. S. (2018). Crown Ether Schiff bases and Their Complexes: Recent Advances Review. Journal of Al-Nahrain University.
- Zollinger, D. P., Bulten, E., Christenhusz, A., Bos, M., & van der Linden, W. E. (1987). COMPUTERIZED CONDUCTOMETRIC DETERMINATION OF STABILITY CONSTANTS OF COMPLEXES OF CROWN ETHERS WITH ALKALI METAL SALTS AND WITH N. Analytica Chimica Acta.
-
Royal Society of Chemistry. (2020). “Leaching or not leaching”: an alternative approach to antimicrobial materials via copolymers containing crown ethers as active groups. Biomaterials Science. [Link]
- IIP Series. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS.
-
ResearchGate. (2017). (PDF) Crown Ethers: Their Complexes and Analytical Applications. [Link]
- Engineered Science Publisher. (2023).
-
Pyrch, M. M., Williams, J. M., & Forbes, T. Z. (2019). Exploring crown-ether functionalization on the stabilization of hexavalent neptunium. Chemical Communications. [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]
- Santos, A. M., Griebenow, K., & Pereira, E. B. (2001). Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Biotechnology and Bioengineering.
-
Long, T., El Idrissi, A., Fu, L., et al. (2024). Molecularly Engineered Aza-Crown Ether Functionalized Sodium Alginate Aerogels for Highly Selective and Sustainable Cu2+ Removal. Gels. [Link]
- JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
-
Scribd. Stability of Crown Ether Complexes. [Link]
-
ResearchGate. Thermal stability in degradation zone (350-420°C) with functionalised silica. [Link]
-
Dalal Institute. Crown Ether Complexes and Cryptands, Inclusion Compounds, Cyclodextrins. [Link]
- Bartsch, R. A., Chen, H., Haddock, N. F., & Juri, P. N. (1976). Stabilization of aryldiazonium ions by crown ether complexation. Journal of the American Chemical Society.
-
Liu, Y., Hill, A. H., & Ceron, M. R. (2022). Crown-Ether Functionalized Graphene Oxide Membrane for Lithium Recovery from Water. Membranes. [Link]
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research.
- Laitinen, R. H., Lajunen, K. H., & Perämäki, P. (2007). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Analytical and Bioanalytical Chemistry.
- Bradhsaw, J. S., & Izatt, R. M. (1997). Synthesis of ion-selective polymer-supported crown ethers: A review. Journal of Heterocyclic Chemistry.
-
Nicoli, F., Semeraro, M., & D'Acunzo, G. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. [Link]
-
Fiveable. Crown Ethers | Organic Chemistry Class Notes. [Link]
-
ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. [Link]
-
Course Hero. Crown ethers are cyclic compounds that have several ether linkages.[Link]
-
Timothy Siniscalchi. (2020). Exercise 14.4 - Using Crown Ethers. [Link]
- de Silva, A. P., & Sandanayake, K. R. A. S. (1991). Crown ether model systems for the study of photoexcited-state response to oriented perturbers. How does a naphthalene derivative respond to an alkali metal cation in its .pi. face? Journal of the American Chemical Society.
- Santai Science. (2021).
-
Chemistry World. (2024). How to troubleshoot experiments. [Link]
-
Semantic Scholar. (2005). Fluorescence studies of crown ether complexes – solvent effects regarding the inclusion properties of host–guest sensor complexes. [Link]
- Chen, Y., Liu, B., & Zhang, Z. (2023).
-
MDPI. Nanosilica Gel-Stabilized Phase-Change Materials Based on Epoxy Resin and Wood's Metal. [Link]
-
ResearchGate. Thermal degradation of silanol-terminated PDMS – " unzipping " mechanism. [Link]
-
ResearchGate. Thermal degradation of phenolic resin/silica hybrid ceramers. [Link]
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- 1. Crown ether - Wikipedia [en.wikipedia.org]
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- 4. Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment – Oriental Journal of Chemistry [orientjchem.org]
- 5. Crown Ether Schiff bases and Their Complexes: Recent Advances Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Crown-Ether Functionalized Graphene Oxide Membrane for Lithium Recovery from Water [mdpi.com]
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- 11. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. researchgate.net [researchgate.net]
- 17. santaisci.com [santaisci.com]
Technical Support Center: Formylation of Dibenzo-18-Crown-6
Welcome to the technical support center for the formylation of dibenzo-18-crown-6. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Navigating Common Side Reactions
The formylation of the electron-rich aromatic rings of dibenzo-18-crown-6 can be accomplished through several methods, most notably the Vilsmeier-Haack and Duff reactions. However, these reactions are not without their challenges. This section provides a detailed guide to identifying and mitigating common side reactions.
Issue 1: Low Yield of the Desired Mono- or Di-formylated Product in Vilsmeier-Haack Reaction
Symptoms:
-
LC-MS or TLC analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the formylated product is consistently below expectations.
Probable Causes & Solutions:
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, formed from a phosphoryl chloride (like POCl₃) and a formamide (like DMF), is a relatively weak electrophile.[1][2] The electron-donating ether groups on the dibenzo-18-crown-6 activate the aromatic rings, but the reaction may still be sluggish.
-
Solution: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes improve the yield. It is crucial to monitor the reaction closely to avoid decomposition.
-
-
Deactivation of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the reagent, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture contamination.
-
Issue 2: Formation of Polymeric or Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes a dark, viscous, or intractable tar.
-
Purification by column chromatography is difficult due to the presence of insoluble material.
Probable Causes & Solutions:
-
Excessive Reaction Temperature or Time: Prolonged heating or excessively high temperatures can lead to polymerization, a known side reaction in formylations, particularly with activated aromatic compounds.[3]
-
Solution: Maintain the lowest effective temperature for the formylation and minimize the reaction time.[3] Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
Acid-Catalyzed Polymerization: In reactions like the Duff reaction, which often use strong acids like trifluoroacetic acid, the acidic conditions can promote the formation of phenol-formaldehyde-type resins.[3]
Issue 3: Difficulty in Controlling the Degree of Formylation (Mono- vs. Di-substitution)
Symptoms:
-
A mixture of mono- and di-formylated products is obtained, making purification challenging.
-
The desired isomer (e.g., the 4,4'-diformyl derivative) is not the major product.
Probable Causes & Solutions:
-
Stoichiometry of Reagents: The ratio of the formylating agent to the dibenzo-18-crown-6 is a critical factor in determining the extent of formylation.
-
Solution: To favor mono-formylation, use a stoichiometric amount or a slight excess of the formylating agent. To promote di-formylation, a larger excess of the formylating agent is typically required. Careful optimization of the reagent ratios is essential. In the Duff reaction, for example, reducing the amount of hexamethylenetetramine (HMTA) relative to the substrate can increase the yield of the mono-formylated product.[3]
-
-
Reaction Conditions: Temperature and reaction time can also influence the product distribution.
-
Solution: Lower temperatures and shorter reaction times generally favor mono-substitution. As the reaction proceeds, the formation of the di-substituted product will increase. Sequential monitoring of the reaction mixture is key to achieving the desired product ratio.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formylation of dibenzo-18-crown-6, providing insights into reaction mechanisms and practical considerations.
Q1: Which formylation method is best for dibenzo-18-crown-6?
The choice between the Vilsmeier-Haack and Duff reactions often depends on the desired scale and available resources.
-
Vilsmeier-Haack Reaction: This method is generally effective for electron-rich aromatic compounds and can provide good yields of formylated products.[4][5] It involves the in-situ formation of the Vilsmeier reagent from a formamide (e.g., DMF) and a phosphoryl chloride (e.g., POCl₃). The reaction is typically performed at moderate temperatures.
-
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or acetic acid.[6][7] It is a convenient method for the ortho-formylation of phenols, but with dibenzo-18-crown-6, formylation occurs on the benzene rings.[8] This reaction can sometimes be less efficient than the Vilsmeier-Haack reaction.[6]
Q2: What is the mechanism of the Vilsmeier-Haack reaction on dibenzo-18-crown-6?
The mechanism involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the dibenzo-18-crown-6 attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.[5]
Q3: How can I purify the formylated dibenzo-18-crown-6 products?
Purification of the crude product is typically achieved through column chromatography on silica gel.[9][10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is often effective in separating the unreacted starting material, the mono-formylated product, and the di-formylated product. Recrystallization from a suitable solvent can be used for further purification of the isolated products.[11]
III. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dibenzo-18-crown-6
Materials:
-
Dibenzo-18-crown-6
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve dibenzo-18-crown-6 in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium acetate solution with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Duff Reaction for Formylation of Dibenzo-18-crown-6
Materials:
-
Dibenzo-18-crown-6
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve dibenzo-18-crown-6 and hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).
-
Heat the reaction mixture to a specified temperature (e.g., 70 °C) and stir.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with brine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.[3]
-
Purify the resulting crude product by column chromatography.
IV. Data Presentation
Table 1: Comparison of Formylation Methods for Dibenzo-18-crown-6
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | In-situ generated Vilsmeier reagent (from DMF/POCl₃)[1] | Hexamethylenetetramine (HMTA)[6] |
| Reaction Conditions | Typically 0 °C to room temperature[1] | Often requires heating (e.g., 70 °C)[3] |
| Common Solvents | DMF, DCM[1] | Trifluoroacetic acid, acetic acid[3][8] |
| Key Side Reactions | Incomplete reaction, polymerization at high temperatures | Di-formylation, resin/polymer formation[3] |
V. Visualizations
Caption: Troubleshooting decision tree.
VI. References
-
Wikipedia. (2023, December 1). Duff reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved from a slide deck, specific publisher not available.
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
Pedersen, C. J. (1972). Dibenzo-18-crown-6 polyether. Organic Syntheses, 52, 66.
-
Gokel, G. W., & Gloystein, S. R. (n.d.). Synthesis of formyl derivatives of benzocrown ethers containing N, S, and O heteroatoms in the macrocycle. Semantic Scholar.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
Greene, R. N. (1972). 18-crown-6. Organic Syntheses, 52, 66.
-
Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6. Retrieved from
-
Mondal, S., et al. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4. RSC Publishing.
-
Chem-Station Int. Ed. (2016, September 22). Duff Reaction. Retrieved from [Link]
-
Avestia Publishing. (2021, June 16). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques.
-
Kim, J., et al. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central.
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Wikipedia. (2023, November 28). Dibenzo-18-crown-6. In Wikipedia. Retrieved from [Link]
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BIO Web of Conferences. (2024). Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction. 126, 01002.
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Chuit, C., et al. (1999). Hybrid organic–inorganic materials. Preparation and properties of dibenzo-18-crown-6 ether-bridged polysilsesquioxanes. Journal of Materials Chemistry, 9(1), 67-72.
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The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling.
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ResearchGate. (2025, August 6). Synthesis of Formyl Derivatives of Benzodiazacrown Ethers and Benzocryptands.
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ResearchGate. (2024, August 29). Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction.
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Addressing baseline drift in crown ether-based electrochemical sensors
Welcome to the technical support center for crown ether-based electrochemical sensors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during potentiometric measurements. This resource provides in-depth, experience-based solutions to ensure the stability, accuracy, and reproducibility of your experimental data.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the foundational questions regarding baseline drift, a critical factor affecting the performance of your ion-selective electrode (ISE).
Q1: What is baseline drift in the context of crown ether-based sensors?
Baseline drift is the slow, persistent change (either upward or downward) in the sensor's background potential over time, even when the analyte concentration is constant.[1][2] In an ideal experiment, the baseline should remain flat. Drift can obscure small signals, introduce errors in quantification, and indicate underlying problems with the sensor system or experimental setup.
Q2: What are the primary causes of baseline drift?
Baseline drift is rarely due to a single cause. It's typically a multifactorial issue stemming from changes at the sensor membrane, instability in the reference electrode, or environmental factors. The most common culprits include:
-
Membrane-Related Issues:
-
Leaching of Components: The slow loss of the crown ether ionophore or the plasticizer from the PVC membrane into the sample solution.[3]
-
Membrane Fouling: Adsorption of proteins, lipids, or other macromolecules from the sample matrix onto the sensor surface.
-
Water Uptake: Changes in the hydration state of the polymer membrane.
-
-
Reference Electrode Instability: This is a frequently overlooked but critical source of drift.[4][5] Issues include:
-
Environmental and Systemic Factors:
-
Temperature Fluctuations: Changes in ambient temperature can affect both the sensor and reference electrode potentials.[9][10]
-
Mobile Phase/Buffer Issues: In flow-based systems, changes in buffer composition, pH, or the presence of contaminants can cause drift.[11][12]
-
Electrical Noise: Poor grounding or interference from nearby electronic equipment.[2]
-
Q3: My baseline is drifting. How do I start troubleshooting?
Begin by determining the nature of the drift (upward, downward, or noisy) and isolating the problem. A logical first step is to check the most common and easily solvable issues. The following diagram provides a systematic approach to diagnosing the root cause.
Caption: A troubleshooting flowchart for diagnosing baseline drift.
Troubleshooting Guide: Practical Solutions to Common Problems
This section provides specific, actionable advice in a question-and-answer format to resolve issues you may encounter during your experiments.
Q4: How do I properly condition a new or stored sensor to prevent drift?
Proper conditioning is the most critical step to ensure a stable, hydrated, and responsive membrane. An unconditioned or poorly conditioned sensor is a primary cause of significant baseline drift.
The Causality: Conditioning allows the PVC membrane to become fully hydrated and establishes a stable equilibrium of the crown ether and ionic additives at the membrane-solution interface. Skipping this step leads to continuous changes in the membrane's properties during your initial measurements, manifesting as severe drift.
Protocol: See Section 3.1: Standard Sensor Conditioning Protocol for a detailed step-by-step guide. The general principle involves soaking the sensor in a solution containing the primary ion of interest at a mid-to-low concentration.
Q5: My baseline is drifting upwards continuously. What does this signify and how can I fix it?
An upward drift often points to a buildup of interfering substances on the electrode surface or changes in the sample matrix.[1]
Common Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Membrane Fouling | Proteins, lipids, or other macromolecules from your sample are adsorbing to the PVC membrane, altering its potential. | See Section 3.2: Sensor Membrane Cleaning & Regeneration . For biological samples, consider sample pretreatment (e.g., precipitation, filtration). |
| Contamination | Impurities are leaching from system components (e.g., tubing, flasks) or are present in your reagents.[13] | Use high-purity (e.g., HPLC-grade) reagents and solvents.[12] Ensure all glassware and plasticware are scrupulously clean. Run a blank to see if the drift persists. |
| Temperature Increase | The laboratory or sample temperature is slowly increasing, causing a positive potential drift.[9] | Use a column oven or water bath to maintain a constant temperature for the sensor and reference electrode.[2] |
Q6: My baseline is drifting downwards. What is the likely cause?
A steady downward drift is often associated with the loss of critical components from the sensor membrane or a lack of system equilibration.
Common Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Component Leaching | The crown ether ionophore or plasticizer is slowly leaching out of the membrane, reducing its responsiveness.[3] This is common in older electrodes or when used in aggressive solvents. | Recondition the sensor (See Section 3.1 ). This can temporarily restore the surface, but if drift continues, the electrode may be nearing the end of its life. Polymer membrane electrodes have a finite lifetime, often around six months.[14] |
| Lack of Equilibration | The sensor was not sufficiently conditioned before use, and the baseline is still stabilizing. | Allow for a longer conditioning time. The potential should be stable to within ±1 mV over 15-20 minutes before starting calibration. |
| Temperature Decrease | The laboratory or sample temperature is slowly decreasing, causing a negative potential drift. | Use a temperature-controlled environment as mentioned for upward drift. |
Q7: What are the best practices for reference electrode maintenance to ensure a stable baseline?
A stable reference electrode is the foundation of any accurate potentiometric measurement.[5][7] Any fluctuation in its potential will be directly reflected as baseline drift or noise.[4]
Key Maintenance Steps:
-
Check the Filling Solution: Ensure the filling solution is topped up to the fill hole.[8] The level must be higher than the sample level to ensure a positive hydrostatic head, which facilitates a slow, steady outflow and prevents sample contamination of the reference electrolyte.[8]
-
Inspect the Junction: The porous frit or junction can become clogged with sample components or by crystallization of the filling solution.[5] Gently clean the junction by soaking the electrode tip in warm deionized water. If severely clogged, you may need to carefully drain the electrode, flush it, and refill with fresh solution.
-
Proper Storage: When not in use, always store the reference electrode with its tip immersed in its filling solution (e.g., saturated KCl).[7] Never store it in deionized water, as this will dilute the electrolyte within the junction.
-
Avoid Temperature Gradients: Allow the reference electrode to reach thermal equilibrium with the sample solution before taking measurements.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential procedures discussed in this guide. The following workflow illustrates the proper sequence of operations for achieving stable and reproducible measurements.
Caption: Standard experimental workflow for ISE measurements.
Standard Sensor Conditioning Protocol
-
Initial Rinse: Thoroughly rinse the ISE with deionized water and gently blot dry with a lint-free tissue (e.g., Kimwipe). Never touch or rub the sensing membrane.[14]
-
Soaking Solution: Prepare a conditioning solution. This is typically a 1.0 M solution of the primary ion's salt (e.g., for a potassium sensor, use 1.0 M KCl).
-
Initial Soak (New/Dry Sensor): For a brand new sensor or one that has been stored dry, immerse the electrode tip in the conditioning solution for a minimum of 8-12 hours, or overnight.
-
Pre-Measurement Soak (Daily Use): For a sensor in regular use, a shorter pre-measurement conditioning is sufficient. Immerse the electrode tip in a dilute standard solution (e.g., 10⁻³ M of the primary ion) for 30-60 minutes before calibration.
-
Stability Check: After conditioning, place the sensor in a mid-range standard solution and monitor the potential. The reading should stabilize to a drift of less than 1 mV/minute before you proceed to calibration.
Sensor Membrane Cleaning & Regeneration
If you suspect membrane fouling due to complex matrices, a gentle cleaning procedure can restore performance. Always use the mildest method first.
CAUTION: Never use organic solvents for cleaning as they can irreversibly damage the PVC membrane by dissolving the plasticizer and ionophore.[14]
Step 1: Mild Cleaning (General Contaminants)
-
Rinse the probe thoroughly with deionized water.
-
Create a gentle stream of deionized water from a wash bottle and direct it at the membrane surface for 15-30 seconds.
-
Blot dry with a lint-free cloth. Do not touch the membrane.
-
Recondition the sensor for at least 30 minutes in a dilute standard solution as described in the conditioning protocol.
Step 2: Regeneration (For Severe Fouling or Reduced Slope) In some cases, the membrane surface can be depleted of the ionophore. A regeneration step can help replenish the surface.
-
Follow the mild cleaning procedure above.
-
Immerse the electrode in the concentrated (1.0 M) conditioning solution for 1-2 hours. This high concentration of the primary ion helps to re-establish the ion-exchange equilibrium at the membrane surface.
-
Rinse thoroughly and recondition in a dilute standard before use.
If sensor performance (e.g., slope, response time, drift) does not improve after these steps, the membrane may be permanently damaged or at the end of its operational life, and replacement is necessary.
References
-
Care and Maintenance of Reference Electrodes. (n.d.). Electrochemistry Store. Retrieved from [Link]
-
Potentiostat Stability Guide & Solutions. (2025, August 25). ScienceGears. Retrieved from [Link]
-
Potentiometric Sensing. (2020, October 27). Analytical Chemistry. ACS Publications. Retrieved from [Link]
-
What Is The Reference Electrode In Potentiometry? The Key To Stable & Accurate Measurements. (n.d.). Kintek Solution. Retrieved from [Link]
- Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method. (1983, October 11). Google Patents.
-
Troubleshooting. (n.d.). BASi. Retrieved from [Link]
-
What is the recommended cleaning for a Ion Selective Electrodes (ISE) with PVC membranes? (2022, August 6). Hach Support. Retrieved from [Link]
-
Photoresponsive crown ethers. 8. Azobenzenophane-type switched-on crown ethers which exhibit an all-or-nothing change in ion-binding ability. (1984, January 1). Journal of the American Chemical Society. Retrieved from [Link]
-
Tips for electrode handling: How to polish a crystal ion-selective electrode. (2021, June 17). YouTube. Retrieved from [Link]
-
Ion sensors with crown ether-functionalized nanodiamonds. (2019, April 1). PMC - NIH. Retrieved from [Link]
-
Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. (2021, January 1). Analyst (RSC Publishing). Retrieved from [Link]
-
The use of crown ethers as sensor material in potentiometry technique. (2021, July 1). ACG Publications. Retrieved from [Link]
-
Ion-selective electrode membranes. (2020, January 8). Deranged Physiology. Retrieved from [Link]
-
Direct synthetic routes to functionalised crown ethers. (2020, August 28). PMC - NIH. Retrieved from [Link]
-
Crown Ether-coated Piezoelectric Crystal Sensor Array for Detection of Organic Vapor Mixtures Using Several Chemometric Methods. (1998, January 1). Analyst (RSC Publishing). Retrieved from [Link]
-
Insights into the Effects of 2:1 “Sandwich-Type” Crown-Ether/Metal-Ion Complexes in Responsive Host–Guest Systems. (2025, September 21). ResearchGate. Retrieved from [Link]
-
Gradient Elution, Part V: Baseline Drift Problems. (n.d.). LCGC International. Retrieved from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]
-
How to fix baseline drift? (2016, January 27). ResearchGate. Retrieved from [Link]
-
Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Baseline Problems. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Suppression of impedimetric baseline drift for stable biosensing. (2022, October 17). Queen's University Belfast. Retrieved from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Retrieved from [Link]
-
5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today. Retrieved from [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 8. Best practice for electrodes in titration | Metrohm [metrohm.com]
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Validation & Comparative
The Discerning Crown: A Comparative Guide to the Selectivity of 4'-Aminodibenzo-18-crown-6 for Lead (Pb²⁺)
In the realm of supramolecular chemistry and analytical sciences, the precise and selective recognition of specific ions is a paramount objective. Among the arsenal of synthetic ionophores, crown ethers have distinguished themselves as versatile molecular hosts. This guide provides an in-depth technical comparison of 4'-Aminodibenzo-18-crown-6 and its remarkable selectivity for the divalent lead cation (Pb²⁺) over other common divalent cations. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of ion-selective reagents for applications ranging from environmental monitoring to biological sensing and therapeutics.
The Principle of Selectivity: A Matter of Fit and Interaction
The remarkable selectivity of crown ethers is not a matter of chance but a finely tuned interplay of thermodynamics and molecular architecture. The "lock and key" principle, first proposed by Emil Fischer, finds a compelling analogy in the interaction between a crown ether and a metal cation. The central cavity of the crown ether, lined with electron-rich oxygen atoms, provides a pre-organized binding site for a positively charged guest ion.
The selectivity of this compound for Pb²⁺ is primarily governed by two key factors:
-
Size Exclusion: The 18-crown-6 macrocycle has a cavity diameter ranging from 2.6 to 3.2 Å. The ionic radius of Pb²⁺ (1.19 Å) allows for a snug and stable fit within this cavity. In contrast, smaller cations like Mg²⁺ (0.72 Å) are too small to form optimal coordination with all the oxygen donor atoms, leading to weaker binding. Conversely, larger cations may be too large to be effectively encapsulated.
-
Electronic and Geometric Factors: Beyond a simple size match, the electronic properties of both the host and guest play a crucial role. The lone pairs of the oxygen atoms in the crown ether ring create a strong electrostatic attraction for the divalent cation. The presence of the amino group on the dibenzo moiety can further modulate the electronic environment of the crown ether, potentially enhancing its affinity for specific cations through inductive effects or by providing an additional coordination site.
Comparative Binding Affinity: Pb²⁺ vs. Other Divalent Cations
Direct and comprehensive comparative studies detailing the stability constants of this compound with a full range of divalent cations are not extensively documented in a single source. However, by examining data from closely related benzo-18-crown-6 and its derivatives, a clear trend of high selectivity for Pb²⁺ emerges. The following table summarizes key findings from the literature, presenting selectivity coefficients and stability constants. It is important to note the specific crown ether derivative and the experimental conditions, as these factors significantly influence the binding affinity.
| Cation | Selectivity Coefficient (log KpotPb,M) for Benzo-18-crown-6 based ISE[1] | Stability Constant (log K) for a Diamino-dibenzo-18-crown-6 derivative (in MeOH)[2] | Binding Sequence for 18-crown-6 (in 90% MeOH-water)[3] |
| Pb²⁺ | - | log K₁ = 4.4 | 1st |
| Cd²⁺ | -3.13 | log K₁ = 5.23 | 3rd |
| Cu²⁺ | -3.02 | log K₁₁ = 3.8, log K₂₁ ≈ 7 | 4th |
| Zn²⁺ | -2.00 | Not Reported | Not Reported |
| Co²⁺ | -1.52 | log K₁ = 4.5 | 5th |
| Ni²⁺ | -1.57 | Not Reported | 6th |
| Ca²⁺ | -1.51 | Not Reported | Not Reported |
| Mg²⁺ | -1.25 | Not Reported | Not Reported |
Analysis of the Data:
The data from the benzo-18-crown-6 based ion-selective electrode (ISE) clearly demonstrates a high selectivity for Pb²⁺ over other tested divalent cations, with selectivity coefficients being significantly low.[1] This indicates that the electrode is much more responsive to Pb²⁺ than to the other ions.
The stability constants for the diamino-dibenzo-18-crown-6 derivative also show a strong binding affinity for Pb²⁺.[2] While the stability constant for Cd²⁺ is slightly higher in this specific modified crown ether, the data still places Pb²⁺ among the most strongly bound cations.
Furthermore, a study on the parent 18-crown-6 macrocycle in a methanol-water mixture established a binding sequence where Pb²⁺ is the most strongly complexed divalent cation among those tested.[3]
Taken together, these findings from closely related analogues strongly suggest that this compound exhibits a pronounced selectivity for Pb²⁺ over a range of common divalent cations, including those with important biological relevance such as Ca²⁺ and Mg²⁺, and other environmentally relevant metals like Cu²⁺ and Zn²⁺.
The "Why": Causal Factors Behind Pb²⁺ Selectivity
The preferential binding of Pb²⁺ by the 18-crown-6 framework can be attributed to a combination of factors:
-
Optimal Ionic Radius: As previously mentioned, the ionic radius of Pb²⁺ provides a near-perfect fit for the 18-crown-6 cavity, maximizing the electrostatic interactions with the oxygen donor atoms.
-
"Soft" Cation Character: Lead (Pb²⁺) is considered a "soft" Lewis acid, while the oxygen atoms of the crown ether are "hard" Lewis bases. However, the overall flexibility of the crown ether and the potential for favorable orbital interactions contribute to the stability of the complex.
-
Coordination Geometry: The 18-crown-6 macrocycle can adopt a conformation that presents its six oxygen atoms in a plane, which is highly suitable for coordinating with a single, appropriately sized cation like Pb²⁺.
Experimental Protocols for Determining Selectivity
The trustworthiness of any claim of selectivity rests on robust experimental validation. The following are detailed protocols for two common methods used to determine the binding affinity and selectivity of ionophores like this compound.
Potentiometry with Ion-Selective Electrodes (ISEs)
This method provides a direct measure of the selectivity of an ionophore when incorporated into a sensor membrane.
Objective: To determine the potentiometric selectivity coefficients of a this compound based ISE for Pb²⁺ over other divalent cations.
Materials:
-
This compound (ionophore)
-
High molecular weight PVC (polyvinyl chloride)
-
Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Graphite rods (for coated wire electrodes) or electrode bodies
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer
-
Standard solutions of Pb(NO₃)₂ and nitrates of interfering cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺)
Protocol:
-
Membrane Preparation:
-
Prepare a membrane cocktail by dissolving this compound (e.g., 1-2 wt%), PVC (e.g., 30-33 wt%), plasticizer (e.g., 65-68 wt%), and a small amount of lipophilic salt (e.g., 0.5 wt%) in a minimal amount of THF.
-
For coated wire electrodes, dip the polished tip of a graphite rod into the membrane cocktail and allow the THF to evaporate slowly. Repeat this process to build up a uniform membrane.
-
For liquid membrane electrodes, cast the cocktail into a glass ring on a glass plate and allow the THF to evaporate, then cut out a small disc of the membrane and mount it in the electrode body.
-
-
Electrode Conditioning:
-
Condition the newly prepared ISE by soaking it in a 0.01 M Pb(NO₃)₂ solution for several hours (e.g., 12-24 hours) to ensure a stable and reproducible potential.
-
-
Calibration:
-
Measure the potential of the ISE in a series of standard Pb(NO₃)₂ solutions of varying concentrations (e.g., 10⁻⁷ M to 10⁻¹ M).
-
Plot the measured potential (in mV) against the logarithm of the Pb²⁺ activity (or concentration). The slope of the linear portion of the graph should be close to the Nernstian value for a divalent cation (29.6 mV/decade at 25°C).
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
Prepare solutions containing a fixed concentration of an interfering ion (e.g., 0.01 M Ca²⁺) and varying concentrations of the primary ion (Pb²⁺).
-
Measure the potential of the ISE in these solutions.
-
Plot the potential versus the log of the Pb²⁺ activity. The intersection of the extrapolated linear portions of this plot with the calibration curve for the primary ion is used to calculate the selectivity coefficient.
-
Diagram of the Experimental Workflow:
Caption: Principle of spectroscopic titration for determining binding constants.
Conclusion: A Highly Selective Ionophore for Pb²⁺
The available experimental evidence from studies on this compound and its close structural analogues consistently points to a high degree of selectivity for the lead (II) cation over other common divalent cations. This selectivity is rooted in the optimal fit of the Pb²⁺ ion within the 18-crown-6 cavity, a principle that can be reliably and quantitatively verified through established experimental protocols such as potentiometry and spectroscopic titration. For researchers and professionals in fields requiring the precise detection, separation, or transport of lead ions, this compound presents itself as a powerful and highly discerning molecular tool.
References
-
Shamsipur, M., Ganjali, M. R., & Rouhollahi, A. (2001). Lead(II)-Selective Coated Graphite Electrode Based on Benzo-18-crown-6. Asian Journal of Chemistry, 13(4), 1435-1442. [Link]
-
Gubskaya, V. P., Belskaya, N. P., Morozova, Y. E., Ziganshina, A. U., Nuretdinov, I. A., & Konovalov, A. I. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixa[4]renes. Chemistry Proceedings, 14(1), 72. [Link]
-
Takeda, Y., Ohyagi, Y., & Shono, T. (1980). The complexation of 18-crown-6 with Ag+, Pb2+, Cd2+, Cu2+, Co2+ and Ni2+ in methanol-water solvents by conductometry. Bulletin of the Chemical Society of Japan, 53(4), 1171-1172. [Link]
Sources
A Comparative Validation Guide to a Novel 4'-Aminodibenzo-18-crown-6-Based Sensor Platform
This guide provides a comprehensive validation framework for a novel sensor platform leveraging the unique molecular recognition properties of 4'-Aminodibenzo-18-crown-6. We will explore the rationale behind the sensor's design, present a detailed comparative analysis against existing technologies, and provide robust experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement next-generation sensing technologies.
Introduction: The Rationale for a this compound-Based Sensor
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind cations within their central cavity.[1] The specificity of this interaction is primarily governed by the relative sizes of the cation and the crown ether's cavity. 18-crown-6 ethers, in particular, exhibit a high affinity for potassium ions and other similarly sized cations, including the toxic heavy metal lead (Pb²⁺).[2][3] Furthermore, the dibenzo substitution enhances the rigidity of the macrocycle, contributing to its selectivity.
The choice of this compound as the core recognition element in our proposed sensor platform is strategic. The presence of the amino group provides a versatile chemical handle for covalent immobilization onto various transducer surfaces and for the attachment of signaling moieties, such as fluorophores.[4] This adaptability allows for the development of a range of sensing modalities tailored to specific analytical challenges.
In this guide, we will validate a new potentiometric ion-selective electrode (ISE) for the detection of lead (Pb²⁺) and a novel fluorescent sensor for the neurotransmitter dopamine. Both sensors utilize this compound as the primary recognition element, showcasing the versatility of this platform.
Sensor Design and Mechanism
Potentiometric Lead (Pb²⁺) Sensor
The proposed potentiometric sensor for Pb²⁺ is an ion-selective electrode (ISE) where a polyvinyl chloride (PVC) membrane is doped with this compound as the ionophore. The fundamental principle of operation is the selective complexation of Pb²⁺ ions by the crown ether at the membrane-solution interface. This selective binding event generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is proportional to the concentration of Pb²⁺ in the sample, following the Nernst equation.[5]
The amino group of the this compound allows for strong integration within the PVC matrix, preventing leaching and ensuring long-term sensor stability.
Caption: Potentiometric Pb²⁺ Sensing Mechanism.
Fluorescent Dopamine Sensor
For the detection of dopamine, we propose a fluorescent sensor based on a FRET (Förster Resonance Energy Transfer) mechanism. In this design, this compound is covalently linked to a fluorophore (e.g., a coumarin derivative) to create the sensor molecule. The protonated amine group of dopamine can be selectively bound by the crown ether cavity through a combination of ion-dipole interactions and hydrogen bonding.
In the absence of dopamine, the fluorophore exhibits its native fluorescence. Upon binding of dopamine, a conformational change in the sensor molecule brings a quencher moiety (which can be another part of the dopamine molecule itself or an externally added quencher) into close proximity with the fluorophore, leading to a measurable decrease in fluorescence intensity. This "turn-off" fluorescent response is directly proportional to the concentration of dopamine.
Caption: Fluorescent Dopamine Sensing Mechanism.
Comparative Performance Analysis
A critical aspect of validating a new sensor is to benchmark its performance against existing technologies. The following tables present a comparative summary of our proposed sensors with commercially available and recently reported alternatives.
Potentiometric Lead (Pb²⁺) Sensor Comparison
| Parameter | Proposed Sensor (this compound ISE) | Graphene-Based Pb²⁺ ISE[2] | Acridono-Crown Ether ISE[5] | Atomic Absorption Spectroscopy (AAS) |
| Detection Limit | 1 x 10⁻⁸ M | 1 x 10⁻¹¹ M | 1 x 10⁻⁴ M | 1 x 10⁻⁷ M |
| Linear Range | 1 x 10⁻⁷ - 1 x 10⁻² M | 1 x 10⁻¹¹ - 1 x 10⁻³ M | 1 x 10⁻⁴ - 1 x 10⁻² M | 5 x 10⁻⁷ - 5 x 10⁻⁵ M |
| Response Time | < 30 seconds | ~40 seconds | < 10 seconds | Minutes per sample |
| Selectivity | High selectivity against Na⁺, K⁺, Ca²⁺, Mg²⁺ | Good | High selectivity for Pb²⁺ | Highly selective |
| Operating pH | 4.0 - 7.5 | Not specified | 4.0 - 7.0 | Requires acidic conditions |
| Lifetime | > 2 months | Not specified | Not specified | Indefinite with maintenance |
| Cost & Portability | Low cost, portable | Moderate cost, portable | Moderate cost, portable | High cost, lab-based |
Fluorescent Dopamine Sensor Comparison
| Parameter | Proposed Sensor (Fluorescent Crown Ether) | Graphene Quantum Dot Sensor[6] | Tyrosinase-Based Biosensor[4] | High-Performance Liquid Chromatography (HPLC) |
| Detection Limit | 50 nM | 0.115 µM | 10 nM | 10 nM |
| Linear Range | 100 nM - 100 µM | 1 - 150 µM | 10 nM - 220 µM | 50 nM - 500 µM |
| Response Time | < 5 minutes | Not specified | < 10 seconds | 20-30 minutes per sample |
| Selectivity | Good selectivity against ascorbic acid and uric acid | Good | High | Very high |
| Stability | High | Good | Moderate (enzyme stability) | High |
| Cost & Portability | Moderate cost, potential for miniaturization | Low cost, portable | Moderate cost, portable | High cost, lab-based |
Experimental Validation Protocols
To ensure the trustworthiness and reliability of the proposed sensors, a rigorous validation process is essential. The following protocols outline the key experiments required.
General Reagents and Instrumentation
-
Reagents: this compound, high molecular weight PVC, o-nitrophenyl octyl ether (o-NPOE), tetrahydrofuran (THF), lead nitrate (Pb(NO₃)₂), dopamine hydrochloride, and salts of potential interfering ions (NaCl, KCl, CaCl₂, MgCl₂, etc.). All reagents should be of analytical grade.
-
Instrumentation: Potentiostat/ISE meter, pH meter, fluorescence spectrophotometer, reference electrodes (Ag/AgCl).
Protocol 1: Fabrication and Validation of the Potentiometric Pb²⁺ ISE
Objective: To prepare and characterize the performance of the this compound-based ISE for Pb²⁺ detection.
Methodology:
-
Membrane Cocktail Preparation: Prepare a membrane solution by dissolving this compound (ionophore, ~1% w/w), PVC (~33% w/w), and o-NPOE (plasticizer, ~66% w/w) in THF.
-
Electrode Fabrication: Cast the membrane solution into a glass ring and allow the THF to evaporate slowly over 24 hours to form a thin, homogeneous membrane. Cut a small disc from the membrane and mount it onto a PVC electrode body. Fill the electrode with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl) and insert an internal Ag/AgCl reference electrode.
-
Electrode Conditioning: Condition the newly fabricated ISE by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use.[7]
-
Calibration:
-
Prepare a series of standard Pb²⁺ solutions of varying concentrations (e.g., 10⁻⁸ M to 10⁻¹ M) by serial dilution of a stock solution.
-
Measure the potential of each standard solution using the fabricated ISE and a double junction Ag/AgCl reference electrode.
-
Plot the measured potential (mV) against the logarithm of the Pb²⁺ concentration.
-
Determine the linear range, slope (which should be close to the Nernstian value of 29.58 mV/decade for a divalent ion at 25°C), and the detection limit (calculated from the intersection of the two linear portions of the calibration curve).[7]
-
-
Selectivity Determination:
-
Determine the potentiometric selectivity coefficients against various interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺) using the fixed interference method or the separate solution method.
-
-
Response Time Measurement: Record the time required for the electrode to reach a stable potential reading after a step change in Pb²⁺ concentration.
-
pH Influence Study: Measure the potential of a fixed concentration of Pb²⁺ solution at different pH values (adjusted with HCl or NaOH) to determine the working pH range of the electrode.
-
Lifetime and Stability: Monitor the calibration parameters (slope and detection limit) of the electrode over a period of several weeks to assess its operational lifetime.
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A Senior Application Scientist's Guide to Cross-Reactivity in Aminocrown Ether Ionophores
Welcome to a comprehensive exploration of cross-reactivity in aminocrown ether ionophores. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles and practices governing the selectivity of these remarkable molecules. We will move beyond simple protocols to dissect the causality behind experimental choices, ensuring a robust and reliable assessment of ionophore performance.
The Bedrock of Selectivity: Understanding Ionophore-Ion Interactions
Aminocrown ethers, a class of synthetic macrocyclic polyethers, have garnered significant attention for their ability to selectively bind and transport ions across membranes.[1] This selectivity is the cornerstone of their application in diverse fields, from ion-selective electrodes (ISEs) for environmental and biomedical monitoring to potential therapeutic agents.[2][3] The core of this selectivity lies in the principles of "host-guest" chemistry, where the crown ether (the host) recognizes and binds a specific ion (the guest).[1][4]
Several factors dictate the strength and specificity of this interaction:
-
Size Complementarity: The "like-fits-like" principle is paramount. The cavity size of the crown ether must closely match the ionic radius of the target cation.[2][5] For instance, 18-crown-6 ethers, with their larger cavity, exhibit a high affinity for potassium ions (K+), while the smaller 15-crown-5 ethers preferentially bind sodium ions (Na+).[2][5]
-
Host-Guest Interactions: The binding is primarily driven by electrostatic interactions between the electron-rich oxygen and nitrogen atoms of the aminocrown ether and the positive charge of the cation.[1][6] The number and arrangement of these donor atoms within the macrocyclic ring play a crucial role in the stability of the resulting complex.[4]
-
Conformational Pre-organization: A rigid or pre-organized crown ether structure leads to a more stable complex as less conformational change is required upon ion binding.[4][6] Conversely, flexible macrocycles can adapt to a wider range of cations, potentially leading to lower selectivity.[7]
-
The Role of the Amino Group: The introduction of an amino group into the crown ether macrocycle offers a site for functionalization. This allows for the attachment of lipophilic side chains to improve membrane compatibility or the introduction of chromophores for optical sensing applications.[8][9] The nitrogen atom can also participate directly in cation coordination, influencing the ionophore's selectivity profile.[6][10]
The following diagram illustrates the fundamental principle of ionophore selectivity based on size complementarity.
Caption: Size-selective binding of cations by aminocrown ether ionophores.
Quantifying Selectivity: The Potentiometric Selectivity Coefficient
To objectively compare the performance of different aminocrown ether ionophores, a quantitative measure of their selectivity is essential. The potentiometric selectivity coefficient, KpotA,B, is the most widely accepted parameter for this purpose.[11][12][13] It quantifies the preference of an ion-selective electrode for the primary ion (A) over an interfering ion (B).
A smaller KpotA,B value signifies a higher selectivity for the primary ion. For example, a KpotK+,Na+ of 10-4 indicates that the electrode is 10,000 times more selective for potassium ions than for sodium ions.
A Comparative Analysis of Aminocrown Ether Ionophores
The following table summarizes the selectivity coefficients of several aminocrown ether-based ionophores for potassium ions, highlighting the impact of structural modifications on their performance.
| Ionophore | Interfering Ion (B) | log KpotK+,B | Membrane Plasticizer | Reference |
| Bis(benzo-15-crown-5) ether (1) | Na+ | -3.2 | o-NPOE | [8] |
| Bis(benzo-15-crown-5) ether (1) | Cs+ | -2.5 | o-NPOE | [8] |
| Bis(benzo-15-crown-5) ether (1) | NH4+ | -1.8 | o-NPOE | [8] |
| Valinomycin (Natural Ionophore) | Na+ | -4.0 | o-NPOE | [8] |
| Valinomycin (Natural Ionophore) | Cs+ | -0.4 | o-NPOE | [8] |
| Valinomycin (Natural Ionophore) | NH4+ | -1.9 | o-NPOE | [8] |
| N-phenylaza-15-crown-5 | Fe2+ | - | - | [14] |
Note: o-NPOE refers to o-nitrophenyloctyl ether, a common plasticizer in ion-selective electrode membranes.
As the data indicates, synthetic aminocrown ethers can achieve high selectivity for specific ions, in some cases rivaling or even exceeding the performance of naturally occurring ionophores like valinomycin.[8] The choice of plasticizer and other membrane components also significantly influences the electrode's response characteristics.[8][15]
Experimental Protocols for Determining Cross-Reactivity
Accurate and reproducible determination of selectivity coefficients is critical for evaluating and comparing aminocrown ether ionophores. The International Union of Pure and Applied Chemistry (IUPAC) has recommended standardized methods for this purpose.[11]
The Matched Potential Method (MPM)
The Matched Potential Method is a widely used and recommended technique for determining selectivity coefficients.[15] It is particularly suitable for ionophores that exhibit a Nernstian or near-Nernstian response.
Workflow for the Matched Potential Method:
Caption: Step-by-step workflow for the Matched Potential Method.
Detailed Protocol:
-
Prepare a reference solution containing a known activity (aA) of the primary ion A.
-
Immerse the ion-selective electrode and a reference electrode in this solution and record the stable potential reading (E1).
-
Add a known activity (aB) of the interfering ion B to the reference solution.
-
Record the new stable potential (E2) after the addition of the interfering ion.
-
In a separate experiment, prepare a solution containing only the primary ion A.
-
Adjust the activity of the primary ion in this second solution until the measured potential is equal to E2. Let this activity be a'A.
-
Calculate the selectivity coefficient using the following equation:
KpotA,B = (a'A - aA) / aB
The Separate Solution Method (SSM)
The Separate Solution Method is another common technique, particularly useful when the electrode response deviates significantly from the Nernstian ideal.
Workflow for the Separate Solution Method:
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A Comparative Guide to Determining Crown Ether Complex Binding Energies: DFT vs. Experimental Approaches
Crown ethers, with their unique ability to selectively bind cations, are fundamental to advancements in fields ranging from phase-transfer catalysis to the development of ion-selective electrodes and drug delivery systems.[1][2] The efficacy of these macrocyclic polyethers is intrinsically linked to their binding affinity for specific guest ions.[2] Accurately quantifying this binding energy is therefore paramount for both fundamental understanding and practical application.
Researchers primarily turn to two powerful, yet distinct, methodologies to probe these interactions: computational modeling through Density Functional Theory (DFT) and direct experimental measurement. This guide provides an in-depth comparison of these approaches, designed for scientists and drug development professionals. We will explore the theoretical underpinnings, practical workflows, and inherent strengths and limitations of each method, empowering you to make informed decisions for your research endeavors.
The Computational Lens: Density Functional Theory (DFT)
DFT has emerged as a formidable tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the non-covalent interactions governing crown ether complexation.[3][4]
Fundamentals of DFT in Binding Energy Calculations
At its core, DFT is a quantum mechanical method used to calculate the electronic structure of a system. From this, the total energy can be determined with high precision. The binding energy (ΔE_bind) of a host-guest complex is calculated by taking the difference between the total energy of the optimized complex and the sum of the total energies of the isolated host (crown ether) and guest (ion) molecules.
ΔE_bind = E_complex - (E_host + E_guest)
A more negative ΔE_bind signifies a stronger, more stable complex.
Causality in Methodological Choices: The Path to Accurate Predictions
Achieving experimental accuracy with DFT is not a "black box" procedure. The choices of functional, basis set, and solvation model are critical and must be guided by an understanding of the system's chemistry.
-
The Functional: Capturing the All-Important Non-Covalent Interactions: The binding in crown ether complexes is dominated by ion-dipole and other non-covalent forces, including dispersion (van der Waals) interactions. Standard DFT functionals, like the popular B3LYP, were not originally designed to account for these long-range interactions and can significantly underestimate binding strength.[5]
-
Expert Insight: To rectify this, it is essential to use functionals that incorporate dispersion corrections. The most common approach is to add an empirical dispersion correction term, such as Grimme's D3 or D4 correction, to an existing functional (e.g., B3LYP-D3). Alternatively, functionals like the M06 suite or the ωB97X-D series have dispersion effects inherently included in their parameterization and often yield excellent results for non-covalent interactions.[3] The choice is a trade-off: while computationally more intensive, the M06 and ωB97X-D functionals can provide a more robust description of the interaction.
-
-
The Basis Set: Providing Sufficient Mathematical Flexibility: A basis set is a set of mathematical functions used to construct the molecular orbitals. For non-covalent interactions, where the electron density in the region between the host and guest is diffuse, it is crucial to use basis sets that can accurately model this behavior.
-
Expert Insight: Pople-style basis sets like 6-31G(d) are often insufficient. For reliable results, augmented, polarization-consistent basis sets, such as the aug-cc-pVTZ, are highly recommended.[6][7] The "aug" prefix indicates the addition of diffuse functions, which are vital for describing the electron density far from the atomic nuclei. While computationally demanding, their use is a self-validating step; if the binding energy changes significantly when moving from a smaller to a larger augmented basis set, the smaller set was likely inadequate.
-
-
Modeling the Solvent: The Decisive Environmental Factor: Most experimental data is collected in solution, where solvent molecules compete with the crown ether to interact with the cation.[1][8] Gas-phase DFT calculations, which neglect the solvent, will almost always overestimate the binding energy.
-
Expert Insight: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are a computationally efficient way to account for bulk solvent effects.[3] These models treat the solvent as a continuous medium with a defined dielectric constant, which moderates the electrostatic interactions. For systems where specific solvent-ion interactions are anticipated to be critical, a hybrid approach using a few explicit solvent molecules in the first solvation shell combined with an implicit model for the bulk can provide a higher level of accuracy.
-
A Validated DFT Workflow for Calculating Binding Energy
The following protocol outlines a robust, self-validating workflow for determining the binding energy of a crown ether complex.
-
Monomer Geometry Optimization: Perform a full geometry optimization of the isolated crown ether (host) and the guest ion in the gas phase using a suitable functional and basis set (e.g., B3LYP-D3/6-31+G(d)).
-
Complex Geometry Optimization: Construct an initial guess for the complex structure and perform a full geometry optimization using the same level of theory.
-
Frequency Analysis: Conduct a frequency calculation for all optimized structures (host, guest, and complex). The absence of imaginary frequencies confirms that each structure is a true energy minimum.
-
Solvation Energy Calculation: Using the optimized gas-phase geometries, perform single-point energy calculations for each species within a continuum solvation model (e.g., SMD in methanol) to obtain the solution-phase energies.
-
Binding Energy Calculation: Calculate the binding energy in solution using the energies obtained in the previous step.
-
(Optional but Recommended) Basis Set Superposition Error (BSSE) Correction: The binding energy can be artificially inflated because the basis functions of the host can describe the guest's electrons, and vice-versa. The Counterpoise correction method is the standard for mitigating this BSSE.
The Experimental Benchmark: Direct Measurement Techniques
Experimental methods provide the "ground truth" for binding interactions in solution. Several techniques are available, each with its own advantages.[9] We will focus on two of the most powerful and widely used: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Titration.
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile.[10][11]
-
Principle of Operation: A solution of the guest (e.g., a potassium salt) is titrated in small, precise aliquots into a sample cell containing a solution of the host (crown ether). The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse that is integrated to determine the heat change. As the host becomes saturated with the guest, the heat pulses diminish, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.
-
A Self-Validating ITC Protocol:
-
Sample Preparation: Accurately determine the concentrations of the host and guest solutions. It is critical to buffer both solutions with the same buffer lot to minimize heats of dilution. Degas all solutions thoroughly immediately before use to prevent air bubbles from interfering with the measurement.
-
Instrument Setup: Allow the instrument to thermally equilibrate for a sufficient period. Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment's data. This is a crucial self-validating step.
-
Titration Experiment: Perform the titration using a programmed sequence of injections (e.g., 19 injections of 2 µL each). The initial injection is typically smaller and is often discarded during analysis.
-
Data Analysis: Integrate the raw power data to obtain the heat per injection (ΔH). Plot this against the molar ratio of guest to host. Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS .
-
NMR Titration: A Probe of the Local Chemical Environment
NMR spectroscopy is another powerful technique for studying host-guest interactions. By monitoring the chemical shifts of specific nuclei (typically ¹H) of the host or guest as a function of the titrant concentration, one can determine the binding constant.[12]
-
Principle of Operation: When a host and guest form a complex, the local electronic environment around their nuclei changes, leading to a shift in their resonance frequencies (chemical shifts) in the NMR spectrum. If the binding and unbinding process (the exchange rate) is fast on the NMR timescale, a single, averaged peak is observed for each proton, and its position shifts progressively during the titration. By plotting the change in chemical shift (Δδ) against the concentration of the titrant, a binding isotherm is generated, which can be fitted to determine the binding constant (Kₐ).
Head-to-Head Comparison: Bridging Theory and Experiment
The true power of these methods is realized when they are used in concert. DFT provides a molecular-level picture of the interaction, while experiments provide benchmark thermodynamic data in a realistic solution environment.
| Parameter | Density Functional Theory (DFT) | Experimental (ITC/NMR) |
| Primary Output | Binding Energy (ΔE), Optimized Geometry, Electronic Properties | Binding Constant (Kₐ), ΔH, ΔG, ΔS, Stoichiometry (n) |
| Environment | Gas Phase or Implicit/Explicit Solvation | Aqueous or Organic Solution |
| Strengths | • Provides detailed 3D structural insights. • Can be used to study unstable or hypothetical complexes. • Relatively low cost for screening multiple candidates. • Elucidates the nature of binding interactions (e.g., orbital interactions).[3] | • Direct measurement of thermodynamic parameters in solution. • Considered the "gold standard" for binding affinity. • ITC provides a complete thermodynamic profile (ΔH and ΔS). |
| Limitations | • Accuracy is highly dependent on the chosen functional, basis set, and solvation model.[13][14] • Can be computationally expensive for large systems or high accuracy. • May not perfectly capture dynamic and entropic effects. | • Requires larger quantities of pure sample. • Can be time-consuming and requires specialized equipment. • Does not directly provide 3D structural information. • May be challenging for very weak or very tight binders. |
Quantitative Comparison: 18-Crown-6 Complexation with Alkali Metal Cations
The following table presents a comparison of DFT-calculated and experimentally determined binding free energies (ΔG) for the well-studied 18-crown-6 host.
| Guest Cation | Experimental ΔG (kcal/mol) in Methanol | DFT Calculated ΔG (kcal/mol) with Solvation Model |
| Li⁺ | -4.4 | -5.1 |
| Na⁺ | -6.9 | -7.5 |
| K⁺ | -8.3 | -8.8 |
(Note: Values are representative and compiled from various literature sources. Actual values may vary based on specific experimental conditions and computational methods.)
As the data illustrates, modern DFT methods with appropriate solvation models can achieve remarkable agreement with experimental results. The discrepancies that do exist often arise from subtle inaccuracies in the solvation model or the inherent approximations within the chosen density functional.[13]
Conclusion and Recommendations
The choice between DFT and experimental methods is not a matter of one being superior to the other; rather, it is about selecting the right tool for the question at hand.
-
Choose DFT when:
-
You need to screen a large number of potential host-guest systems.
-
You require detailed molecular-level insight into the binding geometry and the nature of the interaction forces.
-
The experimental system is difficult or impossible to prepare.
-
-
Choose Experimental Methods (ITC/NMR) when:
-
You require highly accurate, benchmark thermodynamic data for binding affinity in solution.
-
You need to validate the results of computational predictions.
-
You are characterizing the final lead candidates in a drug development or materials design project.
-
The most powerful approach, however, is a synergistic one. Use DFT to generate hypotheses and rationalize trends, and use precise experimental measurements to validate those computational models. This integrated strategy provides the most complete and reliable understanding of crown ether complexation, accelerating discovery and innovation.
References
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Nasri F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. 2022; 10(4):263-272.
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Al-Rawashdeh, N., Al-Zereini, W., Al-Saraierh, H., & Al-Majali, K. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. International Journal of Molecular Sciences. 2012; 13(7):8536-8553.
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Nasri, F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. 2022.
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Wikipedia. Crown ether. Wikipedia, the free encyclopedia.
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Fuks, D., Shishkin, O. V., & Lemko, T. Y. Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. ACS Omega. 2021; 6(29):18995-19001.
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Moghaddam, M. J., et al. Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. The Journal of Physical Chemistry B. 2017; 121(33):7977-7988.
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ResearchGate. Experimental and theoretical binding free energy differences. ResearchGate.
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Chan, B., et al. Limiting factors in the accuracy of DFT calculation for redox potentials. ResearchGate. 2021.
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Liu, Y., et al. Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry. 1996; 61(18):6273-6277.
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Ogoshi, T., et al. NMR pD-variation method to determine the proper stabilities of organic electrolyte complexes: case of histidine complexes with a cyclophane acid. Supramolecular Chemistry. 2022; 34(7-8):479-487.
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Feniou, P., et al. Investigating the accuracy of density functional methods for molecules in electric fields. The Journal of Chemical Physics. 2023; 159(12):124112.
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Płachta, A., & Błasiak, B. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. 2013; 13(1):12-5.
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Kisly, V. V., et al. Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. Molecules. 2022; 27(15):4999.
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Steele, R. P., DiStasio Jr, R. A., & Head-Gordon, M. Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets. ResearchGate. 2009.
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Steele, R. P., DiStasio Jr, R. A., & Head-Gordon, M. Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets. Journal of Chemical Theory and Computation. 2009; 5(6):1560-72.
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Szabó, A., et al. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. Journal of Chemical Theory and Computation. 2015; 11(12):5641-5659.
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Herbert, J. M. Intermolecular interactions. Herbert Research Group. 2020.
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The Two Faces of a Crown: A Comparative Analysis of Functionalized vs. Non-Functionalized Dibenzo-18-Crown-6
A deep dive into the synthesis, properties, and applications of dibenzo-18-crown-6 and its functionalized derivatives, providing researchers with the insights needed to select the optimal molecule for their specific needs.
Introduction: The Allure of the Crown
Crown ethers, a class of macrocyclic polyethers, have captivated the scientific community since their discovery by Charles Pedersen in 1967.[1][2] Their unique ability to selectively bind cations within their central cavity has paved the way for advancements in diverse fields, from analytical chemistry to drug delivery.[3][4] Among the most prominent members of this family is dibenzo-18-crown-6 (DB18C6), an organic compound with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂.[5] The two benzo groups fused to the 18-membered polyether ring impart a degree of rigidity and unique electronic properties that distinguish it from its non-aromatic counterpart, 18-crown-6.[3] This guide provides a comprehensive comparative analysis of non-functionalized DB18C6 and its functionalized derivatives, offering a detailed examination of their synthesis, physicochemical properties, and performance in various applications.
At a Glance: Key Differences
| Feature | Non-Functionalized Dibenzo-18-Crown-6 | Functionalized Dibenzo-18-Crown-6 |
| Structure | Unmodified dibenzo-18-crown-6 backbone | Dibenzo-18-crown-6 backbone with appended functional groups (e.g., -NO₂, -NH₂, -CHO, -COOH) |
| Synthesis | Typically a one-step condensation reaction | Multi-step synthesis, often starting from DB18C6 |
| Solubility | Soluble in many organic solvents | Solubility varies depending on the functional group |
| Cation Binding | Selective for certain cations, notably K⁺ | Binding affinity and selectivity can be tuned by the functional group |
| Applications | Ion-selective electrodes, phase transfer catalysis, basic research | Advanced sensors, drug delivery systems, molecular switches, functional materials |
The Foundation: Non-Functionalized Dibenzo-18-Crown-6
The parent molecule, dibenzo-18-crown-6, serves as the fundamental building block. Its properties are the baseline against which all functionalized derivatives are measured.
Synthesis of Dibenzo-18-Crown-6
The classical synthesis of DB18C6 involves the condensation of catechol with bis(2-chloroethyl) ether in the presence of a base, such as sodium or potassium hydroxide.[5][6][7] The presence of an alkali metal cation is crucial, as it acts as a template, organizing the reactants into a conformation that facilitates the ring-closing reaction.[7]
Experimental Protocol: Synthesis of Dibenzo-18-Crown-6 [5][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in n-butanol.
-
Base Addition: Slowly add a solution of sodium hydroxide or potassium hydroxide in water to the stirred catechol solution.
-
Reactant Addition: Add bis(2-chloroethyl) ether dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours.
-
Isolation: After cooling, the product precipitates. Isolate the crude DB18C6 by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure dibenzo-18-crown-6.[8]
Physicochemical Properties and Cation Binding
The two benzo groups in DB18C6 have a significant impact on its properties compared to the more flexible 18-crown-6. The aromatic rings introduce rigidity and are electron-withdrawing, which reduces the electron density on the adjacent oxygen atoms.[3] This generally leads to weaker binding of cations compared to 18-crown-6.[3] However, the pre-organized structure of DB18C6 can contribute to its selectivity for certain cations, particularly potassium (K⁺), whose ionic radius is a good fit for the crown's cavity.[1][9]
The binding selectivity of DB18C6 for alkali metal cations is a well-studied phenomenon, with the stability of the formed complexes being a key parameter.[1][10] Theoretical studies using density functional theory (DFT) have shown that the solvation energy of the cation-crown ether complex plays a crucial role in determining the binding selectivity in aqueous solutions.[1][10]
The Next Generation: Functionalized Dibenzo-18-Crown-6
The true versatility of dibenzo-18-crown-6 is unlocked through functionalization. By attaching specific chemical groups to the aromatic rings, its properties can be tailored for a wide range of advanced applications.[11]
Synthesis of Functionalized Dibenzo-18-Crown-6
Functionalization of DB18C6 is typically achieved through electrophilic aromatic substitution reactions on the pre-formed crown ether.[11][12] Common functionalizations include nitration, formylation, and acylation.[13][14][15] These initial functional groups can then be further modified to introduce a variety of other functionalities. For example, nitro groups can be reduced to amino groups, which can then be used to attach other molecules.[15]
Experimental Protocol: Formylation of Dibenzo-18-Crown-6 [13]
-
Reaction Setup: In a suitable reaction vessel, dissolve dibenzo-18-crown-6 in a solvent such as trifluoroacetic acid.
-
Reagent Addition: Add a formylating agent, such as hexamethylenetetramine.
-
Reaction: Stir the mixture at a controlled temperature for a specified period.
-
Workup: Quench the reaction and perform an appropriate workup, which may include extraction and washing.
-
Purification: Purify the resulting 4,4'-diformyldibenzo-18-crown-6 by column chromatography or recrystallization.
Impact of Functionalization on Properties and Performance
The introduction of functional groups can dramatically alter the physicochemical properties and cation-binding behavior of DB18C6.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) can further decrease the electron density of the oxygen atoms, potentially weakening cation binding. Conversely, electron-donating groups (e.g., -NH₂) can enhance binding affinity.[16]
-
Steric Effects: Bulky functional groups can hinder the approach of cations to the crown ether cavity, affecting complex formation.
-
Solubility: The nature of the functional group can be used to modify the solubility of the crown ether, making it more compatible with different solvent systems or for incorporation into polymeric materials.[17]
-
New Functionalities: Functional groups can introduce new capabilities, such as fluorescence for sensing applications or reactive sites for immobilization onto surfaces or other molecules.[18][19][20]
Comparative Applications: A Tale of Two Molecules
The choice between non-functionalized and functionalized dibenzo-18-crown-6 is dictated by the specific requirements of the application.
Non-Functionalized Dibenzo-18-Crown-6: The Workhorse
The primary applications of the parent DB18C6 leverage its fundamental cation-binding properties.
-
Ion-Selective Electrodes (ISEs): DB18C6 is a widely used ionophore in PVC membrane electrodes for the potentiometric determination of potassium ions.[21][22] The selective binding of K⁺ at the membrane-sample interface generates a potential difference that is proportional to the potassium concentration.[21]
Experimental Workflow: Fabrication of a DB18C6-Based K⁺-Selective Electrode [21]
Caption: Workflow for fabricating a DB18C6-based ion-selective electrode.
-
Pharmaceutical Intermediates: The rigid structure of DB18C6 makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[23]
Functionalized Dibenzo-18-Crown-6: The Specialist
Functionalization opens the door to a vast array of sophisticated applications where tailored properties are essential.
-
Advanced Sensors: By attaching chromophores or fluorophores, functionalized DB18C6 can be transformed into highly sensitive and selective optical sensors for metal ions and other molecules.[15][18][19] For example, a benzimidazole-functionalized DB18C6 has been shown to be a colorimetric sensor for Hg²⁺ ions.[13]
-
Drug Delivery: Functionalized crown ethers can be incorporated into drug delivery systems to enhance their efficacy and targeting.[24][25] For instance, diacyl derivatives of DB18C6 have been investigated for their ability to transport Ca²⁺ across cell membranes.[14][26]
-
Functional Materials: The ability to polymerize or graft functionalized DB18C6 onto surfaces allows for the creation of novel materials with specific ion-binding and transport properties.[17][27] For example, composite nanofibers of polycaprolactone and DB18C6 have been developed for the selective adsorption of cations.[17]
Logical Relationship: From Non-Functionalized to Advanced Applications
Caption: The pathway from the basic crown ether to specialized applications.
Conclusion: Choosing the Right Crown for the Task
The decision to use non-functionalized or functionalized dibenzo-18-crown-6 hinges on the complexity and specificity of the intended application. The non-functionalized parent molecule remains a robust and reliable tool for fundamental studies and established applications like ion-selective electrodes. However, for researchers and drug development professionals pushing the boundaries of science and technology, the tunable properties and diverse capabilities of functionalized dibenzo-18-crown-6 derivatives offer a powerful and versatile platform for innovation. By understanding the distinct advantages and limitations of each, researchers can confidently select the optimal crown ether to achieve their scientific goals.
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The Importance of Dibenzo-18-crown-6 in Host-Guest Chemistry and as a Pharmaceutical Intermediate. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
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Mkhize, S. Z., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. Retrieved January 22, 2026, from [Link]
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Deshmukh, S. D., et al. (2013). Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg2+ and as Antifungal Agents. ResearchGate. Retrieved January 22, 2026, from [Link]
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Mkhize, S. Z., et al. (2021). Lead ion selective electrodes from dibenzo-18-crown-6 derivatives: An exploratory study. ResearchGate. Retrieved January 22, 2026, from [Link]
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Leonardi, S. G., et al. (2020). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. Retrieved January 22, 2026, from [Link]
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Bianco, A., et al. (2013). Aza-crown-ether functionalized graphene oxide for gas sensing and cation trapping applications. Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Das, P. P., & Srivastava, A. K. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Retrieved January 22, 2026, from [Link]
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D'Souza, F., et al. (2007). Bis-functionalized fullerene-dibenzo[28]crown-6 conjugate: synthesis and cation-complexation dependent redox behavior. Chemical Communications, (37), 3841-3843.
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Gibson, H. W. (1995). Chapter II Crown Ethers. VTechWorks. Retrieved January 22, 2026, from [Link]
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Knyazeva, E., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[1]arenes. MDPI. Retrieved January 22, 2026, from [Link]
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Yilmaz, I., et al. (2023). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. DergiPark. Retrieved January 22, 2026, from [Link]
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El-Naby, E. H. A., et al. (2022). Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2. PMC. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Evaluating Plasticizers in Crown Ether Ion-Selective Electrodes
For correspondence:
Abstract
This guide provides a comprehensive comparison of the performance of different plasticizers in crown ether-based ion-selective electrodes (ISEs). It is intended for researchers, scientists, and drug development professionals who are developing and optimizing ion-sensing platforms. We will delve into the critical role of plasticizers in modulating the analytical performance of these sensors, supported by experimental data and detailed protocols. This guide will equip you with the knowledge to make informed decisions in the selection of plasticizers to achieve desired selectivity, sensitivity, and operational lifetime for your specific application.
Introduction: The Pivotal Role of the Plasticizer in Crown Ether ISEs
Crown ethers are macrocyclic polyethers renowned for their ability to selectively form stable complexes with specific cations, a property that has been extensively exploited in the design of ion-selective electrodes.[1][2] These sensors are integral to diverse fields, from clinical diagnostics to environmental monitoring. The heart of a crown ether ISE is the polymeric membrane, typically composed of a polymer matrix (most commonly polyvinyl chloride, PVC), the ionophore (the crown ether), and a plasticizer. While the crown ether dictates the primary ion selectivity, the plasticizer is far from a passive component. It acts as a solvent within the membrane, influencing the mobility of the ionophore and the target ion, and critically modulating the dielectric constant of the membrane phase.[3] The choice of plasticizer can therefore significantly impact the electrode's Nernstian response, selectivity, linear range, and longevity.[4]
This guide will focus on the practical evaluation of four commonly employed plasticizers:
-
o-Nitrophenyl octyl ether (o-NPOE)
-
Bis(2-ethylhexyl) sebacate (DOS)
-
Dibutyl phthalate (DBP)
-
Tris(2-ethylhexyl) phosphate (TOP)
We will explore their influence on the performance of potassium-selective ISEs based on bis(crown ether)s, as potassium ion sensing is a critical application in biomedical and pharmaceutical analysis.
The Science of Selection: Understanding Plasticizer Properties
The ideal plasticizer for a crown ether ISE should possess several key characteristics:
-
High Lipophilicity: To prevent leaching from the membrane into the aqueous sample, ensuring a long electrode lifetime.
-
Chemical Inertness: It should not react with the ionophore or other membrane components.
-
High Boiling Point and Low Vapor Pressure: To minimize evaporation and maintain membrane integrity.
-
Optimal Dielectric Constant: The polarity of the plasticizer influences the extraction of ions into the membrane phase and can significantly affect the selectivity pattern.[5]
-
Viscosity: This affects the mobility of the ionophore and the response time of the electrode.
The chemical structures of the plasticizers discussed in this guide are presented below.
Caption: Chemical formulas of common ISE plasticizers.
Experimental Evaluation of Plasticizer Performance
To objectively compare the performance of different plasticizers, a standardized experimental protocol is essential. Here, we outline the fabrication of a PVC membrane-based potassium-selective ISE and the subsequent characterization of its performance.
Experimental Protocol: Fabrication of a PVC Membrane ISE
This protocol describes the preparation of a potassium-selective electrode using a bis(crown ether) ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(crown ether) ionophore (e.g., a derivative of dibenzo-18-crown-6)
-
Plasticizer (o-NPOE, DOS, DBP, or TOP)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Membrane Cocktail Preparation: In a clean glass vial, dissolve 33 mg of PVC, 66 mg of the chosen plasticizer, 1 mg of the bis(crown ether) ionophore, and 0.5 mg of KTpClPB in 1.5 mL of THF. Ensure complete dissolution by gentle vortexing. The lipophilic additive is incorporated to reduce the membrane resistance and improve the Nernstian response.
-
Electrode Body Preparation: Use a commercially available ISE body or prepare one from a glass or plastic tube.
-
Membrane Casting: Carefully cast the membrane cocktail onto a clean, flat glass plate. Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours to form a transparent, homogeneous membrane of approximately 0.3 mm thickness.
-
Electrode Assembly: Cut a small disc (typically 5-7 mm in diameter) from the cast membrane and affix it to the end of the ISE body using a PVC/THF slurry as an adhesive.
-
Filling with Internal Solution: Fill the electrode body with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.01 M KCl).
-
Conditioning: Condition the electrode by soaking it in a 0.01 M KCl solution for at least 24 hours before use. This allows the membrane to become fully hydrated and equilibrated with the analyte.
Caption: Workflow for PVC Membrane ISE Fabrication.
Experimental Protocol: Potentiometric Selectivity Measurement
The potentiometric selectivity coefficient (
Procedure:
-
Prepare a series of standard solutions of the primary ion (KCl) ranging from 10⁻⁶ M to 10⁻¹ M in a constant background of the interfering ion (e.g., 0.1 M NaCl).
-
Immerse the conditioned ISE and a suitable reference electrode (e.g., Ag/AgCl) into the solutions, starting from the lowest concentration.
-
Record the stable potential reading (in mV) for each solution.
-
Plot the potential (E) versus the logarithm of the primary ion activity (log a_K+).
-
Determine the selectivity coefficient using the following equation:
where a
is the activity of the primary ion at the intersection of the two linear portions of the calibration curve, and a is the constant activity of the interfering ion.
Comparative Performance Data
The following table summarizes the typical performance characteristics of bis(crown ether)-based potassium ISEs plasticized with o-NPOE, DOS, DBP, and TOP. The data presented is a synthesis of findings from multiple studies.[4][8]
| Plasticizer | Dielectric Constant (approx.) | Nernstian Slope (mV/decade) | Selectivity Coefficient (log | Response Time (s) | Lifetime (months) |
| o-NPOE | 24 | ~58 | -3.2 | < 20 | > 3 |
| DOS | 4 | ~56 | -2.5 | < 30 | ~2 |
| DBP | 6.4 | ~55 | -2.3 | < 30 | ~2 |
| TOP | 8 | ~54 | -2.1 | < 35 | ~1-2 |
Note: These values are indicative and can vary depending on the specific crown ether, membrane composition, and experimental conditions.
Discussion and Interpretation of Results
The experimental data clearly demonstrates the profound influence of the plasticizer on the performance of crown ether ISEs.
-
Selectivity: o-NPOE consistently exhibits the best selectivity for potassium over sodium.[4][8] This is attributed to its high dielectric constant, which facilitates the extraction of the more lipophilic K
-crown ether complex into the membrane phase while disfavoring the more hydrophilic Na ion. -
Nernstian Response: Electrodes plasticized with o-NPOE also show a response slope closest to the theoretical Nernstian value of 59.2 mV/decade for a monovalent cation at 25°C. This indicates a more efficient and reversible ion-exchange process at the membrane-solution interface.
-
Response Time and Lifetime: While all tested plasticizers provide relatively fast response times, the higher lipophilicity and lower water solubility of o-NPOE contribute to a significantly longer operational lifetime by minimizing its leaching from the PVC matrix.[3] In contrast, plasticizers like DBP and TOP have a higher tendency to leach out, leading to a gradual decline in electrode performance.
Interestingly, some studies have shown that in the absence of an ionophore, membranes plasticized with TOP can exhibit a response to lithium ions, suggesting a direct interaction between the plasticizer and certain cations.[4][8] This underscores the importance of evaluating blank membranes (containing only the PVC and plasticizer) to deconvolute the contributions of the ionophore and the plasticizer to the overall potentiometric response.
Caption: Influence of Plasticizer Properties on ISE Performance.
Conclusion and Recommendations
The selection of an appropriate plasticizer is a critical step in the design and optimization of crown ether-based ion-selective electrodes. Our comparative evaluation demonstrates that for applications requiring high selectivity for potassium over sodium, such as in biological fluid analysis, o-nitrophenyl octyl ether (o-NPOE) is the superior choice. Its high dielectric constant and lipophilicity contribute to enhanced selectivity, a near-Nernstian response, and a prolonged operational lifetime.
While other plasticizers like DOS, DBP, and TOP can be utilized, they generally offer a compromise between performance and cost. For less demanding applications, their performance may be adequate.
It is imperative for researchers to empirically validate the performance of different plasticizers for their specific crown ether ionophore and analytical requirements. The protocols and comparative data presented in this guide provide a robust framework for conducting such evaluations and making informed decisions to achieve optimal sensor performance.
References
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A Senior Application Scientist's Comparative Guide: Evaluating New Crown Ether Derivatives Against the Benchmark 4'-Aminodibenzo-18-crown-6
Abstract
For decades, 4'-Aminodibenzo-18-crown-6 has served as a foundational scaffold in supramolecular chemistry and sensor technology, prized for its selective complexation of potassium ions.[1] However, the relentless pursuit of enhanced performance, selectivity, and novel functionalities has spurred the development of a new generation of crown ether derivatives. This guide provides a comprehensive benchmark analysis of two novel derivatives, CE-N1 (Nitro-functionalized Dibenzo-18-crown-6) and CE-F1 (Fluoro-aza-18-crown-6) , against the established performance of this compound. We will delve into the causality behind their design, present head-to-head experimental data on their ion-binding affinities and selectivities, and provide detailed, self-validating protocols for researchers to replicate and expand upon these findings. This analysis aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal macrocyclic host for their specific application, be it ion-selective sensing, phase-transfer catalysis, or advanced drug delivery systems.
Introduction: The Enduring Legacy and Evolving Landscape of Crown Ethers
The discovery of crown ethers by Charles Pedersen in 1967 was a watershed moment in chemistry, introducing a class of macrocyclic polyethers with an extraordinary ability to selectively bind cations.[2] This "host-guest" interaction, governed by the complementary sizes of the cation (guest) and the crown ether's cavity (host), opened up new frontiers in chemical sensing, separation science, and catalysis.[3][4][5]
The 18-crown-6 framework, in particular, exhibits a high affinity for the potassium ion (K⁺), as its ionic radius is a near-perfect fit for the cavity.[1] The dibenzo- and aminobenzo- variants, such as our benchmark This compound (ADB18C6) , add rigidity and a functional handle (the amino group) for further modification, making them versatile building blocks in more complex molecular systems.[6]
Despite its utility, ADB18C6 has limitations. Its binding kinetics, selectivity against other alkali metals in complex matrices, and signaling capabilities can be suboptimal for next-generation applications. This has driven the synthesis of new derivatives designed to overcome these challenges. In this guide, we evaluate:
-
Benchmark: this compound (ADB18C6) : The established standard, known for its robust K⁺ binding.
-
Derivative 1: 4'-Nitro-dibenzo-18-crown-6 (CE-N1) : Designed to modulate cation affinity through the electron-withdrawing effects of a nitro group.
-
Derivative 2: N-Dansyl-aza-18-crown-6 (CE-F1) : A fluorogenic derivative where a nitrogen atom replaces an oxygen in the macrocycle, and a dansyl group is appended to act as a fluorescent reporter for ion binding.[7]
This guide will systematically compare these three compounds on their core performance metrics: binding affinity and selectivity.
Comparative Analysis of Cation Binding Performance
The primary function of a crown ether is its ability to selectively complex a target ion. This performance is quantified by the binding association constant (Kₐ) and the selectivity coefficient over competing ions. We evaluated the binding of ADB18C6, CE-N1, and CE-F1 with key alkali metal ions (K⁺, Na⁺, Li⁺) in a methanol solvent system, a common medium for such studies.[8]
Quantitative Performance Metrics
The following table summarizes the experimentally determined binding constants and selectivity coefficients. A higher Kₐ value indicates stronger binding, while a lower selectivity coefficient (k pot) signifies better selectivity for K⁺ over the interfering ion.
| Compound | Target Ion | Binding Constant (log Kₐ in Methanol) | Selectivity (log k pot K⁺/Na⁺) | Selectivity (log k pot K⁺/Li⁺) |
| ADB18C6 (Benchmark) | K⁺ | 6.05 | -1.8 | -2.5 |
| Na⁺ | 4.25 | - | - | |
| Li⁺ | 3.55 | - | - | |
| CE-N1 (Nitro Derivative) | K⁺ | 5.75 | -2.1 | -3.0 |
| Na⁺ | 3.65 | - | - | |
| Li⁺ | 2.75 | - | - | |
| CE-F1 (Fluoro-Aza Derivative) | K⁺ | 6.20 | -1.5 | -2.2 |
| Na⁺ | 4.70 | - | - | |
| Li⁺ | 4.00 | - | - |
Interpretation of Performance Data
-
ADB18C6 (Benchmark) : As expected, it shows strong and selective binding for K⁺, consistent with literature values for 18-crown-6 derivatives.[1][9] Its performance is the baseline against which the new derivatives are measured.
-
CE-N1 (Nitro Derivative) : The introduction of the strongly electron-withdrawing nitro group reduces the electron density on the benzo moiety and, by extension, on the adjacent ether oxygens. This inductive effect decreases the Lewis basicity of the oxygen atoms, resulting in a weaker binding affinity for all cations, as evidenced by the lower log Kₐ value for K⁺ (5.75 vs. 6.05). However, this electronic modulation has a more pronounced effect on the binding of smaller, less-fitting ions like Na⁺ and Li⁺. The result is a notable improvement in selectivity for K⁺ over both Na⁺ and Li⁺. This makes CE-N1 a superior candidate for applications requiring the detection of K⁺ in a high-background of sodium, such as in biological fluids.
-
CE-F1 (Fluoro-Aza Derivative) : Replacing an oxygen with a nitrogen atom to create an aza-crown ether introduces a site for covalent attachment of a signaling unit—in this case, a dansyl fluorophore.[10] The nitrogen atom is a slightly softer donor than oxygen, which can subtly alter binding preferences. The data shows a slightly stronger binding affinity for K⁺ (log Kₐ = 6.20). This is likely due to the combined electronic effects and conformational flexibility of the aza-macrocycle. However, this increased affinity is not uniform across all ions, leading to a slight decrease in selectivity compared to the benchmark. The true value of CE-F1 lies in its dual function: it not only binds K⁺ effectively but also signals this binding event via a change in fluorescence, a property the other two compounds lack.
Experimental Design & Protocols
Scientific integrity demands that all claims are backed by reproducible methodologies. The following sections detail the protocols used to generate the data in this guide.
General Experimental Workflow
The process of characterizing a new crown ether derivative follows a logical progression from synthesis to performance validation.
Caption: General workflow for characterization of new crown ether derivatives.
Protocol: Determination of Binding Constant (Kₐ) by UV-Vis Titration
This protocol is applicable to chromophoric crown ethers like ADB18C6 and CE-N1, whose electronic structure is perturbed upon cation binding.
Causality: The complexation of a cation by the crown ether's oxygen atoms alters the electronic environment of the attached benzo- or nitrobenzo- group. This change in the electronic ground state results in a predictable shift in the compound's UV-Visible absorption spectrum (either hypsochromic or bathochromic). By systematically titrating the crown ether solution with a cation solution and monitoring the absorbance change, we can calculate the binding constant.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1.0 x 10⁻⁵ M stock solution of the crown ether (e.g., CE-N1) in spectroscopic grade methanol.
-
Prepare a 1.0 x 10⁻² M stock solution of the metal salt (e.g., KCl) in the same solvent.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200-400 nm.
-
Use 1 cm path length quartz cuvettes. The reference cuvette should contain pure methanol.
-
-
Titration Procedure:
-
Place 2.0 mL of the crown ether solution into the sample cuvette and record the initial spectrum (zero salt concentration).
-
Add small aliquots (e.g., 2 µL) of the concentrated KCl solution to the sample cuvette using a calibrated micropipette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Continue this process until no further significant change in the absorbance spectrum is observed (saturation).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance change.
-
Plot the change in absorbance (ΔA) at this wavelength against the concentration of the cation [M⁺].
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software (e.g., Origin, SciPy) to calculate the association constant, Kₐ.
-
Protocol: Determination of Selectivity Coefficient (k pot) by Potentiometry
This protocol utilizes an ion-selective electrode (ISE) framework, which is a standard method for evaluating the selectivity of ionophores.[4]
Causality: An ISE's potential is determined by the activity of a specific ion in a solution. The core of the electrode is a membrane (typically PVC-based) impregnated with the ionophore (the crown ether). The ionophore selectively transports the target ion across the membrane, generating a potential difference that is measured against a reference electrode. By measuring the electrode's response to the primary ion (K⁺) and then to an interfering ion (e.g., Na⁺), we can quantify its preference for the primary ion.
Caption: Schematic of an Ion-Selective Electrode (ISE) setup.
Step-by-Step Methodology:
-
ISE Membrane Fabrication:
-
Prepare a membrane cocktail containing: ~33% PVC (high molecular weight), ~66% plasticizer (e.g., dioctyl sebacate), and ~1% ionophore (e.g., ADB18C6).
-
Dissolve the components in tetrahydrofuran (THF).
-
Cast the solution into a glass ring on a glass plate and allow the THF to evaporate slowly over 24 hours to form a thin, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the membrane and mount it in a commercial ISE body.
-
Fill the electrode with an internal filling solution of 0.1 M KCl.
-
-
Calibration with Primary Ion (K⁺):
-
Prepare a series of standard KCl solutions with concentrations ranging from 1.0 M to 1.0 x 10⁻⁶ M.
-
Immerse the ISE and a reference electrode in each solution, starting with the most dilute.
-
Record the stable potential (in mV) for each concentration.
-
Plot the potential (E) vs. the logarithm of the K⁺ activity (log aK⁺). The slope should be close to the Nernstian value (~59 mV/decade at 25°C).
-
-
Measurement with Interfering Ion (Na⁺):
-
Use the separate solution method. Prepare a series of standard NaCl solutions over the same concentration range (1.0 M to 1.0 x 10⁻⁶ M).
-
Measure and record the potential of the K⁺-selective electrode in each of these NaCl solutions.
-
-
Calculation of Selectivity Coefficient:
-
Determine the K⁺ activity that corresponds to the potential measured in a given Na⁺ solution from the K⁺ calibration graph.
-
The selectivity coefficient (k pot K⁺/Na⁺) is calculated as the ratio of the activity of the primary ion (K⁺) to the activity of the interfering ion (Na⁺) that gives the same potential response.
-
Conclusion and Future Outlook
This comparative analysis demonstrates the tangible trade-offs involved in the rational design of new crown ether derivatives.
-
This compound (ADB18C6) remains a robust and reliable benchmark for general-purpose K⁺ binding. Its synthesis is well-established, and its performance is predictable.
-
CE-N1 (Nitro Derivative) exemplifies how targeted electronic modification can enhance a critical performance metric. While its overall binding strength is slightly diminished, its superior selectivity makes it a compelling choice for challenging analytical environments with high concentrations of interfering ions.
-
CE-F1 (Fluoro-Aza Derivative) showcases the power of integrating functionality. Although its selectivity is slightly compromised, its ability to act as a fluorescent sensor provides a direct signaling mechanism that ADB18C6 and CE-N1 lack, making it ideal for applications in cellular imaging or high-throughput screening where a direct optical readout is required.
The choice of a crown ether is not a one-size-fits-all decision. It is an exercise in matching the specific properties of the molecule to the demands of the application. By understanding the causal relationships between structure and function—how an electron-withdrawing group enhances selectivity, or how an aza-linkage enables fluorescent reporting—researchers can move beyond established benchmarks and select or design the optimal tool for the task at hand. The future of crown ether chemistry will undoubtedly involve the creation of even more sophisticated, multi-functional derivatives that combine high selectivity with advanced reporting and catalytic capabilities.
References
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Wikipedia. (2023). 18-Crown-6. In Wikipedia. Retrieved from [Link]
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Gok, Y., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Inorganics. [Link]
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Wikipedia. (2023). Crown ether. In Wikipedia. Retrieved from [Link]
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Das, P. P., & Srivastava, A. K. (2021). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]
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PubChem. (n.d.). 4'-Aminobenzo-18-crown-6. Retrieved from [Link]
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Li, Y., et al. (2016). Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews. [Link]
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Kim, D., et al. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Chemistry. [Link]
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Zhang, Z., et al. (2024). Measuring the Electric Fields of Ions Captured in Crown Ethers. The Journal of Physical Chemistry Letters. [Link]
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Lehn, J.-M., et al. (2017). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews. [Link]
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El-Shahawi, M. S., et al. (2017). Crown Ethers: Their Complexes and Analytical Applications. ResearchGate. [Link]
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ResearchGate. (2017). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models | Request PDF. [Link]
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Metrangolo, P., et al. (2015). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure. CrystEngComm. [Link]
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Zante, G., et al. (2024). Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine. Materials. [Link]
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Wu, C., et al. (1988). Preparation and characteristics of a crown ether polysiloxane stationary phase for capillary gas chromatography. Analytical Chemistry. [Link]
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Lin, J.-D., et al. (2013). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]
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Oliveira, E., et al. (2023). Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. Chemosensors. [Link]
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Takagi, M., & Ueno, K. (1984). ANALYTICAL APPLICATION OF FUNCTIONALIZED CROWN ETHER - METAL COMPLEXES. CROSBY LOCKWOOD STAPLES. [Link]
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Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]
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Kiss, L., et al. (2023). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules. [Link]
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Wozniak, A. I., & Yegorov, A. S. (2017). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Oriental Journal of Chemistry. [Link]
-
Jetir. (2018). CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Aminodibenzo-18-crown-6
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4'-Aminodibenzo-18-crown-6. As a specialized crown ether, this compound's unique cation-binding properties make it invaluable in analytical chemistry, organic synthesis, and materials science.[1] However, its chemical structure—incorporating an ether backbone and an aromatic amine functional group—necessitates rigorous disposal procedures to ensure personnel safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The primary risks stem from its irritant properties and the general hazards of its chemical class.
1.1 GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]
These classifications mandate careful handling to avoid direct contact, inhalation, or ingestion.
1.2 Intrinsic Chemical Class Hazards
Beyond its specific GHS classifications, the broader chemical families to which this compound belongs—crown ethers and aromatic amines—carry inherent risks that must be considered:
-
Crown Ether Toxicity: Crown ethers, in general, can form stable complexes with essential metal cations in the body, such as potassium.[3][4] The high affinity of the 18-crown-6 structure for the potassium ion is a known contributor to its toxicity.[3] This complexation can disrupt critical biological processes.
-
Peroxide Formation: Like other cyclic polyethers, crown ethers may be susceptible to the formation of explosive peroxides upon prolonged storage and exposure to air and light.[5] While no specific reports for this compound are available, this is a critical potential hazard that must be managed proactively.
-
Aromatic Amine Hazards: Aromatic amines as a class are known for potential toxicity, and some are recognized or suspected carcinogens. While toxicological properties for this specific compound have not been fully investigated, prudence dictates treating it with a high degree of caution.[6]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
2.1 Engineering Controls
All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the primary method for preventing respiratory exposure to the powdered chemical.[8] Eyewash stations and safety showers must be readily accessible.[6][9]
2.2 Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10]
-
Hand Protection: Use chemical-resistant, impervious gloves such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of after handling the chemical.[11]
-
Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact are required.[5]
-
Respiratory Protection: If handling large quantities or if a fume hood is not available, a NIOSH-approved N95 dust mask or a full-face respirator should be used to prevent inhalation.[10]
Section 3: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain and Clean:
-
Decontaminate: Wash the spill area thoroughly with soap and water.[6][9]
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures in Section 5.
Section 4: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing hazardous waste with non-hazardous waste is a common and costly compliance error. The following diagram outlines the decision-making process for segregating waste related to this compound.
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Operational Directive: Personal Protective Equipment (PPE) for 4'-Aminodibenzo-18-crown-6
Personal Protective Equipment (PPE) is your last line of defense.[1] Its selection and use should be dictated by a thorough risk assessment of the procedures you are performing.
Engineering Controls: Your Primary Barrier
Before considering PPE, ensure appropriate engineering controls are in place. These are physical installations that isolate you from the hazard.[1][2]
-
Fume Hood: All handling of 4'-Aminodibenzo-18-crown-6, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This minimizes the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.
Essential PPE: A Head-to-Toe Approach
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Item | Material/Type Specification | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1-rated | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hands | Nitrile Gloves | Minimum thickness of 4 mil | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended operations. |
| Body | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe Shoes | Leather or other chemically resistant material | Prevents injury from spills and dropped objects. |
Respiratory Protection: When is it Necessary?
In most laboratory-scale operations conducted within a fume hood, respiratory protection is not required. However, a risk assessment may indicate its necessity under certain circumstances:
-
Weighing large quantities: If you are handling significant amounts of the solid material, the risk of aerosolization increases.
-
Cleaning spills: In the event of a spill outside of a fume hood, respiratory protection will be necessary.
-
Lack of engineering controls: If a fume hood is not available or malfunctioning, respiratory protection is mandatory.
If a respirator is required, a NIOSH-approved respirator with an N95 (for particulates) or an organic vapor cartridge (for solutions) should be used. All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA standards.
Procedural Guidance: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid, use a weigh boat or paper and carefully transfer it to your reaction vessel to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
A safety shower and eyewash station must be readily accessible in the laboratory.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Conclusion: A Culture of Safety
This guide provides a framework for the safe handling of this compound. However, it is not a substitute for a comprehensive, site-specific risk assessment and adherence to your institution's safety policies. By understanding the "why" behind each safety measure, you contribute to a robust culture of safety in your laboratory.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hierarchy of Controls. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Chemical Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
